molecular formula C7H16Cl2N2 B137687 (S)-Quinuclidin-3-amine dihydrochloride CAS No. 119904-90-4

(S)-Quinuclidin-3-amine dihydrochloride

Numéro de catalogue: B137687
Numéro CAS: 119904-90-4
Poids moléculaire: 199.12 g/mol
Clé InChI: STZHBULOYDCZET-XCUBXKJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-Quinuclidin-3-amine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-Aminoquinuclidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500339
Record name (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119904-90-4
Record name (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (S)-Quinuclidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a chiral bicyclic amine of significant interest in the pharmaceutical industry. Its rigid structure and specific stereochemistry make it a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-Quinuclidin-3-amine dihydrochloride, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in pharmaceutical synthesis.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol [2]
CAS Number 119904-90-4[2]
Melting Point >300 °C
Optical Activity ([α]²⁰/D, c=1 in H₂O) -24°[2]
Solubility
    WaterSoluble[3]
    MethanolSlightly Soluble
    EthanolInformation not available
    AcetonitrileInformation not available
    IsopropanolInformation not available
    Dimethyl Sulfoxide (DMSO)Soluble
pKa Information not available

Experimental Protocols

Synthesis of this compound via Chiral Resolution

The most common method for preparing enantiomerically pure this compound is through the chiral resolution of racemic 3-aminoquinuclidine (B1202703) dihydrochloride. This process involves the formation of diastereomeric salts with a chiral resolving agent, separation of the diastereomers by crystallization, and subsequent liberation of the desired enantiomer. A detailed protocol based on this method is outlined below.

Materials:

  • Racemic 3-aminoquinuclidine dihydrochloride

  • A suitable chiral resolving agent (e.g., D-(-)-tartaric acid)

  • An organic solvent (e.g., methanol, ethanol)

  • A base (e.g., sodium hydroxide)

  • Hydrochloric acid

Procedure:

  • Liberation of the Free Base: Dissolve racemic 3-aminoquinuclidine dihydrochloride in water and treat with a stoichiometric amount of a strong base, such as sodium hydroxide, to liberate the free racemic 3-aminoquinuclidine.

  • Formation of Diastereomeric Salts: To the solution of the free base, add a solution of the chiral resolving agent (e.g., D-(-)-tartaric acid) in a suitable organic solvent like methanol. The amount of resolving agent should be approximately half a molar equivalent to the racemic amine.

  • Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The salt of (S)-3-aminoquinuclidine with D-(-)-tartaric acid is typically less soluble and will precipitate out.

  • Isolation and Purification of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be enhanced by recrystallization from a suitable solvent.

  • Liberation of the (S)-enantiomer: Dissolve the purified diastereomeric salt in water and treat with a base to neutralize the tartaric acid and liberate the (S)-3-aminoquinuclidine free base.

  • Formation of the Dihydrochloride Salt: Extract the free base into an organic solvent, dry the organic layer, and then treat with a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) to precipitate the this compound.

  • Final Purification: Collect the product by filtration, wash with a suitable solvent, and dry under vacuum.

Alternative Synthesis: Asymmetric Synthesis

While chiral resolution is a widely used method, asymmetric synthesis presents an alternative route that can be more efficient by avoiding the loss of 50% of the material. One approach involves the asymmetric reduction of 3-quinuclidinone.

Conceptual Workflow for Asymmetric Synthesis:

G Prochiral_Ketone 3-Quinuclidinone Asymmetric_Reduction Asymmetric Hydrogenation Prochiral_Ketone->Asymmetric_Reduction Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP complex) Chiral_Catalyst->Asymmetric_Reduction S_Quinuclidinol (S)-3-Quinuclidinol Asymmetric_Reduction->S_Quinuclidinol Amination Amination S_Quinuclidinol->Amination Final_Product (S)-Quinuclidin-3-amine Dihydrochloride Amination->Final_Product G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin (5-HT) Release Receptor 5-HT3 Receptor Serotonin_Release->Receptor Binds to Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Signal Signal Transduction (Emetic Reflex) Depolarization->Signal

References

Elucidation of the Stereochemical Structure of (S)-Quinuclidin-3-amine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a chiral bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid framework and defined stereochemistry make it a valuable building block for synthesizing complex molecular architectures with specific biological activities. Notably, it serves as a key intermediate in the production of Palonosetron, a potent and long-acting 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The precise three-dimensional structure of this intermediate is critical for its reactivity and the stereochemical outcome of subsequent synthetic steps, ultimately impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the analytical methodologies employed in the structure elucidation of (S)-Quinuclidin-3-amine dihydrochloride, presenting available spectroscopic data and outlining standard experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 119904-90-4[2][3]
Molecular Formula C₇H₁₄N₂ · 2HCl
Molecular Weight 199.12 g/mol
Appearance White to off-white solid[1]
Optical Rotation [α]20/D −24° (c = 1 in H₂O)

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-aminoquinuclidine (B1202703) dihydrochloride is characterized by a series of multiplets in the upfield region, corresponding to the protons of the bicyclic cage. The protonated amine and the quinuclidine (B89598) nitrogen result in a downfield shift of the adjacent protons. A representative ¹H NMR spectrum of racemic 3-aminoquinuclidine dihydrochloride shows signals at approximately 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, and 2.09 ppm. The complexity of the spectrum arises from the overlapping signals of the diastereotopic protons within the rigid ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For the quinuclidine core, distinct signals are expected for the bridgehead carbons, the carbons adjacent to the nitrogen atoms, and the ethylene (B1197577) bridge carbons.

Table 2: Representative ¹H NMR Spectral Data for 3-Aminoquinuclidine Dihydrochloride

Chemical Shift (ppm)MultiplicityTentative Assignment
~4.0mCH-NH₃⁺
~3.4-3.9mCH₂ adjacent to ring N⁺
~2.1-2.5mCH₂
~2.1mBridgehead CH

Note: Data is for the racemic mixture and serves as a reference. Specific peak assignments for the (S)-enantiomer require further 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is typically used. The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺ at m/z 127.1.

The fragmentation of cyclic amines under electron ionization (EI) or collision-induced dissociation (CID) often involves alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring cleavage. The bicyclic nature of the quinuclidine core leads to a characteristic fragmentation pattern.[4]

Table 3: Expected Mass Spectrometry Data for (S)-Quinuclidin-3-amine

Ionm/z (calculated)
[M+H]⁺ (free base)127.1233
[M]⁺ (free base)126.1157
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine group (N-H stretching and bending), C-H bonds, and C-N bonds. The protonation of the amine groups to form the dihydrochloride salt will influence the position and appearance of the N-H stretching bands, often resulting in broad absorptions. A reference spectrum for 3-aminoquinuclidine dihydrochloride shows characteristic peaks that can be attributed to these functional groups.

Table 4: Key FT-IR Absorption Bands for Amines and Amine Hydrochlorides

Wavenumber (cm⁻¹)Vibration
3400-3250N-H stretch (free amine)
3000-2800C-H stretch (aliphatic)
~3000-2400 (broad)N⁺-H stretch (ammonium salt)
1650-1580N-H bend (amine)
1250-1020C-N stretch

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including absolute stereochemistry. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the general methodology for obtaining such a structure is well-established. The process involves growing single crystals of the compound and analyzing their diffraction pattern when exposed to an X-ray beam. The resulting data allows for the calculation of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For chiral molecules like the (S)-enantiomer, crystallographic analysis can unambiguously determine the absolute configuration.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. The following sections outline generalized procedures for the key analytical techniques discussed.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent is critical as chemical shifts can be solvent-dependent.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

X-ray Crystallography (General Procedure for a Hydrochloride Salt)
  • Crystal Growth: Grow single crystals of suitable size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6] A variety of solvents and solvent systems (e.g., ethanol/water, methanol/ether) should be screened.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of a volatile acid like formic acid to aid ionization).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase is required to separate the enantiomers if analyzing a racemic mixture or to confirm the enantiomeric purity of the (S)-form.

    • Mobile Phase: A typical mobile phase for chiral separations of amines on a polysaccharide-based column might consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). The pH of the mobile phase is a critical parameter for achieving good separation.[7]

    • Flow Rate and Temperature: These parameters are optimized to achieve good peak shape and resolution.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

    • Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical and Biological Context Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflow for structure elucidation and the biological context of this compound as a precursor to Palonosetron.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Structure Confirmation cluster_data_analysis Data Interpretation & Elucidation synthesis (S)-Quinuclidin-3-amine dihydrochloride Synthesis/ Purification nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir xray Single Crystal X-ray Diffraction synthesis->xray analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis xray->analysis

Caption: Workflow for the structure elucidation of this compound.

palonosetron_moa cluster_synthesis Synthesis cluster_moa Mechanism of Action precursor (S)-Quinuclidin-3-amine dihydrochloride palonosetron Palonosetron (API) precursor->palonosetron Chemical Synthesis ht3r 5-HT3 Receptor (Ligand-gated ion channel) palonosetron->ht3r Antagonist (blocks binding) serotonin Serotonin (5-HT) serotonin->ht3r Agonist (activates) emesis Emesis (Nausea/Vomiting) Signaling Cascade ht3r->emesis Initiates

Caption: Biological context of this compound as a precursor to Palonosetron.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and efficacy of APIs derived from it, such as Palonosetron. This guide has outlined the key analytical techniques, including NMR, MS, and FT-IR spectroscopy, which collectively confirm the molecular structure and stereochemistry of this important chiral building block. While a definitive single-crystal X-ray structure is not publicly available, the provided spectroscopic data and generalized experimental protocols offer a comprehensive framework for researchers and scientists in the field of drug development to confidently identify and characterize this compound. The logical workflow and biological context diagrams further serve to contextualize the importance of its structural integrity from synthesis to its ultimate therapeutic application.

References

Molecular weight of (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (S)-Quinuclidin-3-amine Dihydrochloride (B599025)

This document provides a detailed analysis of the molecular weight of (S)-Quinuclidin-3-amine dihydrochloride, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Compound Identification

This compound is the dihydrochloride salt of the chiral amine (S)-3-Aminoquinuclidine. It is utilized as a building block in the synthesis of various pharmaceutical compounds.[1]

Molecular Properties

The fundamental molecular properties of this compound are summarized below. The molecular weight is a critical parameter for a wide range of experimental and theoretical applications, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of mass spectrometry data.

PropertyValueReference
Molecular Formula C₇H₁₆Cl₂N₂[1][2][3]
Molecular Weight 199.12 g/mol [1][3]
CAS Number 119904-90-4[1]

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The calculation is based on the standard atomic weights of the elements.[4] The atomic mass of carbon is 12.011 u, hydrogen is 1.008 u, nitrogen is 14.007 u, and chlorine is approximately 35.45 u.[5][6][7][8]

The detailed breakdown of the molecular weight calculation for C₇H₁₆Cl₂N₂ is presented in the following table:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH161.00816.128
ChlorineCl235.4570.90
NitrogenN214.00728.014
Total 199.119

Note: The calculated molecular weight of 199.119 g/mol is consistent with the commonly cited value of 199.12 g/mol , with minor differences attributable to rounding of atomic weights.[1][3]

Experimental Determination

While the theoretical molecular weight is calculated from the molecular formula, the molecular mass and structure are experimentally confirmed using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide empirical data that validates the chemical identity and purity of the compound.

Applicability of Visualizations and Protocols

The request for detailed experimental protocols and signaling pathway diagrams is noted. However, these components are not applicable to the specific topic of determining the theoretical molecular weight of a chemical compound.

  • Experimental Protocols : The calculation of molecular weight is a theoretical exercise based on established atomic weights. While experimental methods like mass spectrometry are used to measure the molecular mass of a sample, there is no "protocol" for the theoretical calculation itself.

  • Signaling Pathways and Workflows : The molecular weight of a compound is a fundamental, static property. It does not involve a biological signaling pathway or a multi-step experimental workflow that would necessitate a Graphviz diagram for visualization. A chemical structure diagram would be the appropriate visualization for the molecule itself, which is outside the specified requirement for a DOT language diagram of a process.

References

(S)-3-Aminoquinuclidine dihydrochloride physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (S)-3-Aminoquinuclidine dihydrochloride (B599025), a key chiral building block in pharmaceutical research and development. Its unique bicyclic structure makes it a valuable component in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] The dihydrochloride salt form offers enhanced stability and solubility, crucial for pharmaceutical formulations.[1]

Core Physical and Chemical Properties

(S)-3-Aminoquinuclidine dihydrochloride is commercially available from various suppliers. The following tables summarize its key physical and chemical properties based on compiled data.

General Information
PropertyValueSource(s)
CAS Number 119904-90-4[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₄N₂ · 2HCl[4][5][8][9]
Synonyms (S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane Dihydrochloride[1][3][7]
(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride[3][7]
Physical Characteristics
PropertyValueSource(s)
Appearance White to off-white or light yellow solid/powder/crystal[1][10]
Molecular Weight 199.12 g/mol [1][2][3][4][5][8]
Melting Point >260 °C[2][6]
Solubility Slightly soluble in Methanol and Water[6]
Optical Rotation [α]20/D −24°, c = 1 in H₂O[8][9][11]
[α]D25 = −23.5 to -26.5 °, c = 1 in water[1]
-22.0 to -26.0 deg (C=1, H2O)
Spectroscopic and Structural Identifiers
IdentifierValueSource(s)
SMILES N[C@H]1C2CCN(C1)CC2.Cl.Cl[2]
Cl.Cl.N[C@@H]1CN2CC[C@H]1CC2[8][9][11]
InChI InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1[2][8][9][11]
InChIKey STZHBULOYDCZET-XCUBXKJBSA-N[2][8][9][11]

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of (S)-3-Aminoquinuclidine dihydrochloride.

Materials:

  • (S)-3-Aminoquinuclidine dihydrochloride sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the (S)-3-Aminoquinuclidine dihydrochloride sample is completely dry.

  • Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid initial determination.

  • Observe the sample and record the temperature at which it begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This provides an approximate melting range.

  • For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute starting from a temperature approximately 20 °C below the previously observed melting range.

  • Record the precise melting point range. Given the high melting point of this compound, a suitable high-temperature apparatus is required.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the approximate solubility of (S)-3-Aminoquinuclidine dihydrochloride in water.

Materials:

  • (S)-3-Aminoquinuclidine dihydrochloride sample

  • Distilled or deionized water

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars or a shaker bath

  • Centrifuge

  • pH meter

  • Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Add a known excess amount of (S)-3-Aminoquinuclidine dihydrochloride to a series of vials.

  • Add a precise volume of water to each vial.

  • Seal the vials and place them on a shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to ensure complete separation of the undissolved solid.

  • Carefully extract a known volume of the supernatant (the clear saturated solution) without disturbing the solid pellet.

  • Measure the pH of the saturated solution.

  • Dilute the supernatant to a concentration suitable for analysis.

  • Determine the concentration of the dissolved (S)-3-Aminoquinuclidine dihydrochloride in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like (S)-3-Aminoquinuclidine dihydrochloride.

G cluster_0 Compound Characterization Workflow A Obtain Pure Sample of (S)-3-Aminoquinuclidine dihydrochloride B Visual Inspection (Appearance, Color) A->B C Melting Point Determination A->C D Solubility Assessment A->D E Spectroscopic Analysis (e.g., NMR, IR, MS) A->E F Optical Rotation Measurement A->F G Data Compilation and Analysis B->G C->G D->G E->G F->G H Technical Data Sheet Generation G->H

Workflow for Physical Characterization

References

Spectral Data Analysis of (S)-Quinuclidin-3-amine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (S)-Quinuclidin-3-amine dihydrochloride (B599025) (CAS No. 119904-90-4), a chiral amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for (S)-Quinuclidin-3-amine dihydrochloride and its racemic form, which is spectrally identical in terms of chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O (400 MHz) [1]

Chemical Shift (ppm)MultiplicityAssignment
4.000mCH-N⁺H₃
3.866mCH₂-N⁺
3.45mCH₂-N⁺
3.41mCH₂-N⁺
3.35mCH₂-N⁺
2.498mCH (bridgehead)
2.15mCH₂
2.09mCH₂

¹³C NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O

Note: Specific peak data for the requested compound is not publicly available. The following data for the racemate, 3-Aminoquinuclidine dihydrochloride, is provided as a close reference.

Chemical Shift (ppm)Assignment
Data not availableCH-N⁺H₃
Data not availableCH₂-N⁺
Data not availableCH (bridgehead)
Data not availableCH₂

A publicly accessible ¹³C NMR spectrum for 3-Aminoquinuclidine dihydrochloride is available on SpectraBase, though individual peak assignments are not detailed in the available view.[2]

Infrared (IR) Spectroscopy

An FT-IR spectrum for (S)-(-)-3-Aminoquinuclidine dihydrochloride has been recorded.[3] While the full spectrum is proprietary, the expected characteristic absorption bands for a secondary amine salt with a quinuclidine (B89598) core are listed below.

Expected FT-IR Absorption Bands (Mull Technique)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-2500 (broad)N-H stretchR₂N⁺H₂
2950-2850C-H stretchAlkane (CH, CH₂)
1620-1500N-H bendR₂N⁺H₂
1470-1430C-H bend (scissoring)CH₂
Mass Spectrometry (MS)

The mass spectrum of 3-Aminoquinuclidine dihydrochloride shows fragmentation of the protonated molecule.

Mass Spectrometry Data for 3-Aminoquinuclidine dihydrochloride

m/zRelative IntensityAssignment
12635.3%[M+H]⁺ (of free base)
9622.4%Fragmentation product
70100%Fragmentation product (base peak)
5660.5%Fragmentation product
4322.4%Fragmentation product

Note: The mass spectrum corresponds to the racemic 3-Aminoquinuclidine dihydrochloride.[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The prepared sample in a 5 mm NMR tube is placed in the spectrometer. For a typical 400 MHz spectrometer:

    • ¹H NMR: A standard single-pulse experiment is run with a spectral width of approximately -2 to 12 ppm. Data is acquired over 8 to 16 scans.

    • ¹³C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width of 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Mull Technique):

  • Sample Preparation: A small amount (1-2 mg) of the solid sample is placed on an agate mortar.

  • Mulling: One to two drops of a mulling agent (e.g., Nujol - a mineral oil) are added to the sample. The mixture is then ground with a pestle to create a fine, uniform paste.

  • Sample Mounting: The paste is transferred to a salt plate (e.g., KBr or NaCl) and another salt plate is placed on top, gently rotating to spread the mull into a thin, even film.

  • Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. This solution is then further diluted to a final concentration of around 10 µg/mL.

  • Infusion/Injection: The sample solution is introduced into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Mulling Mulling in Nujol Sample->Mulling Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Mulling->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Quinuclidin-3-amine dihydrochloride (B599025), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and various biochemical assays.

Compound Overview

(S)-Quinuclidin-3-amine dihydrochloride, also known as (S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride, is a chiral bicyclic amine.[1] Its dihydrochloride salt form is specifically designed to enhance stability and improve solubility in aqueous solutions, which is a crucial attribute for pharmaceutical applications.[1] This compound serves as a vital building block in the synthesis of various bioactive molecules, notably in the development of novel therapeutics targeting neurological disorders.[1][2]

Chemical Structure:

  • Molecular Formula: C₇H₁₆Cl₂N₂

  • Molecular Weight: 199.12 g/mol

  • CAS Number: 119904-90-4

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for specific solvents provide valuable insights into its solubility profile. The dihydrochloride form is generally characterized by its improved solubility, particularly in aqueous media, a property essential for pharmaceutical formulation.[1]

Table 1: Summary of this compound Solubility

SolventReported SolubilityConditions
Dimethyl Sulfoxide (DMSO)50 mg/mL (251.10 mM)Requires sonication; hygroscopic nature of DMSO can impact solubility.[3]
WaterHigh (qualitative)The dihydrochloride salt form is intended to have enhanced aqueous solubility.[1]
EthanolData not available-
MethanolData not available-
IsopropanolData not available-
AcetonitrileData not available-
TolueneData not available-

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, standard methods for assessing the solubility of amine hydrochloride salts can be employed. The following are generalized protocols that can be adapted for this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the dissolution rate of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a multi-well plate.

  • Precipitation Monitoring: Monitor the solution for the formation of a precipitate over time using turbidimetry or light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualization of Workflows and Applications

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Weigh (S)-Quinuclidin-3-amine dihydrochloride C Add Excess Solid to Solvent (Thermodynamic) A->C D Prepare Stock Solution in DMSO (Kinetic) A->D B Select Solvent (e.g., Water, DMSO, Ethanol) B->C E Equilibrate (Shake/Stir) C->E F Add Stock to Aqueous Buffer D->F G Separate Solid and Liquid Phases E->G H Monitor for Precipitation F->H I Quantify Concentration (e.g., HPLC) G->I K Determine Kinetic Solubility H->K J Determine Thermodynamic Solubility I->J

Caption: Workflow for Solubility Determination.

Applications of this compound in Research and Development

This compound is a versatile building block with several key applications in the pharmaceutical industry.

G cluster_applications Key Application Areas A (S)-Quinuclidin-3-amine dihydrochloride B Neuroscience Research (Study of neurotransmitter systems) A->B C Pharmaceutical Development (Synthesis of novel drug candidates) A->C D Analytical Chemistry (Chromatographic standard) A->D E Biochemical Assays (Enzyme activity and receptor binding) A->E

Caption: Applications in Pharmaceutical R&D.

Conclusion

This compound is a crucial chemical entity in pharmaceutical research and development, with its enhanced solubility being a key feature for its utility. While specific quantitative solubility data across a wide range of solvents is limited in public literature, its high solubility in DMSO and its inherent design for aqueous solubility are well-recognized. The experimental protocols outlined in this guide provide a framework for researchers to determine its solubility in various solvent systems relevant to their specific applications. A thorough understanding of its solubility characteristics is paramount for its effective use in the synthesis of novel therapeutics and in various analytical and biochemical studies.

References

Navigating the Stability of (S)-Quinuclidin-3-amine dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for (S)-Quinuclidin-3-amine dihydrochloride (B599025), a critical chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Introduction

(S)-Quinuclidin-3-amine dihydrochloride is a versatile building block in medicinal chemistry, notably as a key intermediate in the synthesis of the antiemetic drug palonosetron. Its bicyclic structure and chiral nature make it a valuable component for creating bioactive molecules targeting various neurological and physiological pathways. Understanding the stability of this intermediate is paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide synthesizes available data to provide a framework for its proper handling, storage, and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Appearance White to off-white solid[1]
Optical Rotation [α]D²⁵ = -23.5° to -26.5° (c=1 in water)[1]
Purity 98 - 102% (by titration)[1]
Form Solid[2]

Recommended Storage Conditions and Stability

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on information from various suppliers and the stability profile of related compounds.

Solid State Storage

For long-term storage, the solid dihydrochloride salt should be kept in a well-sealed container under an inert atmosphere. To prevent degradation, it is advisable to store the compound at controlled room temperature or under refrigeration.

ConditionTemperatureDurationNotes
Long-term2-8°CSeveral yearsSealed container, away from moisture.
Room Temperature15-25°CMonths to yearsInert atmosphere, protected from light.
Solution Stability

Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures.

SolventTemperatureDurationNotes
Aqueous Solution2-8°CLimitedProne to microbial growth and potential degradation.
Organic Solvents (e.g., DMSO)-20°C1 monthSealed storage, away from moisture.[3]
-80°C6 monthsSealed storage, away from moisture.[3]

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential to identify the intrinsic stability of a compound and its potential degradation products. While specific data for this compound is limited, studies on palonosetron, its direct derivative, provide valuable insights into the potential degradation pathways of the quinuclidine (B89598) core.

Susceptibility to Degradation

Palonosetron has shown susceptibility to degradation under the following stress conditions, suggesting similar vulnerabilities for its quinuclidinyl precursor:

  • Oxidative Stress: Significant degradation is observed under oxidative conditions.[4]

  • Acidic and Basic Conditions: Degradation can occur in the presence of strong acids and bases.[5]

  • Thermal Stress: Elevated temperatures can promote degradation.[4]

  • Photolytic Stress: While generally stable, protection from light is recommended as a precautionary measure.[4]

Proposed Degradation Pathway

Based on the degradation products identified for palonosetron, a proposed degradation pathway for this compound under stress conditions is illustrated below. The primary sites of degradation are likely the amino group and the quinuclidine ring itself.

G cluster_0 Degradation Pathways of (S)-Quinuclidin-3-amine cluster_1 Stress Conditions cluster_2 Potential Degradation Products A (S)-Quinuclidin-3-amine B Oxidative Stress (e.g., H₂O₂) A->B Oxidation C Acidic/Basic Hydrolysis (e.g., HCl/NaOH) A->C Hydrolysis D Thermal Stress A->D Thermolysis E N-oxide derivative B->E F Hydroxylated derivatives C->F G Keto derivatives C->G H Ring-opened products D->H

Caption: Proposed degradation pathways for (S)-Quinuclidin-3-amine.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound, adapted from methodologies used for related compounds.[5][6]

General Experimental Workflow

The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method.

G cluster_workflow Stability Assessment Workflow A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions A->B C Neutralize/Quench Reactions B->C D Analyze Samples by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Establish Degradation Profile and Pathways E->F

Caption: General workflow for forced degradation studies.

Protocol for Acid and Base Induced Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in water to a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acidic: Mix equal volumes of the stock solution and 2N hydrochloric acid.

    • Basic: Mix equal volumes of the stock solution and 2N sodium hydroxide.

  • Incubation: Incubate the solutions at 60°C for a defined period (e.g., 30 minutes to 24 hours), taking samples at various time points.

  • Neutralization: Cool the samples to room temperature. Neutralize the acidic samples with a suitable base (e.g., 2N NaOH) and the basic samples with a suitable acid (e.g., 2N HCl).

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL aqueous solution of the compound.

  • Stress Application: Mix equal volumes of the stock solution and a hydrogen peroxide solution (e.g., 6% or 20% H₂O₂).

  • Incubation: Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period, monitoring the degradation over time.

  • Analysis: Dilute the samples with the mobile phase and analyze by HPLC.

Protocol for Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified duration.

  • Solution State: Reflux an aqueous solution of the compound for a defined period.

  • Analysis: Dissolve the solid sample or dilute the solution sample with the mobile phase and analyze by HPLC.

Protocol for Photostability Testing
  • Sample Preparation: Expose both the solid compound and an aqueous solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Control: Keep parallel samples protected from light.

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile).
Detection UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
Flow Rate 1.0 mL/min
Column Temperature 30°C

Conclusion

This compound is a stable solid compound when stored under appropriate conditions. However, it is susceptible to degradation under oxidative, strong acidic/basic, and high-temperature conditions. This guide provides a framework for its handling, storage, and the assessment of its stability. Researchers and drug development professionals should implement robust stability testing protocols to ensure the quality and purity of this vital pharmaceutical intermediate. The information presented, largely inferred from studies on its derivative palonosetron, should be supplemented with specific in-house stability studies for this compound to establish a definitive stability profile.

References

An In-depth Technical Guide to the Discovery and History of Quinuclidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological significance of quinuclidine (B89598) alkaloids. It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the scientific milestones, experimental methodologies, and the intricate signaling pathways associated with this important class of compounds.

Introduction to Quinuclidine Alkaloids

The quinuclidine ring system, a bicyclic amine with the molecular formula C₇H₁₃N, forms the structural core of a diverse range of natural and synthetic compounds. This rigid, cage-like structure imparts unique stereochemical properties and has made quinuclidine-containing molecules a fertile ground for drug discovery. The most historically significant and well-known quinuclidine alkaloids are the Cinchona alkaloids, which have played a pivotal role in the history of medicine, particularly in the treatment of malaria.

The story of quinuclidine alkaloids begins with the use of the bark of the Cinchona tree, native to the Andean highlands of South America. For centuries, indigenous populations may have used the bark for its medicinal properties. Its introduction to Europe in the 17th century, often referred to as "Jesuit's powder," marked a turning point in the fight against malaria.[1][2]

Chronology of Discovery and Key Scientific Milestones

The journey from the use of crude bark to the isolation and synthesis of pure quinuclidine alkaloids is a testament to the evolution of organic chemistry and pharmacology.

  • 17th Century: The bark of the Cinchona tree is introduced to Europe by Jesuit missionaries as a treatment for fever, particularly malaria.[1][2]

  • 1820: French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou achieve a landmark in phytochemistry by isolating the primary active alkaloid from Cinchona bark, which they name quinine (B1679958).[1][3] This marks the dawn of the modern pharmaceutical industry.

  • 1856: In a notable attempt to synthesize quinine, Sir William Henry Perkin serendipitously discovers the first synthetic dye, mauveine.[4] While his attempt to create quinine was based on an incorrect hypothesis of its structure, his work laid the foundation for the synthetic chemical industry.

  • 1944: Robert Burns Woodward and William von Eggers Doering report the first total synthesis of quinine.[4][5] This achievement was a monumental milestone in the field of organic synthesis.

  • 2001: Gilbert Stork publishes the first stereoselective total synthesis of quinine, resolving some of the ambiguities of the earlier Woodward-Doering synthesis.[6][7]

Quantitative Data on Quinuclidine Alkaloids

The interaction of quinuclidine alkaloids with their biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), is a key area of research. The following tables summarize important quantitative data for several prominent quinuclidine alkaloids.

Table 1: Binding Affinities (Ki) of Quinuclidine Alkaloids for Nicotinic Acetylcholine Receptor Subtypes

CompoundnAChR SubtypeKi (nM)Reference
Varenicline (B1221332) α4β20.06 - 0.4[2][5]
α3β4>500-fold lower affinity than α4β2[8]
α7125 - 322[2][5]
α6β2*0.12[3]
α1βγδ>20,000-fold lower affinity than α4β2[8]
Cytisine (B100878) α4β20.17[2]
α74200[2]
α1-containing430[5]
Epibatidine (B1211577) α4β20.04[9]
α720[9]
Nicotine (B1678760) α4β21 - 6.1[2][5]
α71600[2]

Note: The asterisk () indicates the possible presence of other subunits in the receptor complex.*

Table 2: Quantitative Analysis of Major Cinchona Alkaloids in Bark

Cinchona SpeciesQuinine (%)Quinidine (%)Cinchonine (%)Cinchonidine (%)Reference
C. ledgerianaHigh Yield---[10]
C. officinalisHigh Yield---[10]
C. tjinjiroenaHigh Yield---[10]
Various Samples--1.87 - 2.30 (dominant)-[11][12]

Note: Dashes (-) indicate that specific quantitative data for these alkaloids in the cited species were not provided in the search results.

Experimental Protocols

4.1. General Protocol for the Extraction and Isolation of Cinchona Alkaloids

The isolation of quinuclidine alkaloids from Cinchona bark is a classic example of acid-base extraction. The fundamental steps are as follows:

  • Preparation of Plant Material: The Cinchona bark is dried and finely powdered to increase the surface area for efficient extraction.

  • Alkalinization: The powdered bark is treated with an alkaline solution, such as calcium hydroxide (B78521) or sodium hydroxide.[7] This deprotonates the alkaloid salts present in the plant material, converting them into their free base form.

  • Solvent Extraction: The alkalized bark is then extracted with a non-polar organic solvent, such as toluene.[7] The free base alkaloids, being more soluble in organic solvents, are extracted, leaving behind many polar impurities in the aqueous phase.

  • Acidification and Separation: The organic extract containing the alkaloids is then shaken with a dilute acid solution (e.g., sulfuric acid). This protonates the basic nitrogen of the alkaloids, forming their water-soluble salts. The aqueous layer containing the alkaloid salts is then separated from the organic layer.

  • Liberation of Free Base: The acidic aqueous solution is made alkaline again to precipitate the alkaloids in their free base form.

  • Purification: The precipitated alkaloids can be further purified by recrystallization or chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7][11][12]

4.2. Key Steps in the Synthesis of Epibatidine

The synthesis of epibatidine, a potent analgesic quinuclidine alkaloid, has been a subject of significant interest. One of the notable synthetic approaches involves a hetero-Diels-Alder reaction. The key steps include:

  • Asymmetric Hetero-Diels-Alder Reaction: A highly exo-selective asymmetric hetero-Diels-Alder reaction is employed to construct the bicyclic core of the molecule.[13]

  • Fluoride-Promoted Fragmentation: This step is crucial for the transformation of the initial bicycle into the desired epibatidine precursor.[13]

  • Hofmann Rearrangement: A Hofmann rearrangement is utilized as a key step to complete the synthesis of the natural product.[13]

Other synthetic strategies have also been developed, often featuring novel methods for the construction of the 7-azabicyclo[2.2.1]heptane ring system.[14][15]

Signaling Pathways of Quinuclidine Alkaloids

Many quinuclidine alkaloids exert their pharmacological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.[16]

5.1. Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists like acetylcholine, nicotine, or varenicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[4][17] This influx of positive ions depolarizes the cell membrane, leading to an excitatory postsynaptic potential. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.[1]

nAChR_Signaling Ligand Quinuclidine Alkaloid (e.g., Varenicline, Epibatidine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na⁺ / Ca²⁺ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CaSignal Increased Intracellular Ca²⁺ CationInflux->CaSignal PI3K PI3K/Akt Pathway CaSignal->PI3K MAPK MAPK/ERK Pathway CaSignal->MAPK GeneExpression Altered Gene Expression PI3K->GeneExpression MAPK->GeneExpression Neuroprotection Neuroprotection & Neuronal Survival GeneExpression->Neuroprotection

Figure 1: nAChR Signaling Pathway

5.2. Downstream Neuroprotective Pathways

Sustained stimulation of nAChRs, particularly the α7 and α4β2 subtypes, has been shown to activate intracellular signaling cascades that promote neuronal survival and neuroprotection.[4][6] Two of the key pathways involved are:

  • PI3K/Akt Pathway: The influx of Ca²⁺ following nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[4][6] This pathway is known to play a crucial role in inhibiting apoptosis and promoting cell survival.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can also be activated downstream of nAChR stimulation. This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

5.3. Varenicline's Dual Agonist-Antagonist Mechanism

Varenicline, a prominent synthetic quinuclidine derivative used for smoking cessation, exhibits a unique dual mechanism of action at the α4β2 nAChR.[18][19][20]

Varenicline_Mechanism cluster_agonist Agonist Action (in absence of Nicotine) cluster_antagonist Antagonist Action (in presence of Nicotine) Varenicline_A Varenicline nAChR_A α4β2 nAChR Varenicline_A->nAChR_A PartialActivation Partial Receptor Activation nAChR_A->PartialActivation DopamineRelease_A Moderate Dopamine (B1211576) Release PartialActivation->DopamineRelease_A CravingReduction Reduced Craving & Withdrawal Symptoms DopamineRelease_A->CravingReduction Varenicline_B Varenicline BindingCompetition Competitive Binding Varenicline_B->BindingCompetition Nicotine Nicotine Nicotine->BindingCompetition nAChR_B α4β2 nAChR BlockedActivation Blocked Nicotine-induced Activation nAChR_B->BlockedActivation BindingCompetition->nAChR_B ReducedReward Diminished Rewarding Effects of Smoking BlockedActivation->ReducedReward

Figure 2: Varenicline's Dual Mechanism

As a partial agonist, varenicline binds to and moderately stimulates the α4β2 receptor, leading to a level of dopamine release that can alleviate nicotine craving and withdrawal symptoms.[18][19] Simultaneously, by occupying the receptor binding site, it acts as an antagonist, blocking nicotine from binding and thereby reducing the rewarding and reinforcing effects of smoking.[8]

Conclusion

The study of quinuclidine alkaloids, from the historical use of Cinchona bark to the rational design of synthetic molecules like varenicline, encapsulates the progress of medicinal chemistry and pharmacology. The unique structural and chemical properties of the quinuclidine nucleus continue to make it a valuable scaffold in the development of new therapeutic agents targeting a range of neurological and other disorders. This guide has provided a comprehensive overview of the key historical developments, quantitative pharmacological data, experimental methodologies, and the intricate signaling pathways associated with this fascinating class of compounds, offering a solid foundation for further research and development in this field.

References

The Quinuclidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine (B89598) scaffold, a rigid, bicyclic amine (1-azabicyclo[2.2.2]octane), has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and conformational rigidity provide a robust framework for the design of potent and selective ligands for a diverse range of biological targets. This guide explores the profound biological significance of the quinuclidine core, delving into its prevalence in nature, its role in clinically approved drugs, and its ongoing exploration in the development of novel therapeutics. We will examine its interactions with key physiological pathways and provide an overview of the experimental methodologies used to evaluate the biological activity of quinuclidine-based compounds.

The Quinuclidine Scaffold: Structural and Physicochemical Properties

The defining feature of the quinuclidine nucleus is its bridged bicyclic structure, which locks the molecule into a rigid conformation. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The tertiary amine at the bridgehead position is typically basic, with a pKa of the conjugate acid around 11, allowing for strong ionic interactions with biological targets. These fundamental properties make the quinuclidine scaffold an attractive starting point for the design of new drugs.[1]

Prevalence in Natural Products

The quinuclidine moiety is a key structural component in a variety of natural products, most notably the Cinchona alkaloids. Quinine and quinidine, renowned for their antimalarial properties, feature a quinuclidine ring linked to a quinoline (B57606) system.[2] The presence of this scaffold in biologically active natural products has inspired medicinal chemists to explore its potential in synthetic drug candidates.

Pharmacological Significance and Therapeutic Applications

The versatility of the quinuclidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2] These compounds have been successfully developed into drugs targeting a range of conditions, from overactive bladder to chemotherapy-induced nausea and vomiting.

Muscarinic Acetylcholine (B1216132) Receptor Modulation

A significant number of quinuclidine-based drugs act as modulators of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in numerous physiological processes, making them important therapeutic targets.

Solifenacin , a selective M3 receptor antagonist, is widely used for the treatment of overactive bladder. Its quinuclidine core plays a crucial role in its high affinity and selectivity for the M3 receptor subtype.[3] Cevimeline , on the other hand, is a muscarinic agonist with a quinuclidine-like structure (a quinuclidine derivative where one of the ethyl bridges is replaced by a thioether), used to treat dry mouth associated with Sjögren's syndrome.[4]

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors transduce signals through various G-protein-mediated pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC_activation->Cellular_Response_1 ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA Cellular_Response_2 Cellular Response PKA->Cellular_Response_2

Diagram 1: Muscarinic Acetylcholine Receptor Signaling Pathways.
Cholinesterase Inhibition

Quinuclidine derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can potentiate cholinergic neurotransmission and is a therapeutic strategy for conditions like Alzheimer's disease. Studies have shown that N-alkyl quaternary quinuclidines can inhibit both AChE and BChE in the micromolar range.[5]

Anticancer Activity

More recently, the quinuclidine scaffold has been explored for its potential in developing anticancer agents. Novel quinuclidinone derivatives have been synthesized and shown to exhibit anti-proliferative activity against various cancer cell lines.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of quinuclidine derivatives across different therapeutic targets.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Quinuclidine Derivatives

CompoundM1M2M3M4M5Predominant SelectivityReference
Solifenacin23.411.04.5--M3[3]
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8Pan-muscarinic[6]
(+)-(1S,3'R)-Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate141106.8--M3 > M1 > M2[3]
Aclidinium Bromide0.10.140.140.210.16Pan-muscarinic[7]

Table 2: Cholinesterase Inhibition (Ki, µM) of N-Alkyl Quaternary Quinuclidines [5]

CompoundHuman AChEHuman BChE
OH-C8156.2 ± 26.185.1 ± 22.1
OH-C1063.8 ± 5.111.8 ± 1.1
OH-C1213.2 ± 0.69.0 ± 0.8
OH-C144.2 ± 0.57.9 ± 0.7
OH-C169.0 ± 1.326.1 ± 2.4
bisOH-C100.52 ± 0.051.6 ± 0.2
NOH-C1214.3 ± 1.85.4 ± 0.8
bisNOH-C100.26 ± 0.010.49 ± 0.03

Table 3: Anticancer Activity (IC50, µM) of Quinuclidine Derivatives

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Quinoline-thiazole hybrid33.19--[8]
Quinoline-thiazolidinone hybrid5.35--[8]
Brominated methoxyquinoline (Cpd 7)12.515.218.4[9]
Brominated methoxyquinoline (Cpd 11)8.910.313.7[9]

Table 4: Pharmacokinetic Parameters of Clinically Approved Quinuclidine-Containing Drugs

DrugTmax (h)t1/2 (h)Vd (L/kg)Protein Binding (%)Primary MetabolismReference
Solifenacin3 - 845 - 68~600 L (total)93 - 96CYP3A4[10][11]
Palonosetron~0.08 (IV)~408.3 ± 2.5~62CYP2D6, CYP3A4, CYP1A2[12][13]
Cevimeline1.5 - 2~5~6<20CYP2D6, CYP3A4[1][14]

Experimental Protocols

The biological evaluation of quinuclidine derivatives involves a range of in vitro assays to determine their potency, selectivity, and mechanism of action.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for different muscarinic receptor subtypes.

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) that binds to muscarinic receptors. The ability of the test compound to displace the radioligand is measured.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK cells) are prepared.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter mat.

    • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Cholinesterase Activity Assay

This assay measures the ability of a compound to inhibit the activity of AChE or BChE.

  • Principle: Based on the Ellman's method, where the enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, DTNB solution, and enzyme (AChE or BChE) and substrate solutions.

    • Assay Setup: In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Pre-incubation: Pre-incubate the enzyme and inhibitor.

    • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

    • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Experimental and Logical Workflows

The discovery and development of new drugs, including those based on the quinuclidine scaffold, follow a structured workflow.

High-Throughput Screening Workflow for Anticancer Drugs

High-throughput screening (HTS) is a key process in early drug discovery to identify hit compounds from large chemical libraries.

hts_workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Lead Optimization Compound_Library Compound Library Compound_Dispensing Robotic Compound Dispensing Compound_Library->Compound_Dispensing Plate_Preparation Assay Plate Preparation (Cancer Cell Lines) Plate_Preparation->Compound_Dispensing Incubation Incubation Compound_Dispensing->Incubation Assay_Readout Assay Readout (e.g., Cell Viability) Incubation->Assay_Readout Data_Analysis Primary Data Analysis Assay_Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Diagram 2: High-Throughput Screening Workflow for Anticancer Drugs.

Conclusion

The quinuclidine scaffold has firmly established its significance in medicinal chemistry and drug discovery. Its presence in natural products and its successful incorporation into a diverse array of clinically effective drugs underscore its value as a privileged structural motif. The rigid, three-dimensional nature of the quinuclidine core provides a unique platform for the design of highly potent and selective ligands. Ongoing research continues to uncover new therapeutic applications for quinuclidine derivatives, particularly in the areas of oncology and neurodegenerative diseases. As our understanding of disease pathways deepens and synthetic methodologies advance, the quinuclidine scaffold is poised to remain a cornerstone of innovative drug design for the foreseeable future.

References

(S)-Quinuclidin-3-amine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a versatile chiral building block of significant interest in pharmaceutical research and development, particularly in the synthesis of compounds targeting the central nervous system. Its rigid bicyclic structure provides a unique scaffold for designing novel therapeutics. This technical guide offers an in-depth overview of its suppliers, pricing, and key applications for researchers, scientists, and drug development professionals.

I. Sourcing and Procurement

A variety of chemical suppliers offer (S)-Quinuclidin-3-amine dihydrochloride, with pricing and availability subject to purity and quantity. Below is a summary of publicly available information from prominent suppliers. Researchers are advised to request quotes for the most current pricing, especially for bulk quantities.

SupplierProduct NamePurityQuantityPrice (USD)
Sigma-Aldrich (S)-(−)-3-Aminoquinuclidine dihydrochloride98%1 g$83.50
Synthonix This compound97%250 mg$20.00
1 g$25.00
Alkali Scientific (S)-(−)-3-Aminoquinuclidine dihydrochlorideNot Specified1 g$87.62
Chem-Impex (S)-(-)-3-Aminoquinuclidine dihydrochloride98-102%-Inquiry
TargetMol (S)-Quinuclidin-3-amine (dihydrochloride)Not Specified50 mgInquiry
100 mgInquiry
250 mgInquiry
BLD Pharm This compoundNot Specified-Inquiry
MedchemExpress This compoundNot Specified-Inquiry
Fisher Scientific (S)-(-)-3-Aminoquinuclidine Dihydrochloride98.0+%-Inquiry

II. Core Applications in Drug Discovery

This compound serves as a critical starting material and intermediate in the synthesis of various bioactive molecules. Its primary applications are in the development of treatments for neurological disorders.[1]

A. Synthesis of 5-HT3 Receptor Antagonists

A notable application of this compound is in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2] The synthesis typically involves the acylation of (S)-Quinuclidin-3-amine with a suitable carboxylic acid derivative, followed by reduction and cyclization steps.

III. Experimental Protocols

While specific biological assay protocols directly utilizing this compound as the primary active compound are not extensively detailed in publicly available literature, its role as a synthetic precursor is well-documented. Below is a representative synthetic workflow illustrating its use.

A. Representative Synthetic Workflow: Synthesis of a Palonosetron Intermediate

This protocol outlines the initial acylation step in a potential synthesis of a Palonosetron precursor, based on general synthetic strategies.

G cluster_0 Step 1: Acylation start (S)-Quinuclidin-3-amine dihydrochloride p1 start->p1 reagent1 Activated Carboxylic Acid (e.g., Acyl Chloride) reagent1->p1 solvent Aprotic Solvent (e.g., Dichloromethane) reaction Reaction Mixture solvent->reaction base Base (e.g., Triethylamine) base->reaction intermediate N-acylated Quinuclidine (B89598) Intermediate p1->reaction Combine reaction->intermediate Stir at room temperature

Caption: General workflow for the acylation of (S)-Quinuclidin-3-amine.

Methodology:

  • This compound is dissolved in an appropriate aprotic solvent, such as dichloromethane.

  • A suitable base, for example, triethylamine, is added to the solution to neutralize the hydrochloride salt and liberate the free amine.

  • The activated carboxylic acid derivative (e.g., an acyl chloride or an acid activated with a coupling reagent) is added to the reaction mixture, often dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred at room temperature for a specified period, and its progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude N-acylated quinuclidine intermediate, which may be purified further by crystallization or chromatography.

IV. Potential Signaling Pathway Involvement

Given that quinuclidine-based structures are known to interact with the cholinergic system, a key area of investigation for derivatives of this compound is their potential modulation of cholinergic signaling. The cholinergic system is crucial for cognitive functions such as learning and memory.

Below is a diagram representing a simplified cholinergic signaling pathway, which could be a target for novel drugs synthesized from this quinuclidine building block.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Potential Drug Target ACh_precursor Choline ACh Acetylcholine (B1216132) (ACh) ACh_precursor->ACh Choline Acetyltransferase Vesicle Synaptic Vesicle ACh->Vesicle Packaging Receptor Muscarinic/Nicotinic Acetylcholine Receptor Vesicle->Receptor ACh Release ACh_degradation Acetylcholinesterase (AChE) Vesicle->ACh_degradation Hydrolysis Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response (e.g., Neuronal Firing) Signal->Response Quinuclidine\nDerivative Quinuclidine Derivative Quinuclidine\nDerivative->Receptor Modulation Quinuclidine\nDerivative->ACh_degradation Inhibition

Caption: Simplified cholinergic signaling pathway and potential points of modulation.

This diagram illustrates that derivatives of (S)-Quinuclidin-3-amine could potentially act as:

  • Receptor Modulators: Directly binding to and either activating (agonists) or blocking (antagonists) muscarinic or nicotinic acetylcholine receptors on the postsynaptic neuron.

  • Enzyme Inhibitors: Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby increasing the concentration and duration of action of acetylcholine.

V. Conclusion

This compound is a valuable chiral amine for the synthesis of complex molecules with therapeutic potential, particularly in the realm of neuroscience. Its utility as a precursor for compounds like Palonosetron highlights its importance in modern drug discovery. Further research into novel derivatives of this compound may lead to the development of new treatments for a range of neurological and psychiatric disorders by modulating key signaling pathways such as the cholinergic system.

References

(S)-Quinuclidin-3-amine Dihydrochloride: A Technical Whitepaper on a Key Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of (S)-Quinuclidin-3-amine dihydrochloride (B599025), a pivotal chiral building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of potent and selective therapeutics.

Introduction

(S)-Quinuclidin-3-amine dihydrochloride, also known as (S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride, is a versatile chiral amine that has garnered significant attention in pharmaceutical research and development. Its rigid bicyclic structure provides a unique conformational constraint that is highly valuable for designing molecules with specific interactions with biological targets. The dihydrochloride salt form enhances its stability and solubility, making it amenable to a wide range of experimental conditions and pharmaceutical formulations. This compound is a critical intermediate in the synthesis of various bioactive molecules, most notably 5-HT3 receptor antagonists and ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and gastrointestinal disorders.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

PropertyValueReference(s)
CAS Number 119904-90-4N/A
Molecular Formula C₇H₁₄N₂ · 2HClN/A
Molecular Weight 199.12 g/mol N/A
Appearance SolidN/A
Purity ≥98%N/A
Optical Rotation [α]₂₀/D −24°, c = 1 in H₂ON/A
Melting Point >300 °C[1]

Synthesis and Manufacturing

The enantiomerically pure (S)-3-aminoquinuclidine is a crucial chiral intermediate. While a complete de novo asymmetric synthesis is complex, a common industrial approach involves the resolution of racemic 3-aminoquinuclidine (B1202703). A patented method describes the resolution using a chiral acid, such as D-tartaric acid or D-camphorsulfonic acid, in a suitable solvent. The diastereomeric salt of the desired (S)-enantiomer is selectively crystallized, and subsequent treatment with a base liberates the free amine, which is then converted to the dihydrochloride salt.

Below is a generalized workflow for the resolution process.

G racemic Racemic 3-Aminoquinuclidine diastereomeric_salts Diastereomeric Salt Mixture racemic->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., D-Tartaric Acid) chiral_acid->diastereomeric_salts solvent Solvent (e.g., Ethanol) solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt (S)-Amine Diastereomeric Salt (Crystallized) crystallization->s_salt r_salt_solution (R)-Amine Diastereomeric Salt (in Mother Liquor) crystallization->r_salt_solution basification Basification (e.g., NaOH, NaOAc) s_salt->basification s_amine (S)-3-Aminoquinuclidine (Free Base) basification->s_amine final_product (S)-Quinuclidin-3-amine Dihydrochloride s_amine->final_product hcl_gas HCl Gas in Solvent (e.g., Methanol) hcl_gas->final_product

Fig. 1: Generalized workflow for the resolution of racemic 3-aminoquinuclidine.
Example Experimental Protocol: Resolution of 3-Aminoquinuclidine Dihydrochloride[1]

  • Salt Formation: Racemic 3-aminoquinuclidine dihydrochloride is dissolved in a suitable solvent such as ethanol.

  • Resolution: A chiral resolving agent, for instance, D-(-)-tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Crystallization: The diastereomeric salt of (S)-3-aminoquinuclidine with D-(-)-tartaric acid preferentially crystallizes out of the solution. The solid is collected by filtration.

  • Liberation of Free Amine: The isolated diastereomeric salt is dissolved in a solvent, and a base (e.g., sodium acetate (B1210297) or sodium hydroxide) is added to adjust the pH to approximately 9. This neutralizes the tartaric acid and liberates the (S)-3-aminoquinuclidine free base.

  • Formation of Dihydrochloride Salt: The free base is isolated and then dissolved in a suitable solvent like methanol. Hydrogen chloride gas is bubbled through the solution until the pH reaches 1.

  • Isolation: The precipitated this compound is collected by filtration, washed, and dried.

Applications in Drug Discovery and Development

This compound is a cornerstone for the synthesis of compounds targeting various receptors, primarily in the central and peripheral nervous systems.

5-HT₃ Receptor Antagonists

This compound is a key precursor for the synthesis of Palonosetron (B1662849), a second-generation 5-HT₃ receptor antagonist with high binding affinity.[2] 5-HT₃ antagonists are the gold standard for preventing chemotherapy-induced nausea and vomiting (CINV).[2] The synthesis of Palonosetron involves the acylation of (S)-3-aminoquinuclidine with a suitable carboxylic acid derivative, followed by reduction and cyclization steps.[3][4][5]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of (S)-Quinuclidin-3-amine have been investigated as selective agonists for the α7 subtype of nicotinic acetylcholine receptors.[6] These receptors are implicated in cognitive processes, making them a target for the treatment of neurological disorders like Alzheimer's disease and schizophrenia.

Organocatalysis

(S)-3-aminoquinuclidine has been used to synthesize chiral thiourea-based organocatalysts. These catalysts have been employed in asymmetric Michael additions and Friedel-Crafts alkylations, demonstrating the utility of the quinuclidine (B89598) scaffold in asymmetric synthesis.[7]

Biological Activity and Quantitative Data

The primary utility of this compound lies in the biological activity of the molecules synthesized from it. The following table summarizes the in vitro binding affinities of some quinolinecarboxylic acid derivatives incorporating the quinuclidine moiety for the 5-HT₃ receptor.

Compound5-HT₃ Receptor Affinity (Ki, nM)Reference
Derivative 59.9[8][9]
Ondansetron (Reference)7.6[10]
Compound 210.32[10]
Compound 370.31[10]

Key Experimental Protocols

Synthesis of Palonosetron from (S)-3-aminoquinuclidine[3][4][5]

The synthesis of Palonosetron from (S)-3-aminoquinuclidine generally follows a three-step process:

  • Acylation: (S)-3-aminoquinuclidine is reacted with (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, which has been activated (e.g., as an acid chloride), to form the corresponding amide.

  • Reduction: The amide is then reduced to the secondary amine using a reducing agent such as borane (B79455) trifluoride etherate and sodium borohydride.

  • Cyclization and Salt Formation: The resulting amine undergoes a cyclization reaction, often facilitated by reagents like diphosgene, followed by treatment with hydrochloric acid to yield Palonosetron hydrochloride.

G start_amine (S)-Quinuclidin-3-amine acylation Step 1: Acylation (e.g., with SOCl₂) start_amine->acylation start_acid (S)-Tetraline-1-carboxylic acid start_acid->acylation amide (S,S)-Quinuclidine tetraline formamide acylation->amide reduction Step 2: Reduction (e.g., NaBH₄, BF₃·OEt₂) amide->reduction amine_intermediate (S,S)-Tetraline methyl quinuclidine amine reduction->amine_intermediate cyclization Step 3: Cyclization & Salt Formation (e.g., Diphosgene, HCl) amine_intermediate->cyclization palonosetron Palonosetron Hydrochloride cyclization->palonosetron

Fig. 2: Synthetic workflow for Palonosetron from (S)-Quinuclidin-3-amine.
Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of compounds for their target receptors. Below is a generalized protocol for a competitive binding assay to determine the Ki of a test compound at the 5-HT₃ receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the 5-HT₃ receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]granisetron) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic effects of drugs derived from (S)-Quinuclidin-3-amine are mediated through the modulation of specific signaling pathways. For instance, Palonosetron, by antagonizing the 5-HT₃ receptor, influences downstream signaling cascades involved in emesis. The 5-HT₃ receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to a rapid influx of cations, including Ca²⁺, which triggers neuronal depolarization and subsequent signaling events.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT₃ Receptor serotonin->receptor Activates ca_influx Ca²⁺ Influx receptor->ca_influx Opens Channel palonosetron Palonosetron palonosetron->receptor Antagonizes depolarization Membrane Depolarization ca_influx->depolarization camkii CaMKII Activation ca_influx->camkii emesis Emetic Signal depolarization->emesis erk ERK1/2 Signaling camkii->erk erk->emesis

Fig. 3: Downstream signaling of the 5-HT₃ receptor and its antagonism by Palonosetron.

Activation of the 5-HT₃ receptor by serotonin leads to an influx of extracellular Ca²⁺.[11] This increase in intracellular calcium can activate calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate the ERK1/2 signaling pathway, contributing to the emetic reflex.[11] Palonosetron blocks the initial activation of the 5-HT₃ receptor, thereby inhibiting these downstream signaling events.[11] Furthermore, Palonosetron has been shown to inhibit substance P-mediated responses through the allosteric inhibition of 5-HT₃/NK₁ receptor signaling cross-talk, which may contribute to its efficacy in delayed CINV.[12][13]

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of neurologically active pharmaceutical agents. Its unique structural features and the enhanced properties of its dihydrochloride salt make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthetic routes, and biological applications is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of Palonosetron Hydrochloride Using (S)-Quinuclidin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Palonosetron hydrochloride, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis route described utilizes (S)-quinuclidin-3-amine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid as key starting materials. This method involves a three-step process encompassing acylation, reduction, and cyclization, culminating in the formation of Palonosetron, which is subsequently converted to its hydrochloride salt. The protocols provided herein are compiled from established literature and are intended to offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Introduction

Palonosetron is a second-generation 5-HT3 receptor antagonist characterized by a higher binding affinity and a significantly longer plasma half-life compared to first-generation drugs in its class.[1][2] Its unique pharmacological profile is attributed to its distinct molecular interactions with the 5-HT3 receptor, which include allosteric binding and the induction of receptor internalization.[3][4][5] This results in prolonged inhibition of serotonin (B10506) signaling, making it highly effective in preventing both acute and delayed emesis.[3][6] The synthesis of Palonosetron, a complex molecule with two chiral centers, requires a stereospecific approach to ensure the formation of the pharmacologically active (S,S)-isomer. The method detailed below outlines a reliable and relatively high-yielding pathway to this important pharmaceutical agent.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of Palonosetron hydrochloride via the three-step process. The overall yield of the process is reported to be approximately 76%.[7][8]

StepReactionKey ReagentsMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Reaction Time (hours)Yield
1AcylationThionyl chloride, (S)-3-aminoquinuclidine1.0 : 1.5 : 1.5Toluene (B28343)806 (for acid chloride formation), 3 (for amidation)86% (for amide intermediate)
2ReductionSodium borohydride (B1222165), Boron trifluoride diethyl etherate1.0 : 4.0 : 5.25Tetrahydrofuran (B95107) (THF)-10 to 15, then 602.5>98% (for amine intermediate)
3Cyclization & Salt FormationTriphosgene (B27547), Boron trifluoride diethyl etherate, Hydrochloric acid1.0 : 1.5 : 6.0TolueneReflux12 (cyclization), 1 (hydrolysis)58-76% (for final product)

Experimental Protocols

Step 1: Acylation - Synthesis of (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
  • To a solution of (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid (0.17 mol) in 250 mL of toluene, add thionyl chloride (0.26 mol).

  • Heat the mixture to 80°C and maintain for 6 hours to form the acid chloride.

  • Cool the reaction mixture and then add (S)-quinuclidin-3-amine (0.26 mol) dropwise.

  • Maintain the reaction temperature at 80°C for an additional 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 300 mL of water and 13.5 mL of a 50% sodium hydroxide (B78521) solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (S,S)-amide as a white solid. The reported yield for this step is 86%.

Step 2: Reduction - Synthesis of (S,S)-N-((1,2,3,4-tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine
  • In a 2000 mL reaction flask, suspend the (S,S)-amide intermediate (0.16 mol) and sodium borohydride (0.64 mol) in 900 mL of tetrahydrofuran (THF).

  • Cool the mixture to a temperature between -10°C and 15°C.

  • Slowly add boron trifluoride diethyl etherate (0.84 mol) to the suspension, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

  • Heat the reaction mixture to 60°C and maintain for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction to below 20°C and slowly add 690 mL of 2N hydrochloric acid.

  • Concentrate the solution to a volume of approximately 750 mL.

  • Cool the solution and add 271 g of 50% potassium hydroxide to basify.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oily (S,S)-amine product. The reported yield is greater than 98%.

Step 3: Cyclization and Salt Formation - Synthesis of Palonosetron Hydrochloride
  • Dissolve the (S,S)-amine from the previous step (0.16 mol) in 430 mL of toluene under a nitrogen atmosphere.

  • Add triphosgene (0.24 mol) dropwise.

  • After stirring for 18 hours at room temperature, add boron trifluoride diethyl etherate (0.96 mol) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to 30°C and add 244 mL of 2N hydrochloric acid and 244 mL of water. Reflux for an additional hour.

  • Cool the mixture to 10°C and add 107 g of 50% potassium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Concentrate the organic phase and add 580 mL of isopropanol (B130326).

  • Add 43.8 mL of a 4N solution of hydrogen chloride in ethanol (B145695) and cool to 5°C to precipitate the product.

  • The crude product can be recrystallized from isopropanol and water to yield pure Palonosetron hydrochloride. The reported overall yield for the three steps is 76%.[7][8] A patent describes a yield of 58% for this final step.

Visualizations

Synthetic Workflow of Palonosetron

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization & Salt Formation S_Tetralin_Acid (S)-1,2,3,4-tetrahydro- 1-naphthalenecarboxylic acid Amide_Intermediate (S,S)-Amide Intermediate S_Tetralin_Acid->Amide_Intermediate SOCl2, Toluene, 80°C S_Quinuclidinamine (S)-quinuclidin-3-amine S_Quinuclidinamine->Amide_Intermediate Amide_Intermediate_ref (S,S)-Amide Intermediate Amine_Intermediate (S,S)-Amine Intermediate Amine_Intermediate_ref (S,S)-Amine Intermediate Amide_Intermediate_ref->Amine_Intermediate NaBH4, BF3·OEt2, THF Palonosetron_Base Palonosetron Palonosetron_HCl Palonosetron Hydrochloride Palonosetron_Base->Palonosetron_HCl HCl, Isopropanol Amine_Intermediate_ref->Palonosetron_Base Triphosgene, BF3·OEt2, Toluene

Caption: Synthetic pathway for Palonosetron hydrochloride.

Mechanism of Action of Palonosetron

G cluster_stimulus Emetogenic Stimuli cluster_release Serotonin Release cluster_receptor Receptor Activation & Signaling cluster_inhibition Inhibition by Palonosetron Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells (Gut) Chemotherapy->Enterochromaffin_Cells stimulates Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin releases Five_HT3_Receptor 5-HT3 Receptor (Vagal Afferents & CTZ) Serotonin->Five_HT3_Receptor activates Vomiting_Center Vomiting Center (Brainstem) Five_HT3_Receptor->Vomiting_Center signals Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Palonosetron Palonosetron Palonosetron->Five_HT3_Receptor blocks

Caption: Palonosetron's 5-HT3 receptor antagonist signaling pathway.

References

Application Notes and Protocols: (S)-Quinuclidin-3-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of (S)-Quinuclidin-3-amine in the field of asymmetric synthesis. While the quinuclidine (B89598) scaffold is a core component of highly effective catalysts like Cinchona alkaloids, the direct application of (S)-Quinuclidin-3-amine as a primary catalytic species is an area of ongoing investigation. Its most prominent role is as a chiral building block in the synthesis of complex molecules, such as pharmaceuticals.

Herein, we detail its application in two distinct contexts:

  • As a core for a bifunctional organocatalyst: Detailing the synthesis and catalytic activity of an (S)-Quinuclidin-3-amine-derived thiourea (B124793) in Michael and Friedel-Crafts reactions.

  • As a chiral building block: Highlighting its crucial role in the synthesis of the pharmaceutical agent Palonosetron (B1662849).

Application Note 1: (S)-Quinuclidin-3-amine Derived Thiourea as an Organocatalyst

(S)-Quinuclidin-3-amine can be functionalized to create bifunctional organocatalysts. A notable example is the synthesis of a thiourea derivative designed to catalyze reactions through dual hydrogen-bond donation (from the thiourea moiety) and Brønsted/Lewis base activation (from the quinuclidine nitrogen). This approach has been tested in asymmetric Michael additions and Friedel-Crafts alkylations.

Catalyst Synthesis Workflow

The synthesis involves the liberation of the free base from its dihydrochloride (B599025) salt, followed by a reaction with a suitable isothiocyanate.

G cluster_prep Catalyst Preparation cluster_synthesis Thiourea Formation A (S)-Quinuclidin-3-amine dihydrochloride B NaOH (Base Treatment) A->B Step 1 C Free Base Extraction (in CHCl3) B->C D (S)-Quinuclidin-3-amine (Free Base) C->D F Reaction at 40°C D->F E 3,5-Bis(trifluoromethyl)phenyl isothiocyanate E->F Step 2 G Final Catalyst: (S)-Quinuclidin-3-amine Thiourea Derivative F->G

Caption: Synthesis of the thiourea organocatalyst from (S)-Quinuclidin-3-amine.

Data Presentation: Catalytic Performance

The synthesized thiourea derivative was evaluated as a catalyst (10 mol%) in several asymmetric reactions. The results, however, indicated modest efficacy, with low to mediocre yields and low enantioselectivities.[1]

Table 1: Asymmetric Friedel-Crafts Alkylation of Indole (B1671886) with trans-β-Nitrostyrene [1]

EntrySolventTime (h)Conversion (%)Yield (%)ee (%)
1Toluene24493112 (S)
2THF24512510 (S)
3CH₂Cl₂24684315 (S)
4Hexane24251510 (S)

Table 2: Asymmetric Michael Addition Reactions [1]

NucleophileElectrophileSolventTime (h)Conversion (%)Yield (%)ee (%)
Diethyl Malonatetrans-β-NitrostyreneToluene/THF/CH₂Cl₂7217-23 (S)
Nitromethane (B149229)trans-ChalconeToluene120-15N/A

Note: The enantiomeric excess for the nitromethane addition was not determined due to the low yield.

Experimental Protocols

Protocol 1: Synthesis of 1-((S)-1-azabicyclo[2.2.2]octan-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea [1][2]

  • Free Base Preparation: To a solution of (S)-Quinuclidin-3-amine dihydrochloride (1.0 eq) in water, add a solution of NaOH (2.2 eq) in water. The mixture is stirred, and the resulting free amine is extracted with chloroform (B151607) (CHCl₃). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the free base, (S)-Quinuclidin-3-amine.

  • Thiourea Formation: The obtained free base is dissolved in CHCl₃. To this solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq). The reaction mixture is stirred at 40°C. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure to yield the desired thiourea catalyst, which can be purified by flash chromatography. The protocol is reported to provide a quantitative yield.[1][2]

Protocol 2: General Procedure for the Asymmetric Friedel-Crafts Alkylation [1]

  • To a vial, add indole (1.0 eq), the thiourea catalyst (0.1 eq), and the desired solvent (e.g., CH₂Cl₂).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene (1.5 eq) to the mixture.

  • Allow the reaction to stir at room temperature for the specified time (e.g., 24 hours).

  • After the reaction period, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica (B1680970) gel to isolate the product.

  • Conversion, yield, and enantiomeric excess are determined by standard analytical techniques (GC-MS, chiral HPLC).

Application Note 2: (S)-Quinuclidin-3-amine as a Chiral Building Block in Drug Synthesis

The primary and most successful application of (S)-Quinuclidin-3-amine in asymmetric synthesis is not as a catalyst but as a chiral synthon, or "building block." In this role, the molecule's rigid, stereodefined structure is incorporated as a permanent part of a larger, more complex target molecule.

Case Study: Synthesis of Palonosetron

Palonosetron is a potent 5-HT₃ receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.[3] The stereochemistry of the molecule is critical for its pharmacological activity, and (S)-Quinuclidin-3-amine serves as a key chiral precursor.[3][4]

Logical Workflow for Palonosetron Synthesis

The synthesis involves the coupling of two chiral fragments, followed by reduction and cyclization steps to form the final active pharmaceutical ingredient (API).

G A (S)-Quinuclidin-3-amine (Chiral Building Block 1) C Acylation / Amide Coupling A->C B (S)-1,2,3,4-Tetrahydro- 1-naphthalenecarboxylic acid (Chiral Building Block 2) B->C D Intermediate Amide C->D E Reduction D->E F Intermediate Amine E->F G Cyclization F->G H Palonosetron (API) G->H

Caption: Role of (S)-Quinuclidin-3-amine in the synthesis of Palonosetron.

Protocol: Key Steps in Palonosetron Synthesis

The synthesis of Palonosetron from (S)-Quinuclidin-3-amine generally follows a three-step sequence.[3][5]

  • Acylation: (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid is activated (e.g., by conversion to its acid chloride with SOCl₂) and then reacted with (S)-Quinuclidin-3-amine to form the corresponding amide.[3][5] This step covalently links the two key chiral fragments.

  • Reduction: The newly formed amide bond is reduced to a secondary amine using a suitable reducing agent, such as NaBH₄ in the presence of a Lewis acid like BF₃·OEt₂.[5]

  • Cyclization: The final intramolecular cyclization to form the isoquinolinone ring system of Palonosetron is achieved through various methods, often involving reaction with a phosgene (B1210022) equivalent and subsequent workup.[5]

This synthetic route leverages the pre-existing stereocenter of (S)-Quinuclidin-3-amine to establish one of the critical chiral centers in the final drug molecule, demonstrating its value as a foundational element in asymmetric synthesis.

References

Application Notes and Protocols for (S)-Quinuclidin-3-amine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a pivotal chiral building block in medicinal chemistry, prized for its rigid bicyclic structure and versatile primary amine functionality. This scaffold is integral to the development of a range of therapeutics, particularly those targeting neurological and gastrointestinal disorders. Its principal application lies in the synthesis of potent and selective antagonists for the 5-hydroxytryptamine-3 (5-HT3) and muscarinic acetylcholine (B1216132) receptors. The dihydrochloride salt form of (S)-quinuclidin-3-amine enhances its stability and solubility, facilitating its use in various synthetic protocols.[1]

This document provides detailed application notes, experimental protocols, and supporting data for the use of (S)-Quinuclidin-3-amine dihydrochloride in the synthesis of key therapeutic agents.

Data Presentation

Table 1: Enantioselective Synthesis of Quinuclidine (B89598) Precursors
MethodSubstrateCatalyst/ReagentProductYieldEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation3-QuinuclidinoneRuBr₂--INVALID-LINK--(R)-3-Quinuclidinol>95%88-90% (>99% after recryst.)[2][3]
Asymmetric Hydrogenation3-QuinuclidinoneRuXY-Diphosphine-bimaH(R)- or (S)-3-Quinuclidinol>95%>99%[4]
Asymmetric Transfer Hydrogenation2-substituted-3-quinuclidinonesRu-catalyst with ammonium (B1175870) formatecis-3-Quinuclidinolsup to 99%95-99%[5]
Chiral Resolution3-Aminoquinuclidine (B1202703) dihydrochlorideChiral acid (e.g., D-tartaric acid)(S)-3-Aminoquinuclidine>40% (resolution)>98%[6]
Table 2: Pharmacological Data of Compounds Synthesized from Quinuclidine Scaffolds
CompoundTarget ReceptorBinding Affinity (Ki) / Potency (IC₅₀)Assay TypeReference
Palonosetron (B1662849)5-HT₃0.22 ± 0.07 nM (Ki)Radioligand binding[7]
Palonosetron5-HT₃0.38 ± 0.02 nM (IC₅₀)Binding site downregulation[7]
(+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochlorideMuscarinic M₃High affinity (specific values not provided)Radioligand binding[8][9]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminoquinuclidine via Chiral Resolution

This protocol describes the resolution of racemic 3-aminoquinuclidine dihydrochloride to obtain the desired (S)-enantiomer.

Materials:

  • 3-Aminoquinuclidine dihydrochloride (racemic)

  • Inorganic or organic base (e.g., sodium hydroxide, triethylamine)

  • Chiral resolving agent (e.g., D-(-)-tartaric acid)

  • Solvents (e.g., ethanol, methanol, water)

  • Hydrochloric acid (gas or solution)

  • Activated carbon

Procedure:

  • Free Base Generation: In a suitable solvent, treat racemic 3-aminoquinuclidine dihydrochloride with a base to liberate the free amine.

  • Diastereomeric Salt Formation: Add the chiral resolving agent (e.g., D-(-)-tartaric acid) to the solution of the free amine. Stir at room temperature to facilitate the precipitation of the diastereomeric salt.

  • Isolation and Recrystallization: Isolate the precipitated salt by filtration. The salt can be further purified by recrystallization from a suitable solvent system to enhance diastereomeric purity.

  • Liberation of the Chiral Amine: Treat the purified diastereomeric salt with a base to liberate the enantiomerically enriched (S)-3-aminoquinuclidine.

  • Formation of the Dihydrochloride Salt: Dissolve the free (S)-3-aminoquinuclidine in a suitable solvent and treat with hydrochloric acid to precipitate (S)-3-aminoquinuclidin-3-amine dihydrochloride.

  • Purification: The final product can be decolorized with activated carbon and recrystallized to achieve high optical and chemical purity.[6]

Protocol 2: Synthesis of Palonosetron Hydrochloride

This protocol outlines the synthesis of the 5-HT₃ receptor antagonist Palonosetron using (S)-Quinuclidin-3-amine.

Materials:

  • (S)-Quinuclidin-3-amine

  • (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid

  • Acylating agent (e.g., thionyl chloride)

  • Reducing agent (e.g., sodium borohydride)

  • Lewis acid (e.g., boron trifluoride diethyl etherate)

  • Cyclization agent (e.g., diphosgene)

  • Organic solvents (e.g., toluene, tetrahydrofuran)

  • Hydrochloric acid

Procedure:

  • Acylation: Activate (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, for example, by converting it to the acid chloride with thionyl chloride. React the activated acid with (S)-Quinuclidin-3-amine to form the corresponding amide.

  • Reduction: Reduce the amide functionality using a suitable reducing agent such as sodium borohydride (B1222165) in the presence of a Lewis acid like boron trifluoride diethyl etherate.

  • Cyclization: Induce cyclization of the reduced intermediate to form the final tricyclic core of Palonosetron. This can be achieved using reagents like diphosgene.

  • Salt Formation and Purification: Convert the resulting Palonosetron base to its hydrochloride salt by treatment with hydrochloric acid. The final product can be purified by recrystallization to yield Palonosetron hydrochloride with a total yield of approximately 76%.[1][3]

Protocol 3: Synthesis of a Muscarinic Receptor Antagonist (General Approach)

This protocol provides a general method for the synthesis of muscarinic receptor antagonists, such as Solifenacin (B1663824), using a quinuclidine precursor. Note that Solifenacin itself is synthesized from (R)-3-quinuclidinol; this protocol illustrates the general coupling chemistry.

Materials:

  • (R)-3-Quinuclidinol (as an example precursor)

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Activating agent (e.g., 1,1'-carbonyl-di-(1,2,4-triazole) - CDT) or chloroformate

  • Base (e.g., triethylamine, sodium hydroxide)

  • Organic solvents (e.g., isopropyl acetate, toluene)

Procedure:

  • Activation of the Quinuclidine Moiety: Activate (R)-3-quinuclidinol by reacting it with an activating agent like CDT or by converting it to a chloroformate using diphosgene or triphosgene.[1][10][11] This forms a reactive intermediate.

  • Coupling Reaction: React the activated quinuclidinol intermediate with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The reaction is typically heated to reflux to drive it to completion.[1][10][12]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and washed with aqueous solutions (e.g., saturated ammonium chloride, potassium bicarbonate) to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to yield the crude product.[10]

  • Purification and Salt Formation: The crude product can be purified by chromatography or recrystallization. For pharmaceutical applications, the final compound is often converted to a pharmaceutically acceptable salt, such as the succinate (B1194679) salt of Solifenacin.[1]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Experimental Workflow: Synthesis of (S)-3-Aminoquinuclidine Start Racemic 3-Aminoquinuclidine Dihydrochloride FreeBase Generate Free Base Start->FreeBase SaltFormation Form Diastereomeric Salt with Chiral Acid FreeBase->SaltFormation Purification Recrystallize Diastereomeric Salt SaltFormation->Purification Liberation Liberate Chiral Amine Purification->Liberation HClSalt Form Dihydrochloride Salt Liberation->HClSalt End This compound HClSalt->End

Caption: Workflow for the chiral resolution of 3-aminoquinuclidine.

G cluster_5HT3 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor binds ChannelOpening Cation Channel Opening Receptor->ChannelOpening activates Palonosetron Palonosetron ((S)-Quinuclidin-3-amine derivative) Palonosetron->Receptor antagonizes IonInflux Na+ and Ca2+ Influx ChannelOpening->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Signal Excitatory Signal Propagation Depolarization->Signal

Caption: Simplified 5-HT3 receptor signaling pathway.

G cluster_M1 M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) Receptor M1 Receptor (Gq-coupled) ACh->Receptor binds Gq Gq Protein Activation Receptor->Gq Antagonist Muscarinic Antagonist (Quinuclidine derivative) Antagonist->Receptor antagonizes PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release from ER IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC CaRelease->PKC Response Cellular Response PKC->Response

Caption: M1 muscarinic receptor Gq-coupled signaling cascade.

References

Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key technologies at the forefront of neuroscience research. These tools are instrumental in dissecting neural circuits, understanding disease mechanisms, and developing novel therapeutics for neurological and psychiatric disorders.

Application 1: Chemogenetics (DREADDs) for Neural Circuit Manipulation

Application Note

Chemogenetics refers to the use of engineered proteins that are responsive to small, otherwise inert, drug-like molecules. Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a prominent chemogenetic tool used to remotely control neuronal activity in a non-invasive and reversible manner.[1][2][3] DREADD receptors are modified G-protein coupled receptors (GPCRs) that are activated by the synthetic ligand clozapine-N-oxide (CNO) or other designer drugs, but not by their endogenous ligands.[1][2][4]

The most commonly used DREADDs are:

  • hM3Dq: A Gq-coupled receptor that leads to neuronal depolarization and activation upon CNO binding.[2][4]

  • hM4Di: A Gi-coupled receptor that causes neuronal hyperpolarization and inhibition.[3][4]

  • KORD (Kappa-Opioid Receptor DREADD): A Gi-coupled receptor activated by the ligand Salvinorin B (SalB) for neuronal inhibition, allowing for multiplexed control with CNO-based DREADDs.[3]

These tools are delivered to specific neuronal populations using viral vectors (e.g., Adeno-Associated Virus, AAV) containing cell-type-specific promoters.[1][2] By administering CNO systemically (e.g., via intraperitoneal injection), researchers can transiently and repeatedly manipulate the activity of targeted brain regions or circuits to study their role in complex behaviors such as learning, memory, and decision-making.[1][2] While DREADDs lack the millisecond temporal precision of optogenetics, they offer the significant advantage of modulating large or distributed neuronal populations with a simple systemic drug injection, making them highly valuable for behavioral neuroscience.[1][2]

Quantitative Data: DREADD System Parameters
ParameterTypical SpecificationDescription
Viral Vector AAV (e.g., AAV5, AAV8)Serotype chosen based on tropism for the target brain region.
Promoter CaMKIIα, hSyn, or cell-specificCaMKIIα for excitatory neurons, hSyn for pan-neuronal expression.
Viral Titer 1 x 10¹² to 1 x 10¹³ vg/mLVector genomes per milliliter; titer affects expression levels.
Injection Volume 300-500 nL per siteVolume injected into the target brain region of a rodent.
CNO Dose (Rodent) 1-10 mg/kg (i.p.)Effective dose can vary based on the target region and DREADD type.[4]
Time to Effect 20-30 minutes post-injectionOnset of neuronal modulation following systemic CNO administration.
Duration of Effect 2-6 hoursDuration of CNO-mediated neuronal modulation.
Experimental Protocol: Chemogenetic Inhibition of the Amygdala to Modulate Fear Memory
  • AAV Vector Preparation: An AAV vector encoding the inhibitory DREADD (AAV5-hSyn-hM4Di-mCherry) is prepared to a titer of at least 1 x 10¹² vg/mL. The mCherry reporter allows for histological verification of expression.

  • Stereotaxic Surgery:

    • Anesthetize an adult mouse using isoflurane.

    • Secure the mouse in a stereotaxic frame.

    • Inject 500 nL of the AAV vector bilaterally into the basolateral amygdala (BLA).

    • Allow 3-4 weeks for robust viral expression.

  • Behavioral Paradigm (Fear Conditioning):

    • Day 1 (Training): Place the mouse in a conditioning chamber. Present an auditory cue (conditioned stimulus, CS) followed by a mild foot shock (unconditioned stimulus, US). Repeat for 3-5 pairings.

    • Day 2 (Recall Test): 30 minutes before the test, administer either vehicle or CNO (5 mg/kg, i.p.) to the mouse. Place the mouse in a novel context and present the auditory CS without the foot shock.

  • Data Acquisition and Analysis:

    • Record the mouse's behavior using an overhead camera.

    • Quantify freezing behavior (a measure of fear) during the presentation of the auditory cue.

    • Compare the percentage of time spent freezing between the CNO-treated group and the vehicle-treated control group. A significant reduction in freezing in the CNO group indicates that BLA activity is necessary for fear memory recall.

  • Histological Verification:

    • After the experiment, perfuse the mouse and extract the brain.

    • Section the brain and perform immunohistochemistry to visualize the mCherry reporter, confirming accurate and robust hM4Di expression in the BLA.

Diagram: Chemogenetic Experimental Workflow

G A AAV Production (e.g., AAV-hSyn-hM4Di-mCherry) B Stereotaxic Injection into Target Brain Region A->B 1 C Incubation Period (3-4 Weeks for Expression) B->C 2 D Behavioral Testing C->D 3 F Behavioral Data Analysis (e.g., Freezing Behavior) D->F 4 G Histological Verification of DREADD Expression D->G 5 (Post-mortem) E Systemic CNO or Vehicle Injection E->D Pre-treatment H Conclusion F->H 6 G->H

Caption: Workflow for an in vivo chemogenetics experiment.

Application 2: Optogenetics for High-Precision Neural Control

Application Note

Optogenetics is a transformative technique that combines genetic and optical methods to achieve highly precise temporal and spatial control over the activity of specific neurons.[5][6][7] The technology relies on the introduction of genes encoding light-sensitive microbial opsins, such as Channelrhodopsin-2 (ChR2) and Halorhodopsin (NpHR), into target cells.[7][8]

  • Channelrhodopsin-2 (ChR2): A non-specific cation channel that, upon stimulation with blue light, opens and allows the influx of positive ions, leading to rapid membrane depolarization and neuronal firing.[8]

  • Halorhodopsin (NpHR): A chloride pump activated by yellow or green light that hyperpolarizes the neuron by pumping chloride ions into the cell, thus inhibiting its activity.[8]

Delivery of these opsin genes is typically achieved using viral vectors, enabling cell-type-specific expression.[8] Light is delivered into the brain of a freely moving animal via a chronically implanted optical fiber.[7] The key advantage of optogenetics is its millisecond-scale temporal precision, which allows researchers to mimic the natural firing patterns of neurons and establish causal links between the activity of a specific neural circuit and a resulting behavior.[7][8] This has profound applications in mapping neural circuits, understanding the neural basis of behavior, and investigating neurological and psychiatric disorders like Parkinson's disease and depression.[7]

Quantitative Data: Properties of Common Opsins
OpsinActionExcitation WavelengthIon(s) ConductedActivation/Inhibition Speed
ChR2 Activation~470 nm (Blue)Cations (Na⁺, K⁺, H⁺, Ca²⁺)Milliseconds
NpHR Inhibition~590 nm (Yellow)Cl⁻ (Inward Pump)Milliseconds
ArchT Inhibition~560 nm (Green)H⁺ (Outward Pump)Milliseconds
C1V1 Activation~530 nm (Green)CationsMilliseconds
Experimental Protocol: Optogenetic Activation of Dopamine (B1211576) Neurons to Reinforce Behavior
  • Vector and Implant Preparation:

    • Prepare an AAV vector containing a Cre-dependent ChR2 construct (e.g., AAV5-EF1a-DIO-hChR2(H134R)-EYFP).

    • Prepare a fiber optic cannula for implantation.

  • Stereotaxic Surgery:

    • Use a DAT-Cre mouse line, which expresses Cre recombinase specifically in dopamine neurons.

    • Anesthetize the mouse and inject the Cre-dependent AAV into the ventral tegmental area (VTA), a primary dopamine center.

    • Implant the optic fiber cannula just above the VTA injection site.

    • Allow 4-6 weeks for viral expression and recovery.

  • Behavioral Paradigm (Operant Conditioning):

    • Connect the mouse's fiber optic implant to a laser via a patch cord.

    • Place the mouse in an operant chamber with two levers.

    • Program the chamber so that pressing one lever (the "active" lever) triggers a brief pulse of blue laser light (e.g., 20 Hz pulses for 1 second) delivered to the VTA, while pressing the other lever has no consequence.

  • Data Acquisition and Analysis:

    • Record the number of presses on both the active and inactive levers over several daily sessions.

    • An increase in the rate of pressing the active lever compared to the inactive lever demonstrates that direct activation of VTA dopamine neurons is sufficient to reinforce behavior.

  • Histological Verification:

    • After the experiment, perfuse the mouse and section the brain.

    • Use fluorescence microscopy to confirm the co-localization of the EYFP reporter signal (indicating ChR2 expression) with tyrosine hydroxylase (TH) immunostaining (a marker for dopamine neurons) in the VTA.

Diagram: Optogenetic Activation Signaling Pathway

G cluster_0 Inside Neuron Light Blue Light (~470nm) ChR2 Channelrhodopsin-2 (ChR2) Light->ChR2 Activates Membrane Neuronal Membrane Cations Na+, Ca2+ Depolarization Membrane Depolarization Cations->Depolarization Influx across membrane via ChR2 AP Action Potential Depolarization->AP Triggers

Caption: Mechanism of ChR2-mediated neuronal activation.

Application 3: In Vivo Calcium Imaging for Monitoring Neural Dynamics

Application Note

Calcium imaging is a widely used technique to monitor the activity of large populations of neurons with single-cell resolution.[9] It operates on the principle that neuronal firing is accompanied by a transient increase in intracellular calcium concentration.[9][10] This change in calcium can be visualized using fluorescent indicators. Genetically Encoded Calcium Indicators (GECIs), such as the GCaMP family of proteins, are particularly powerful.[9] These are fusion proteins that exhibit increased fluorescence upon binding to calcium.

By expressing a GECI in a specific neuronal population via viral vectors or in transgenic animals, researchers can use microscopy techniques, such as two-photon microscopy, to record the activity of hundreds to thousands of neurons simultaneously in the brain of a living animal, even over days or weeks (chronic imaging).[9][11] This allows for the study of how neural circuits encode sensory information, make decisions, and change with learning. While calcium imaging provides a powerful proxy for neural spiking, it is an indirect measure and is susceptible to noise and potential artifacts if the indicator is overexpressed.[9][12]

Quantitative Data: GCaMP Series Performance
IndicatorRelative BrightnessSignal-to-Noise Ratio (SNR)Rise Time (t₁/₂)Decay Time (t₁/₂)
GCaMP6s HighHigh~150 ms~400 ms
GCaMP6m MediumHigh~100 ms~500 ms
GCaMP6f LowMedium~50 ms~200 ms
GCaMP7f MediumHigh~30 ms~150 ms

Note: Values are approximate and can vary with experimental conditions.

Experimental Protocol: Chronic Two-Photon Calcium Imaging in Mouse Cortex
  • Virus Injection and Cranial Window Implantation:

    • Anesthetize a mouse and inject an AAV vector for GCaMP expression (e.g., AAV1-Syn-GCaMP6f) into the desired cortical area (e.g., primary visual cortex, V1).

    • Perform a craniotomy over the injection site, removing a 3-5 mm diameter circle of skull.

    • Implant a glass coverslip to create a chronic optical window, sealing it with dental cement.

    • Attach a headplate to the skull to allow for head-fixation during imaging sessions.

    • Allow 2-3 weeks for recovery and GCaMP expression.

  • Habituation and Training:

    • Habituate the mouse to being head-fixed under the microscope.

    • If applicable, train the mouse to perform a behavioral task (e.g., a visual discrimination task).

  • Two-Photon Imaging:

    • Secure the head-fixed mouse on the stage of a two-photon microscope.

    • Use a Ti:Sapphire laser tuned to ~920 nm for GCaMP excitation.

    • Acquire time-series images (e.g., at 30 Hz) of a specific field of view in V1 while the mouse is resting or performing the behavioral task.

    • Present visual stimuli to the mouse to correlate neural activity with sensory input.

  • Data Processing and Analysis:

    • Perform motion correction on the image series to account for brain movement.

    • Use an automated algorithm (e.g., Suite2p, CaImAn) to identify individual neurons (Regions of Interest, ROIs) and extract their fluorescence traces over time.

    • Calculate the change in fluorescence over baseline (ΔF/F) for each neuron.

    • Infer "spike" events from the ΔF/F traces using deconvolution algorithms.

    • Analyze the relationship between neuronal activity patterns and the presented stimuli or the animal's behavior.

Diagram: Calcium Imaging Data Analysis Workflow

G A Raw Imaging Data (Time-series TIFFs) B Motion Correction A->B C ROI Segmentation (Identifying Neurons) B->C D Fluorescence Extraction C->D E ΔF/F Calculation D->E F Spike Deconvolution (Optional) E->F G Correlation with Behavior or Stimulus E->G F->G H Neural Population Dynamics Analysis G->H

Caption: Key steps in the analysis of in vivo calcium imaging data.

Application 4: Single-Cell RNA Sequencing (scRNA-seq) in the Brain

Application Note

The brain is composed of an extraordinary diversity of cell types, each with unique molecular and functional properties. Traditional bulk RNA sequencing methods average out these differences. Single-cell RNA sequencing (scRNA-seq) is a revolutionary technology that allows for the high-throughput transcriptomic profiling of thousands of individual cells.[13] This provides an unbiased, data-driven approach to classify cell types, discover new and rare cell populations, and understand the molecular basis of cellular function and vulnerability in disease.[13][14]

In neuroscience, scRNA-seq is used to:

  • Create comprehensive cell atlases of different brain regions.[13]

  • Identify novel subtypes of neurons and glia.[13]

  • Uncover the transcriptional changes that occur in specific cell types during development, learning, or disease progression.[13]

  • Identify cell-type-specific targets for drug development.[13]

The general workflow involves dissociating brain tissue into a single-cell suspension, capturing individual cells (often in droplets), barcoding their mRNA, and then sequencing the resulting libraries.[14][15]

Quantitative Data: Comparison of scRNA-seq Platforms
PlatformCell ThroughputCapture MethodKey Advantage
10x Genomics Chromium 500 - 80,000 cellsDroplet-basedHigh throughput, commercial standard
Drop-seq 1,000 - 10,000 cellsDroplet-basedLower cost, open source
Patch-seq 1 cell at a timeMicropipetteCombines transcriptomics with electrophysiology
FACS-based (e.g., SMART-seq2) Low (96-384 cells)Plate-based sortingHigh sensitivity, full-length transcript coverage
Experimental Protocol: scRNA-seq of the Mouse Hippocampus
  • Tissue Dissociation:

    • Rapidly dissect the hippocampus from a mouse brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Mince the tissue and perform enzymatic digestion (e.g., using papain) to break down the extracellular matrix.

    • Gently triturate the tissue to create a single-cell suspension.

    • Filter the suspension to remove clumps and perform a debris removal step.

    • Assess cell viability (should be >80%).

  • Single-Cell Capture and Library Preparation:

    • Load the cell suspension onto a microfluidic device (e.g., a 10x Genomics Chromium controller).

    • The device partitions single cells into nanoliter-scale droplets with gel beads containing unique barcodes and reverse transcription reagents.

    • Inside each droplet, the cell is lysed, and its mRNA is reverse-transcribed into barcoded cDNA.

    • Break the emulsion, pool the cDNA, and perform amplification and library construction according to the manufacturer's protocol.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Preprocessing: Align sequencing reads to a reference genome and generate a cell-by-gene count matrix.

    • Quality Control: Filter out low-quality cells (e.g., with few detected genes) and potential doublets.

    • Normalization: Normalize the data to account for differences in sequencing depth between cells.

    • Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) to visualize the data.

    • Clustering: Group cells into clusters based on their transcriptomic similarity.

    • Marker Gene Identification: Identify genes that are uniquely expressed in each cluster to assign cell type identities (e.g., CA1 pyramidal neurons, dentate gyrus granule cells, astrocytes, microglia).

Diagram: Logical Flow of scRNA-seq Analysis

G A Raw Sequence Reads (FASTQ files) B Alignment & Counting (Cell x Gene Matrix) A->B C Quality Control & Filtering B->C D Normalization & Scaling C->D E Dimensionality Reduction (PCA, UMAP) D->E F Cell Clustering E->F G Marker Gene Identification F->G H Cell Type Annotation G->H

Caption: Bioinformatic pipeline for scRNA-seq data.

Application 5: CRISPR-Cas9 for In Vivo Genome Editing in the CNS

Application Note

The CRISPR-Cas9 system is a powerful genome-editing tool that allows for precise, targeted modifications to the DNA of living cells.[16] It consists of two main components: the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.[17] When Cas9 creates a double-strand break (DSB), the cell's natural repair machinery is activated.[18]

  • Non-Homologous End Joining (NHEJ): This error-prone repair pathway often introduces small insertions or deletions (indels), which can disrupt a gene's coding sequence, leading to a functional knockout.[18]

  • Homology-Directed Repair (HDR): If a DNA template is provided, this more precise pathway can be used to insert or replace genetic sequences, allowing for specific mutations or gene knock-ins.[16][17]

In neuroscience, CRISPR-Cas9 is delivered to the brain, typically using AAV vectors, to create animal models of genetic disorders, study gene function by knocking out specific genes in adult neurons, and explore potential gene therapy strategies.[18] While HDR is inefficient in non-dividing cells like neurons, NHEJ-mediated knockout is robust and has been successfully applied in vivo.[18]

Quantitative Data: AAV-CRISPR System Components
ComponentDescriptionDelivery Method
spCas9 Streptococcus pyogenes Cas9 nucleaseAAV vector with a neuron-specific promoter (e.g., hSyn)
sgRNA ~20 nucleotide guide sequence + scaffoldAAV vector with a U6 promoter
Donor Template (For HDR) DNA fragment with homology armsCo-delivered with Cas9/sgRNA vectors
In Vivo Editing Efficiency 5% - 60%Highly variable depending on target locus, AAV serotype, and cell type.
Experimental Protocol: AAV-Mediated Knockout of MECP2 in the Mouse Brain
  • sgRNA Design and Validation:

    • Design 2-3 sgRNAs targeting an early exon of the MECP2 gene.

    • Validate the cleavage efficiency of each sgRNA in vitro using a cultured cell line. Select the most efficient sgRNA for in vivo use.

  • AAV Packaging:

    • Package two separate AAVs: one expressing SpCas9 under the hSyn promoter (AAV-hSyn-SpCas9) and another expressing the validated sgRNA under the U6 promoter (AAV-U6-sgRNA).

  • Stereotaxic Injection:

    • Anesthetize an adult wild-type mouse.

    • Co-inject a 1:1 mixture of the Cas9 and sgRNA AAVs into the striatum.

    • Include a control group injected with a Cas9 AAV and an sgRNA targeting a non-mammalian gene (e.g., LacZ).

  • Tissue Analysis (4-8 weeks post-injection):

    • Perfuse the animal and collect the brain tissue.

    • Genomic DNA Analysis: Dissect the injected region and extract genomic DNA. Use a T7 endonuclease I assay or deep sequencing to quantify the percentage of indels at the MECP2 target site.

    • Protein Analysis: Use Western blotting or immunohistochemistry on brain sections to quantify the reduction in MeCP2 protein levels in the injected area compared to the control group and the non-injected contralateral hemisphere.

  • Functional Analysis:

    • Assess for relevant behavioral or electrophysiological phenotypes associated with MeCP2 loss-of-function.

Diagram: CRISPR-Cas9 NHEJ Knockout Mechanism

G A sgRNA/Cas9 Complex C Complex Binds to Target DNA via sgRNA A->C B Target DNA Locus B->C D Cas9 Creates Double-Strand Break (DSB) C->D E Non-Homologous End Joining (NHEJ) Repair D->E F Insertion/Deletion (Indel) Mutation E->F G Frameshift / Premature Stop Codon F->G H Gene Knockout (Loss of Protein Function) G->H

Caption: Mechanism of gene disruption via CRISPR-Cas9.

References

Application Notes and Protocols for (S)-Quinuclidin-3-amine Derived Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of a bifunctional thiourea (B124793) organocatalyst derived from (S)-Quinuclidin-3-amine. This catalyst has demonstrated efficacy in various asymmetric transformations, offering a metal-free approach to the synthesis of chiral molecules. The protocols outlined below are based on reported literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Catalyst Profile

Catalyst: N-((S)-quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

Structure:

Catalyst Structure

Description: This organocatalyst integrates a rigid (S)-quinuclidin-3-amine scaffold with a 3,5-bis(trifluoromethyl)phenyl thiourea moiety. This design imparts bifunctionality, with the tertiary amine of the quinuclidine (B89598) core acting as a Brønsted base and the thiourea group serving as a dual hydrogen bond donor. This cooperative catalysis enables the activation of both the nucleophile and the electrophile, facilitating highly stereocontrolled reactions.

Applications Overview

The (S)-Quinuclidin-3-amine derived thiourea organocatalyst has been successfully employed in several key asymmetric C-C bond-forming reactions. These include:

  • Asymmetric Friedel-Crafts Alkylation: The reaction of indoles with nitroalkenes to produce chiral 3-substituted indole (B1671886) derivatives.

  • Asymmetric Michael Addition: The conjugate addition of carbon nucleophiles, such as diethyl malonate and nitromethane, to α,β-unsaturated compounds like nitroolefins and chalcones.

These reactions yield valuable chiral building blocks that are precursors to a wide range of biologically active molecules and pharmaceuticals.

Data Presentation

Table 1: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene[1]
EntryCatalyst Loading (mol%)SolventAdditive (20 mol%)Time (h)Yield (%)ee (%)
110Toluene-72358
210Toluene(1R)-(-)-10-Camphorsulfonic acid72447
310Toluene(1R,3S)-(+)-Camphoric acid72447
Table 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene[1]
EntryCatalyst Loading (mol%)SolventTime (h)Conversion (%)ee (%)
110Toluene/THF/CH₂Cl₂1681723 (S)
Table 3: Asymmetric Michael Addition of Nitromethane to trans-Chalcone[1]
EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110Toluene16815Not Determined

Experimental Protocols

Protocol 1: Synthesis of N-((S)-quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol describes the synthesis of the bifunctional organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025).

Workflow for Catalyst Synthesis

cluster_0 Catalyst Synthesis Start Start Reactants (-)-(S)-3-aminoquinuclidine dihydrochloride 3,5-bis(trifluoromethyl)phenyl isothiocyanate Triethylamine (B128534) Start->Reactants Solvent Dichloromethane (DCM) Reactants->Solvent Reaction Stir at room temperature Solvent->Reaction Workup Aqueous workup Reaction->Workup Purification Flash column chromatography Workup->Purification Product Thiourea Catalyst Purification->Product

Caption: Workflow for the synthesis of the (S)-Quinuclidin-3-amine derived thiourea organocatalyst.

Materials:

  • (-)-(S)-3-aminoquinuclidine dihydrochloride

  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (-)-(S)-3-aminoquinuclidine dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thiourea organocatalyst.

Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

This protocol details the enantioselective addition of indole to trans-β-nitrostyrene catalyzed by the (S)-quinuclidin-3-amine derived thiourea organocatalyst.

Reaction Pathway for Friedel-Crafts Alkylation

cluster_1 Asymmetric Friedel-Crafts Alkylation Indole Indole Nucleophilic_Attack Attack of indole Indole->Nucleophilic_Attack Nitrostyrene Nitrostyrene Activation Dual H-bonding activation of nitrostyrene Nitrostyrene->Activation Catalyst Thiourea Catalyst Catalyst->Activation Activation->Nucleophilic_Attack Product Chiral 3-substituted indole Nucleophilic_Attack->Product cluster_2 Asymmetric Michael Addition Reactants Diethyl Malonate trans-β-Nitrostyrene Catalyst (10 mol%) Solvent Toluene/THF/CH₂Cl₂ Reactants->Solvent Reaction Stir at room temperature for 168 hours Solvent->Reaction Analysis Monitor conversion by GC-MS Reaction->Analysis Workup_Purification Quench and purify via flash chromatography Analysis->Workup_Purification Final_Product Chiral Michael Adduct Workup_Purification->Final_Product

Application Notes and Protocols for N-alkylation of (S)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-quinuclidin-3-amine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and basic nitrogen atom make it a key component in the synthesis of various biologically active compounds. N-alkylation of the primary amine at the 3-position is a critical step in the diversification of this scaffold, allowing for the introduction of various functional groups to modulate pharmacological properties.

This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of (S)-quinuclidin-3-amine: Direct Alkylation with Alkyl Halides and Reductive Amination with Aldehydes . These protocols are intended to serve as a guide for researchers in the synthesis of N-substituted (S)-quinuclidin-3-amine derivatives.

General Considerations

(S)-quinuclidin-3-amine is often supplied as a dihydrochloride (B599025) salt. Prior to N-alkylation, it is typically necessary to convert the salt to the free base. A general procedure for this conversion is provided below.

Protocol for Free Base Generation from (S)-quinuclidin-3-amine Dihydrochloride

To a solution of this compound in a mixture of water and methanol, a 50% aqueous solution of sodium hydroxide (B78521) is added until the pH of the solution reaches approximately 9. The free base is then extracted with an organic solvent such as toluene. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield (S)-quinuclidin-3-amine as a free base, which can be used directly in the subsequent N-alkylation step.[1]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the nucleophilic attack of the primary amine on an alkyl halide. This method is straightforward but can sometimes lead to overalkylation (dialkylation). Careful control of stoichiometry is important for maximizing the yield of the desired mono-alkylated product.

Experimental Protocol: N-Benzylation with Benzyl (B1604629) Bromide

This protocol is adapted from the N-alkylation of a related quinuclidine (B89598) derivative.[2]

Materials:

  • (S)-quinuclidin-3-amine (free base)

  • Benzyl bromide

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply (optional, for inert atmosphere)

Procedure:

  • In a clean, dry round-bottom flask, dissolve (S)-quinuclidin-3-amine (1.0 eq.) in anhydrous diethyl ether.

  • To this solution, add benzyl bromide (1.0-1.1 eq.) dropwise at room temperature with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid precipitate of the hydrobromide salt of the product may form.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base of the N-benzylated product, the solid can be dissolved in water and basified with an aqueous solution of sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Data Presentation
Reactant 1Reactant 2SolventBaseTemperatureTimeProductYield (%)
(S)-quinuclidin-3-amineBenzyl bromideDiethyl etherNoneRoom Temp.OvernightN-benzyl-(S)-quinuclidin-3-amine70-85
(S)-quinuclidin-3-amineEthyl iodideAcetonitrileK₂CO₃50 °C12 hN-ethyl-(S)-quinuclidin-3-amine65-80
(S)-quinuclidin-3-aminePropyl bromideDMFNaHCO₃Room Temp.24 hN-propyl-(S)-quinuclidin-3-amine60-75*

* Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Workflow: Direct N-Alkylation

Direct_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve (S)-quinuclidin-3-amine in anhydrous solvent add_halide Add alkyl halide dropwise at room temp. start->add_halide stir Stir overnight at room temperature add_halide->stir filter Filter precipitate (if formed) stir->filter basify_extract Basify and extract with organic solvent filter->basify_extract dry_concentrate Dry, filter, and concentrate basify_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product N-alkyl-(S)-quinuclidin-3-amine purify->end_product

Caption: Workflow for Direct N-Alkylation of (S)-quinuclidin-3-amine.

Method 2: Reductive Amination with Aldehydes

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine intermediate from the reaction of a primary amine with an aldehyde, followed by in-situ reduction of the imine to the corresponding secondary amine. This method is often preferred for mono-alkylation as it avoids the issue of overalkylation.

Experimental Protocol: N-Benzylation with Benzaldehyde (B42025)

This protocol is based on general procedures for reductive amination.

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere, add (S)-quinuclidin-3-amine (1.0 eq.) and anhydrous DCM.

  • Add benzaldehyde (1.0-1.2 eq.) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-benzyl-(S)-quinuclidin-3-amine.

Data Presentation
Reactant 1Reactant 2Reducing AgentSolventTemperatureTimeProductYield (%)
(S)-quinuclidin-3-amineBenzaldehydeNaBH(OAc)₃DCMRoom Temp.2-12 hN-benzyl-(S)-quinuclidin-3-amine80-95
(S)-quinuclidin-3-amineAcetaldehydeNaBH₃CNMeOHRoom Temp.4-16 hN-ethyl-(S)-quinuclidin-3-amine75-90
(S)-quinuclidin-3-aminePropanalNaBH(OAc)₃DCERoom Temp.3-14 hN-propyl-(S)-quinuclidin-3-amine78-92*

* Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Workflow: Reductive Amination

Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve (S)-quinuclidin-3-amine and aldehyde in solvent imine_formation Stir for 1-2h for imine formation start->imine_formation add_reductant Add reducing agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant stir Stir for 2-12h at room temperature add_reductant->stir quench Quench with saturated aqueous NaHCO₃ stir->quench extract Extract with organic solvent quench->extract dry_concentrate Dry, filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product N-alkyl-(S)-quinuclidin-3-amine purify->end_product

Caption: Workflow for Reductive Amination of (S)-quinuclidin-3-amine.

Conclusion

The protocols described provide two reliable methods for the N-alkylation of (S)-quinuclidin-3-amine. The choice of method will depend on the desired alkyl group and the availability of the corresponding alkyl halide or aldehyde. For simple, unfunctionalized alkyl groups, both methods are generally effective. Reductive amination is often preferred to avoid the potential for overalkylation. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results. The final products should be characterized by appropriate analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.

References

Revolutionizing Peptide Synthesis: Advanced Applications in Solid-Phase Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique developed by Bruce Merrifield, has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1] This method simplifies the synthesis process by anchoring the growing peptide chain to an insoluble resin, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[1] Modern SPPS predominantly utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, favored for its mild deprotection conditions and compatibility with automated synthesizers.[1][2] This document provides detailed application notes and protocols for advanced SPPS techniques, including the use of high-efficiency coupling reagents, strategies for synthesizing "difficult" sequences, on-resin cyclization methods, and the implementation of greener chemical approaches.

High-Efficiency Coupling Reagents in SPPS

The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis.[3] The ideal reagent facilitates rapid and complete amide bond formation with minimal side reactions, particularly racemization.[4] Modern SPPS has largely moved from simple carbodiimides like Dicyclohexylcarbodiimide (DCC) to more efficient aminium/uronium and phosphonium (B103445) salt-based reagents.[3][5]

Comparative Efficacy of Common Coupling Reagents

The performance of coupling reagents can be sequence and condition-dependent. However, comparative studies provide a general overview of their efficacy. Reagents like HATU and COMU are often favored for their high coupling efficiency and speed, especially in automated and microwave-assisted SPPS.[3][4]

Coupling ReagentClassKey AdvantagesCommon ApplicationsCrude Purity (GHRP-6, 2x20 min coupling)Crude Purity (65-74ACP, 2x20 min coupling)
HATU Aminium/UroniumHigh reactivity, low racemization.[3]Difficult couplings, N-methyl amino acids.[5]89.71%[4]81.65%[4]
HBTU Aminium/UroniumCost-effective, widely used.[3]Routine peptide synthesis.88.29%[4]N/A
HCTU Aminium/UroniumHigher reaction rates than HBTU.[3]Synthesis of difficult peptides.[3]90.34%[4]N/A
COMU Aminium/UroniumSafer (non-explosive), excellent solubility, comparable to HATU.[3][6]Microwave-accelerated SPPS, routine synthesis.[3]88.33%[4]N/A
PyBOP PhosphoniumSuppresses racemization.[4]Racemization-prone residues (e.g., Cys, His).88.59%[4]N/A
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low racemization risk with Oxyma.[4]Large-scale synthesis.N/AN/A

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[4]

Experimental Protocol: Standard Coupling with HATU

This protocol outlines a general procedure for a single coupling cycle using HATU as the activating agent.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Dimethylformamide (DMF)

  • Peptide-resin

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3-5 minutes. Drain.[2]

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[2]

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[2]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in a minimal amount of DMF.

    • Add DIEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 20-60 minutes at room temperature. The exact time may need optimization based on the specific amino acids being coupled.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Cycle Repetition: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

SPPS_Coupling_Cycle Start Start: Peptide-Resin (Fmoc-AA-Resin) Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Elongated Peptide (Fmoc-AA(n+1)-...-Resin) Wash2->End Repeat Cycle

Caption: Standard Fmoc-SPPS Cycle Workflow.

Strategies for "Difficult" Peptide Sequences

"Difficult sequences" are those prone to aggregation and formation of secondary structures (e.g., β-sheets) during synthesis, which can hinder reagent access and lead to incomplete reactions and low yields.[7][8] This is a more significant issue in Fmoc-SPPS, as the neutralized peptide-resin is more susceptible to aggregation than in the acidic conditions of Boc-SPPS.[9][10]

Strategies to Mitigate Aggregation:

  • Chaotropic Agents: Adding chaotropic salts or solvents can disrupt hydrogen bonding and secondary structure formation.[7]

  • Elevated Temperature: Performing couplings at higher temperatures, often with microwave assistance, can improve reaction kinetics and reduce aggregation.[7]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (oxazolidines derived from Ser or Thr) temporarily introduces a kink in the peptide backbone, disrupting aggregation. The native structure is restored during final acid cleavage.[9]

  • Backbone Protection: Using groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on a backbone amide nitrogen can prevent hydrogen bonding.[9]

Protocol: Incorporation of a Pseudoproline Dipeptide

Procedure:

  • Follow the standard SPPS protocol up to the point of coupling the dipeptide.

  • For the coupling step, use a pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Gly-Ser(ψPro)-OH) where Xaa is the preceding amino acid and Yaa is Ser or Thr.

  • Activate and couple the pseudoproline dipeptide using standard coupling reagents like HATU or HCTU.

  • Continue with the synthesis of the remaining peptide sequence using standard single amino acid coupling protocols.

  • During the final cleavage with a standard TFA cocktail, the oxazolidine (B1195125) ring of the pseudoproline will be hydrolyzed, yielding the native Ser or Thr residue.

On-Resin Peptide Cyclization

Cyclic peptides often exhibit enhanced stability, receptor affinity, and improved pharmacokinetic profiles compared to their linear counterparts.[11] Performing the cyclization while the peptide is still attached to the solid support (on-resin) offers significant advantages, including minimizing intermolecular side reactions and simplifying purification.[11]

On-Resin Head-to-Tail Cyclization via Lactam Bridge

This is a common strategy involving the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[11][12] To achieve this on-resin, the peptide must be anchored to the resin via an amino acid side chain.

Protocol: On-Resin Head-to-Tail Cyclization

Materials:

  • Linear peptide anchored to the resin via a side chain (e.g., of Asp, Glu, or Lys). The N-terminal Fmoc group and the side-chain protecting group of the C-terminal amino acid must be selectively removable.

  • Deprotection reagents (e.g., 20% piperidine in DMF for Fmoc; appropriate reagent for C-terminal side-chain deprotection).

  • Cyclization/Coupling reagent (e.g., PyBOP, HATU).

  • Base (e.g., DIEA).

  • DMF.

Procedure:

  • N-terminal Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash thoroughly with DMF.

  • C-terminal Deprotection: Selectively remove the protecting group from the C-terminal amino acid's side chain. For example, an Alloc group on a Lys side chain can be removed with a palladium catalyst.

  • Cyclization:

    • Swell the resin in DMF.

    • Add the cyclization reagent (e.g., PyBOP, 3 equivalents) and base (e.g., DIEA, 6 equivalents) in DMF.

    • Allow the reaction to proceed for 1-24 hours, monitoring for completion (e.g., via a negative Kaiser test).

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide using HPLC.

On_Resin_Cyclization Start Linear Peptide on Resin (Side-chain anchored) N_Deprotect N-terminal Fmoc Deprotection Start->N_Deprotect C_Deprotect C-terminal Side-chain Deprotection N_Deprotect->C_Deprotect Cyclize On-Resin Coupling (PyBOP/DIEA) C_Deprotect->Cyclize Cleave Cleavage & Global Deprotection (TFA) Cyclize->Cleave End Purified Cyclic Peptide Cleave->End

Caption: Workflow for On-Resin Head-to-Tail Cyclization.

Green Chemistry in Solid-Phase Peptide Synthesis

SPPS traditionally relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[13][14] Growing environmental concerns and regulatory restrictions are driving the adoption of "green" chemistry principles, focusing on replacing these solvents with safer, more sustainable alternatives.[15][16]

Greener Solvent Alternatives:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown promise as a replacement for DMF, particularly when used with ChemMatrix® resin.[17]

  • Cyclopentyl methyl ether (CPME): Another greener alternative with lower toxicity than DMF or NMP.[17]

  • Anisole/N-octylpyrrolidone (NOP) Mixture: A novel green solvent mixture identified for its ability to swell various resins and solubilize Fmoc-protected amino acids, showing high efficiency in model peptide synthesis.[14]

Protocol: SPPS using a Green Solvent Mixture (Anisole/NOP)

This protocol is based on a study demonstrating the use of an Anisole/NOP mixture with a green coupling agent.[14]

Materials:

  • Resin (e.g., Rink Amide-PS)

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in Anisole/NOP (60:20 piperidine:anisole:NOP)

  • Wash/Coupling solvent: Anisole/NOP mixture

  • Coupling agent: N-tert-butyl-N'-ethylcarbodiimide (TBEC)

  • Additive: 5-(ethylthio)-1H-tetrazole (ETT)

  • Cleavage cocktail: TFA-based

Procedure:

  • Resin Swelling: Swell the resin in the Anisole/NOP solvent mixture.

  • Fmoc Deprotection: Treat the resin with the deprotection solution (1 x 3 min, then 1 x 10 min) at room temperature.[14]

  • Washing: Wash the resin thoroughly with the Anisole/NOP mixture (4 times).[14]

  • Coupling:

    • Add the Fmoc-protected amino acid, the green coupling agent TBEC, and the additive ETT, dissolved in the Anisole/NOP mixture, to the resin.

    • Perform the coupling, potentially with microwave assistance to enhance efficiency.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the entire sequence.

  • Cleavage: After synthesis completion, wash the resin, dry it, and perform the final cleavage using a standard TFA-based cocktail.

Quantitative Data for Green SPPS:

Model PeptideGreen SolventGreen Coupling AgentSynthesis Efficiency
Aib-enkephalinAnisole/NOPTBEC/ETT97.81%[14]
Aib-ACPAnisole/NOPTBEC/ETT98.86%[14]

This data demonstrates that green solvent systems can achieve synthesis efficiencies comparable to traditional, hazardous solvents.[14]

The field of solid-phase peptide synthesis continues to evolve, driven by the need for greater efficiency, the ability to synthesize increasingly complex molecules, and a commitment to environmental sustainability. The adoption of advanced coupling reagents, strategic modifications for difficult sequences, robust on-resin cyclization techniques, and greener solvents are enabling researchers and drug developers to produce a wider array of peptides with higher purity and lower environmental impact. The protocols and data presented herein provide a practical guide for implementing these advanced methodologies in the laboratory.

References

Application Notes and Protocols for Coupling Reactions Involving (S)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-quinuclidin-3-amine is a conformationally restricted, chiral bicyclic amine that serves as a critical building block in medicinal chemistry. Its rigid framework and chiral nature are highly valued in the design of bioactive molecules, most notably in the synthesis of Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor used for smoking cessation. This document provides detailed protocols and application notes for two primary classes of coupling reactions involving the nucleophilic secondary amine of (S)-quinuclidin-3-amine: Amide Bond Formation and Palladium-Catalyzed C-N Cross-Coupling.

Amide Bond Formation (Acylation)

The most common reaction involving (S)-quinuclidin-3-amine is its acylation to form amide bonds. This reaction requires the activation of a carboxylic acid partner, which can then be readily attacked by the amine. A wide variety of coupling reagents are available to facilitate this transformation, minimizing side reactions and preserving stereochemical integrity.

General Experimental Workflow

The general workflow for an amide coupling reaction involves the activation of a carboxylic acid followed by the introduction of the amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, EDC) A->B C Add Base (e.g., DIPEA) if required B->C D Add (S)-quinuclidin-3-amine solution C->D E Stir at RT or 0°C (Monitor by TLC/LC-MS) D->E F Aqueous Work-up (e.g., wash with aq. NaHCO3, brine) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Purify by Column Chromatography G->H I I H->I Characterize Product (NMR, MS)

Caption: General workflow for amide coupling reactions.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-quinuclidin-3-amine or its salt (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S)-quinuclidin-3-amine (1.1 equiv) in a minimal amount of DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form the active ester and suppress side reactions.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-quinuclidin-3-amine or its salt (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), (S)-quinuclidin-3-amine (1.1 equiv), and HOBt (1.3 equiv) in anhydrous DCM in a flask under an inert atmosphere.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and wash with water to remove excess EDC and the urea (B33335) byproduct.[2] Follow with washes of saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product via flash chromatography.

Data Summary: Common Amide Coupling Reagents
Coupling ReagentAdditiveBase (if needed)SolventTemp (°C)Typical YieldsNotes
HATU NoneDIPEA, Et3NDMF, DCM0 to RT>90%Fast, low racemization, but expensive.[3]
HBTU/TBTU HOBtDIPEA, Et3NDMF, DCM0 to RT85-95%Byproducts can be difficult to remove.[3]
EDC HOBt, OxymaNone/DIPEADCM, DMF0 to RT70-90%Cost-effective; water-soluble urea byproduct.[4]
PyBOP NoneDIPEADMF0 to RT80-95%Less hazardous byproducts than BOP reagent.[3]
T3P® NonePyridine, Et3NEtOAc, DCMRT80-98%Broad functional group tolerance.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming a bond between an amine and an aryl halide or triflate.[5] This reaction is essential for synthesizing N-aryl quinuclidine (B89598) derivatives, which are common motifs in pharmacologically active compounds. The reaction proceeds via a palladium-based catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L2) B->C D Ligand Exchange / Amine Coordination C->D + R'R''NH E Ar-Pd(II)-NHR'R''+ D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R''(L2) (Amido Complex) F->G H Reductive Elimination G->H H->A  Regeneration I Ar-NR'R'' (Product) H->I

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: General Buchwald-Hartwig C-N Coupling

This protocol provides a starting point for the coupling of (S)-quinuclidin-3-amine with an aryl bromide. Optimization of ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • (S)-quinuclidin-3-amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine (B1218219) Ligand (e.g., XPhos, RuPhos, BINAP, 4-5 mol%)[6]

  • Base (e.g., NaOtBu, Cs2CO3, 1.4 equiv)

  • Anhydrous Toluene (B28343) or Dioxane

  • Schlenk tube or glovebox for inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., Pd2(dba)3), phosphine ligand, and base (e.g., NaOtBu).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add (S)-quinuclidin-3-amine (1.2 equiv), either neat if liquid or as a solution in toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the N-aryl product.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination
Pd PrecatalystLigandBaseSolventTemp (°C)Substrate Scope
Pd(OAc)2P(t-Bu)3NaOtBuTolueneRT - 80Aryl bromides, chlorides
Pd2(dba)3BINAPCs2CO3Toluene100Aryl bromides, triflates. Good for primary amines.[6]
Pd2(dba)3XPhosK3PO4Dioxane80 - 110Broad scope, including hindered substrates.
Pd(OAc)2RuPhosNaOtBut-BuOH100Effective for a wide range of aryl halides.

Application in Varenicline Synthesis

(S)-quinuclidin-3-amine is a key precursor to intermediates used in the synthesis of Varenicline. For example, after initial coupling and further functionalization, a critical step involves a cyclization reaction to form the pyrazine (B50134) ring system of the final drug. One synthetic route involves reacting a diamine intermediate, derived from a protected quinuclidine structure, with glyoxal (B1671930).[7][8]

Protocol 4: Pyrazine Ring Formation (Illustrative)

This protocol illustrates the cyclization step that is conceptually similar to a double coupling reaction. It is adapted from procedures for Varenicline synthesis.[7]

Materials:

  • Diamino-aryl intermediate derived from (S)-quinuclidin-3-amine (1.0 equiv)

  • Glyoxal (40% solution in water, 1.1 equiv)

  • Solvent (e.g., Isopropanol (B130326):Water mixture)

  • Inert atmosphere

Procedure:

  • Dissolve the diamine intermediate (1.0 equiv) in a mixture of isopropanol and water in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the 40% aqueous glyoxal solution (1.1 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-18 hours.[7]

  • Monitor the formation of the pyrazine ring by LC-MS.

  • Upon completion, the product may precipitate from the solution or require extraction.

  • If necessary, concentrate the mixture and extract the product with a suitable organic solvent (e.g., Dichloromethane).

  • Wash the organic extracts, dry over Na2SO4, and concentrate.

  • Purify the resulting tetracyclic intermediate, often by crystallization or chromatography.

Biological Pathway Context: Varenicline Mechanism of Action

Varenicline, synthesized using (S)-quinuclidin-3-amine derivatives, acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in nicotine (B1678760) addiction.

G cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_agonists Ligands cluster_response Neuronal Response R nAChR D_High High Dopamine Release (Pleasure, Reward) R->D_High Full Activation D_Mod Moderate Dopamine Release (Reduces Cravings) R->D_Mod Partial Activation N Nicotine (Full Agonist) N->R Binds V Varenicline (Partial Agonist) V->R Binds & Competes Block Antagonist Effect (Reduces Reward of Smoking) V->Block Blocks Nicotine

References

Application in the Synthesis of Novel Bioactive Molecules: A Focus on Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of novel bioactive molecules is a cornerstone of modern drug discovery, driving the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[1][] This document provides a detailed overview of contemporary synthetic strategies and evaluation protocols, focusing on the generation of nitrogen-containing heterocyclic compounds as potent anticancer agents.[3][4] Key medicinal chemistry principles such as scaffold hopping and bioisosterism will be explored, alongside a practical, step-by-step guide to the synthesis and cytotoxic evaluation of a novel podophyllotoxin-imidazolium salt.[5][6][7]

Modern Synthetic Strategies in Drug Discovery

The discovery of novel bioactive compounds is often accelerated by innovative synthetic strategies that allow for the exploration of new chemical space.[8][9][10] Two powerful approaches in this realm are bioisosterism and scaffold hopping.

  • Bioisosterism: This strategy involves the replacement of a functional group within a molecule with another that possesses similar physical and chemical properties.[6][11] The goal is to enhance the molecule's efficacy, reduce toxicity, or improve its pharmacokinetic properties while maintaining its biological activity.[6][12] For example, the substitution of a carboxylic acid group with a tetrazole ring can improve bioavailability and metabolic stability in certain drug candidates.[13]

  • Scaffold Hopping: This technique aims to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain similar biological activity.[8][9][14] Scaffold hopping is a valuable tool for generating novel intellectual property and overcoming liabilities associated with an existing chemical series.[5][9] Computational tools are often employed to rapidly identify potential replacement scaffolds.[9]

Synthesis of Novel Podophyllotoxin-Imidazolium Salts

This section details the synthesis of a novel class of podophyllotoxin (B1678966) derivatives incorporating nitrogen-containing heterocycles, specifically imidazolium (B1220033) salts.[7][15] Podophyllotoxin is a naturally occurring anticancer agent, and derivatization of its structure has led to the development of clinically used drugs.[7] The introduction of imidazolium salts is a promising strategy for enhancing cytotoxic activity.[7][15]

Experimental Workflow for Synthesis

The overall workflow for the synthesis of podophyllotoxin-imidazolium salts is depicted below.

G cluster_synthesis Synthesis of Intermediate cluster_final_product Synthesis of Final Product cluster_purification Purification and Characterization Start Podophyllotoxin Step1 Reaction with MsCl, Et3N in DCM Start->Step1 Intermediate Podophyllotoxin-mesylate Step1->Intermediate Step2 Reaction with Intermediate in CH3CN Intermediate->Step2 Imidazole 1-Methylimidazole (B24206) Imidazole->Step2 FinalProduct Podophyllotoxin-Imidazolium Salt (a6) Step2->FinalProduct Purification Column Chromatography FinalProduct->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: Synthetic workflow for podophyllotoxin-imidazolium salt.

Experimental Protocol: Synthesis of Compound a6

This protocol describes the synthesis of a specific podophyllotoxin-imidazolium salt, designated as compound a6 in the literature, which has demonstrated potent cytotoxic activity.[7]

Materials:

Procedure:

  • Synthesis of the Mesylate Intermediate:

    • Dissolve podophyllotoxin (1.0 g, 2.4 mmol) in 20 mL of anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (0.5 mL, 3.6 mmol) to the solution.

    • Slowly add methanesulfonyl chloride (0.2 mL, 2.6 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 20 mL of water.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude podophyllotoxin-mesylate intermediate.

  • Synthesis of Podophyllotoxin-Imidazolium Salt (a6):

    • Dissolve the crude podophyllotoxin-mesylate intermediate in 15 mL of acetonitrile.

    • Add 1-methylimidazole (0.3 mL, 3.7 mmol) to the solution.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound a6 .

Biological Evaluation: Cytotoxicity Assessment

The cytotoxic potential of newly synthesized compounds is a critical first step in evaluating their anticancer activity.[16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][17]

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the workflow for assessing the cytotoxicity of a novel compound.[17]

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Maintain Cancer Cell Lines CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat Cells with Compound Incubation1->Treatment CompoundPrep Prepare Serial Dilutions of Compound a6 CompoundPrep->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddDMSO Add DMSO to Solubilize Formazan (B1609692) Incubation3->AddDMSO ReadAbsorbance Measure Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability PlotCurve Generate Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol provides a general method for assessing the cytotoxicity of compound a6 against a panel of human cancer cell lines.[16][17]

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Compound a6

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[17]

    • Harvest cells in the logarithmic growth phase and determine cell density.[16]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16][17]

    • Incubate the plates for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of compound a6 in sterile DMSO.[17]

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[17]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of compound a6 . Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[16]

    • Incubate the plates for 48 hours.[17]

  • MTT Assay and Data Collection:

    • After the incubation period, add 10 µL of MTT solution to each well.[17]

    • Incubate for an additional 4 hours at 37°C.[17]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][17]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[16]

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[16]

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%.[16]

Quantitative Data Presentation

The cytotoxic activity of the synthesized podophyllotoxin-imidazolium salt a6 against a panel of human cancer cell lines is summarized in the table below.[7][15]

CompoundHCT-116 (IC50, µM)A549 (IC50, µM)MCF-7 (IC50, µM)SGC-7901 (IC50, µM)
a6 0.040.290.120.09
Podophyllotoxin 0.010.020.010.01

Signaling Pathway Perturbation

Compound a6 has been shown to induce G2/M cell cycle arrest and apoptosis in HCT-116 cells.[7][15] This suggests that the compound may interfere with the microtubule dynamics, similar to the mechanism of action of podophyllotoxin.

G Compound_a6 Compound a6 Microtubules Microtubule Dynamics Compound_a6->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for compound a6.

Conclusion

The strategic application of modern synthetic methodologies, such as the introduction of nitrogen-containing heterocycles onto natural product scaffolds, continues to be a fruitful avenue for the discovery of novel bioactive molecules.[3][7][18] The detailed protocols provided herein for the synthesis and cytotoxic evaluation of a potent podophyllotoxin-imidazolium salt serve as a practical guide for researchers in the field of drug discovery. The promising in vitro activity of compounds like a6 underscores the potential of these synthetic approaches in developing next-generation anticancer therapeutics.[7][15]

References

Application Notes and Protocols for (S)-Quinuclidin-3-amine dihydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a chiral bicyclic diamine that serves as a versatile ligand in coordination chemistry. Its rigid cage-like structure and the presence of two nitrogen atoms with different steric and electronic environments make it an attractive building block for the synthesis of novel metal complexes. These complexes have potential applications in asymmetric catalysis, materials science, and as intermediates in the synthesis of pharmaceutically active compounds.

Coordination Modi of (S)-Quinuclidin-3-amine

(S)-Quinuclidin-3-amine can coordinate to metal centers in several ways, primarily through its two nitrogen atoms. The tertiary bridgehead nitrogen is more basic and sterically accessible, while the primary amine at the C3 position offers a site for further functionalization or chelation. Depending on the metal precursor, solvent, and reaction conditions, it can act as a monodentate, bidentate bridging, or bidentate chelating ligand.

Application in Asymmetric Catalysis

Coordination complexes of (S)-Quinuclidin-3-amine and its derivatives are particularly valuable in the field of asymmetric catalysis. The inherent chirality of the ligand can be transferred to the metallic center, creating a chiral environment that can induce enantioselectivity in a variety of organic transformations. One of the most prominent applications is in asymmetric transfer hydrogenation of prochiral ketones and imines.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones to the corresponding chiral secondary alcohols. While direct catalytic data for (S)-Quinuclidin-3-amine complexes is not extensively reported in publicly available literature, the performance of closely related quinuclidine-based ligands suggests high potential. For instance, iridium complexes of diamines derived from Cinchona alkaloids, which feature a quinuclidine (B89598) core, have demonstrated excellent conversions and enantioselectivities (up to 95% ee) in the transfer hydrogenation of aromatic ketones.[1]

Below is a representative protocol for the synthesis of a Ru(II)-(S)-Quinuclidin-3-amine complex and its application in asymmetric transfer hydrogenation, based on established procedures for similar ligands.[2][3]

Experimental Protocols

Protocol 1: Synthesis of a Dichloro(p-cymene)ruthenium(II)-((S)-Quinuclidin-3-amine) Complex

This protocol describes a general method for the synthesis of a Ru(II) complex with (S)-Quinuclidin-3-amine.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • (S)-Quinuclidin-3-amine dihydrochloride

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) in anhydrous DCM.

  • In a separate flask, suspend this compound (2.2 equivalents) in anhydrous DCM.

  • Add triethylamine (2.5 equivalents) to the suspension of the ligand to deprotect it to the free amine. Stir for 30 minutes at room temperature.

  • Add the solution of the deprotected ligand dropwise to the stirred solution of the ruthenium dimer at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Once the reaction is complete, reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the desired complex.

Characterization:

The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis. The expected spectroscopic data, extrapolated from similar complexes, are summarized in Table 1.

Table 1: Expected Spectroscopic Data for a Ru(II)-(S)-Quinuclidin-3-amine Complex

Technique Expected Observations
¹H NMR Signals corresponding to the p-cymene (B1678584) ligand and the quinuclidine backbone. The protons of the quinuclidine moiety will appear as a series of multiplets in the aliphatic region.
¹³C NMR Resonances for the aromatic carbons of the p-cymene ligand and the aliphatic carbons of the quinuclidine scaffold.
FT-IR (cm⁻¹) Characteristic bands for N-H stretching of the coordinated amine, C-H stretching of the aliphatic and aromatic groups, and bands corresponding to the metal-ligand vibrations.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Ru_dimer [Ru(p-cymene)Cl₂]₂ in DCM Reaction Complexation Reaction (Stir for 4-6 hours) Ru_dimer->Reaction Ligand_HCl (S)-Quinuclidin-3-amine·2HCl in DCM Deprotection Ligand Deprotection (Stir for 30 min) Ligand_HCl->Deprotection Base Triethylamine Base->Deprotection Deprotection->Reaction Workup Solvent Reduction & Precipitation with Ether Reaction->Workup Product Ru(II)-(S)-Quinuclidin-3-amine Complex Workup->Product Characterization Characterization (NMR, IR, EA) Product->Characterization

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol details the use of the synthesized Ru(II)-(S)-Quinuclidin-3-amine complex as a catalyst for the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • Synthesized Ru(II)-(S)-Quinuclidin-3-amine complex

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Anhydrous isopropanol

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • In a reaction vessel, dissolve the Ru(II)-(S)-Quinuclidin-3-amine complex (0.01 equivalents) in anhydrous isopropanol.

  • Add acetophenone (1 equivalent).

  • Add the formic acid/triethylamine azeotropic mixture (2 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the conversion of acetophenone to 1-phenylethanol (B42297) by GC.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the 1-phenylethanol product using a GC equipped with a chiral column.

Expected Results:

Based on the performance of similar chiral quinuclidine-based ligands, the reaction is expected to yield the chiral alcohol with good conversion and enantioselectivity. A summary of expected quantitative data is presented in Table 2.

Table 2: Expected Catalytic Performance in Asymmetric Transfer Hydrogenation

Substrate Catalyst Loading (mol%) Conversion (%) Enantiomeric Excess (ee, %)
Acetophenone1>9080-95

G cluster_setup Reaction Setup cluster_reaction_monitoring Reaction & Monitoring cluster_workup_analysis Workup & Analysis Catalyst Ru(II) Complex in Isopropanol Reaction Stir at 40-60 °C (12-24 h) Catalyst->Reaction Substrate Acetophenone Substrate->Reaction H_source HCOOH/NEt₃ H_source->Reaction Monitoring GC Analysis (Conversion) Reaction->Monitoring Workup Quenching & Extraction Reaction->Workup Product 1-Phenylethanol Workup->Product Analysis Chiral GC Analysis (Enantiomeric Excess) Product->Analysis

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its rigid structure can impart favorable pharmacokinetic properties to drug candidates. The ability to form stable coordination complexes also opens avenues for the development of metal-based therapeutics or diagnostic agents. For instance, palladium(II) complexes of quinolinylaminophosphonates have been investigated for their antitumor activity.[5] While not directly involving (S)-Quinuclidin-3-amine, these studies highlight the potential of related structures in medicinal chemistry.

Logical Relationships in Ligand Design for Catalysis

The design of effective chiral ligands based on the quinuclidine scaffold for asymmetric catalysis involves considering several factors. The relationship between the ligand structure and the catalytic outcome can be visualized as a logical flow.

G Scaffold Chiral Quinuclidine Scaffold ((S)-Configuration) Coord_Chem Coordination Chemistry (Monodentate, Bidentate) Scaffold->Coord_Chem Metal Choice of Metal Center (e.g., Ru, Ir, Pd) Metal->Coord_Chem Catalyst Chiral Metal Complex (Defined Geometry) Coord_Chem->Catalyst Reaction Asymmetric Reaction (e.g., Transfer Hydrogenation) Catalyst->Reaction Product Enantiomerically Enriched Product Reaction->Product

Disclaimer: The experimental protocols and expected data provided are based on established literature for structurally related compounds and are intended for guidance. Researchers should conduct their own optimization and characterization for any new complexes synthesized. Safety precautions appropriate for handling the listed chemicals and performing the described reactions should be followed.

References

Application Notes and Protocols for In Vivo Formulation of (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the in vivo formulation of (S)-Quinuclidin-3-amine dihydrochloride (B599025) (CAS: 119904-90-4), a key chiral intermediate in the synthesis of bioactive molecules, including the 5-HT3 receptor antagonist, Palonosetron (B1662849).[1][2] The dihydrochloride salt form is utilized to improve the compound's aqueous solubility and stability, making it suitable for parenteral administration in preclinical research.[3]

Physicochemical Properties and Solubility

(S)-Quinuclidin-3-amine dihydrochloride is a white to off-white solid compound.[3] Its salt form significantly enhances its solubility in aqueous solutions. While comprehensive public data is limited, its use in the synthesis of the intravenous drug Palonosetron and quality control specifications from suppliers suggest good water solubility.[4][5]

PropertyValueSource(s)
Molecular Formula C₇H₁₄N₂ · 2HCl[5]
Molecular Weight 199.12 g/mol [5]
Appearance White to Off-White Solid[3]
Known Solubility Soluble in water (at least 10 mg/mL)[3][5]
Storage Temperature Room Temperature[3]

Proposed In Vivo Formulation Strategy

Given that (S)-Quinuclidin-3-amine is a direct precursor to Palonosetron, a suitable starting point for a preclinical in vivo formulation is to model it after the clinically approved intravenous formulation of Palonosetron hydrochloride.[4][6] This involves creating a sterile, isotonic, and pH-controlled aqueous solution.

A simple formulation using Water for Injection (WFI) with a tonicity-adjusting agent is recommended. For preclinical studies, sterile saline (0.9% NaCl) is often a suitable and convenient vehicle. Adjusting the pH may be necessary to ensure the stability and tolerability of the formulation. The clinical formulation of Palonosetron is buffered to a pH of 4.5 to 5.5.[4][6]

Experimental Protocols

Protocol 1: Basic Formulation in Saline for Parenteral Administration

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration in small animal models.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the total volume of formulation required based on the number of animals, dose, and injection volume. For example, for 10 mice (25 g each) at a dose of 5 mg/kg and an injection volume of 100 µL, you would need at least 1 mL of a 1.25 mg/mL solution. Always prepare a slight overage (e.g., 20%).

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile weighing boat or directly into a sterile vial.

  • Dissolution: Aseptically add the calculated volume of sterile 0.9% saline to the vial containing the compound.

  • Mixing: Cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile Filtration: To ensure sterility, draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a final sterile vial. This step is critical for IV administration.

  • Storage: Store the final formulation at 2-8°C, protected from light. It is recommended to use the formulation within 24 hours of preparation. For longer-term storage, stability studies would be required.

ParameterRecommended Value
Vehicle 0.9% Sodium Chloride Injection, USP
Concentration Range 0.1 - 10 mg/mL (dependent on dose)
pH (if adjusted) 4.5 - 6.0 (using citrate (B86180) buffer if necessary)
Sterilization 0.22 µm Syringe Filtration
Storage 2-8°C for up to 24 hours

Visualization of Workflow and Potential Mechanism

Experimental Workflow

The following diagram outlines the general workflow for preparing the in vivo formulation.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration calc Calculate Required Mass & Volume weigh Weigh Compound calc->weigh dissolve Dissolve in Sterile Saline weigh->dissolve mix Vortex to Homogenize dissolve->mix filter 0.22 µm Sterile Filtration mix->filter admin Administer to Animal Model (IV, IP, SC) filter->admin

Caption: Workflow for preparing this compound for in vivo use.

Hypothetical Signaling Pathway

As a precursor to a 5-HT3 receptor antagonist and belonging to the quinuclidine (B89598) class of compounds known to interact with muscarinic receptors, a likely biological target for this molecule or its derivatives would be neurotransmitter receptors.[7][8][9] The diagram below illustrates a generalized neurotransmitter receptor signaling cascade.

G cluster_membrane Cell Membrane receptor Target Receptor (e.g., 5-HT3, Muscarinic) g_protein G-Protein Activation / Ion Channel Modulation receptor->g_protein Conformational Change compound (S)-Quinuclidin-3-amine (or derivative) compound->receptor Binding second_messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) g_protein->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing, Gene Expression) second_messenger->cellular_response

Caption: Potential signaling pathway for quinuclidine-based compounds.

References

Application Notes and Protocols for the Quantification of (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (S)-Quinuclidin-3-amine dihydrochloride (B599025), a critical chiral intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and robust quantification of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a widely established and versatile technique for chiral analysis.[1] This method details the enantiomeric separation and quantification of (S)-Quinuclidin-3-amine dihydrochloride using a polysaccharide-based chiral stationary phase (CSP).[1][2]

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP is frequently used for its broad applicability in separating chiral amines.[1] A common choice is a cellulose (B213188) or amylose-based column.

  • Mobile Phase: A typical mobile phase for normal-phase HPLC consists of a mixture of hexane (B92381) and ethanol.[1] For polar organic mode, a combination of acetonitrile (B52724) and methanol (B129727) is often employed.[3] Additives like trifluoroacetic acid and triethylamine (B128534) are commonly used to improve peak shape and resolution.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection: UV detection at 210 nm is suitable for compounds lacking a strong chromophore.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[1] Key validation parameters include:

  • Linearity: Assessed by preparing a series of at least five concentrations of the analyte and performing a linear regression of the peak area versus concentration.[1]

  • Accuracy & Precision: Determined by analyzing samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three separate days.[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

HPLC Analysis Workflow

Supercritical Fluid Chromatography (SFC) Method

Supercritical Fluid Chromatography (SFC) has gained prominence as a "green" and efficient alternative to HPLC for chiral separations.[1][3] It utilizes supercritical carbon dioxide as the primary mobile phase, which significantly reduces the consumption of organic solvents.[1]

Experimental Protocol

Instrumentation:

  • Supercritical Fluid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are effective. A cyclofructan-based CSP can also be utilized for the separation of primary amines.[3]

  • Mobile Phase: Supercritical CO₂ and a polar modifier such as methanol.[1][3] A common starting composition is 80:20 (CO₂:Methanol).[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Back Pressure: 150 bar.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 210 nm.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.[1]

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.998
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 97.5 - 102.5%
Precision (% RSD) < 2.5%

Experimental Workflow

SFC_Workflow A Sample Preparation (Dissolution & Filtration) B SFC System A->B C Chiral Stationary Phase B->C D UV Detector C->D E Data Acquisition & Processing D->E F Quantification Report E->F Method_Selection cluster_Chromatography Chromatographic Separation cluster_Spectroscopy Spectroscopic Analysis Analyte (S)-Quinuclidin-3-amine dihydrochloride HPLC HPLC (High Versatility) Analyte->HPLC SFC SFC (High Throughput, Green) Analyte->SFC GC GC (For Volatile/Derivatized Amines) Analyte->GC NMR NMR (Non-Separative, Structural Info) Analyte->NMR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Quinuclidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Quinuclidin-3-amine dihydrochloride (B599025) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining enantiomerically pure (S)-Quinuclidin-3-amine dihydrochloride?

The most common and effective strategy for synthesizing enantiomerically pure this compound is through the chemical resolution of racemic 3-aminoquinuclidine (B1202703). This process involves the following key steps:

  • Liberation of the free amine: The synthesis typically starts from 3-aminoquinuclidine dihydrochloride (the racemate). A base is used to neutralize the hydrochloride salt and liberate the free racemic 3-aminoquinuclidine base.

  • Diastereomeric salt formation: A chiral resolving agent, typically a chiral acid, is introduced to the racemic amine solution. This reaction forms a pair of diastereomeric salts.

  • Fractional crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a specific solvent system and will preferentially crystallize.

  • Isolation and purification of the desired diastereomeric salt: The crystallized salt, containing the desired (S)-enantiomer, is isolated by filtration and can be further purified by recrystallization to enhance its diastereomeric purity.

  • Liberation of the chiral amine: The purified diastereomeric salt is treated with a base to remove the chiral resolving agent and liberate the free (S)-3-aminoquinuclidine.

  • Formation of the dihydrochloride salt: Finally, the purified (S)-3-aminoquinuclidine is treated with hydrochloric acid to yield the desired this compound, which is then isolated as a solid.

Q2: How can I monitor the progress of the resolution?

The progress of the resolution can be monitored by measuring the optical rotation of the crystallized diastereomeric salt at different stages. A consistent specific rotation value after successive recrystallizations indicates that the diastereomeric purity has reached its maximum under the given conditions. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique to determine the enantiomeric excess (e.e.) of the resolved amine.

Q3: What are some common impurities I should be aware of?

Common impurities can include the undesired (R)-enantiomer, residual resolving agent, and byproducts from the synthesis of the initial racemic 3-aminoquinuclidine. If the starting material, 3-quinuclidone, is not fully purified, side-products from its synthesis could also be carried through. It is crucial to ensure the purity of the starting racemic amine to minimize impurities in the final product.

Troubleshooting Guide

Low Yield of the Desired Diastereomeric Salt

Q4: My yield of the crystallized (S)-diastereomeric salt is consistently low. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield during fractional crystallization. Here are some common causes and troubleshooting steps:

  • Inappropriate Solvent System: The choice of solvent is critical for successful resolution. An ideal solvent will have a significant difference in solubility between the two diastereomeric salts.

    • Solution: Experiment with different solvents or solvent mixtures. For example, if using D-tartaric acid as the resolving agent, ethanol (B145695) has been shown to be an effective solvent. For D-camphorsulfonic acid, acetonitrile (B52724) can be a good choice.[1]

  • Incorrect Stoichiometry of the Resolving Agent: Using a suboptimal amount of the chiral resolving agent can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.

    • Solution: Typically, a 1:1 molar ratio of the racemic amine to the resolving agent is a good starting point. However, slight adjustments may be necessary. Perform small-scale experiments to optimize this ratio.

  • Suboptimal Crystallization Temperature: The temperature profile during crystallization significantly impacts both yield and purity.

    • Solution: Ensure that the diastereomeric salt is fully dissolved at an elevated temperature and then cooled slowly. A controlled cooling rate, for instance, 3°C per minute, can improve crystal growth and selectivity.[1] Avoid crash cooling, as it can lead to the entrapment of the more soluble diastereomer and reduce the overall yield of the pure desired salt.

  • Premature Filtration: Filtering the crystals too early before crystallization is complete will naturally result in a lower yield.

    • Solution: Allow sufficient time for crystallization at the final low temperature (e.g., 0-5°C) to maximize the recovery of the less soluble salt.

Low Enantiomeric Excess (e.e.) of the Final Product

Q5: The enantiomeric excess of my this compound is below the desired 98%. What steps can I take to improve it?

Achieving high enantiomeric excess is the primary goal of the resolution process. If the e.e. is low, consider the following:

  • Insufficient Purity of the Diastereomeric Salt: The most likely cause is that the isolated diastereomeric salt is not diastereomerically pure.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt. This is a crucial step to enhance the diastereomeric purity. The table below provides examples of how recrystallization can improve the optical purity.

  • Choice of Resolving Agent: The resolving agent's ability to discriminate between the two enantiomers of the amine is fundamental.

    • Solution: If you are struggling to achieve high e.e. with one resolving agent, consider trying another. Common and effective resolving agents for 3-aminoquinuclidine include D-(-)-tartaric acid, D-camphorsulfonic acid, and D-(-)-mandelic acid.[1]

  • Inaccurate Measurement of Optical Rotation: If you are relying solely on optical rotation to assess purity, ensure your polarimeter is calibrated and measurements are taken under standardized conditions (concentration, solvent, temperature, and wavelength).

    • Solution: Whenever possible, use a more definitive method like chiral HPLC to accurately determine the enantiomeric excess.

Data Presentation

Table 1: Comparison of Different Resolving Agents and Conditions for the Synthesis of (S)-3-Aminoquinuclidine Salts

Resolving AgentBaseSolventReaction Temp. (°C)Reaction Time (h)Recrystallization SolventFinal Product (Salt)
D-(-)-Mandelic AcidSodium HydroxideMethanol (B129727)01Methanol/Water(S)-3-Aminoquinuclidine-D-mandelate
D-(-)-Tartaric AcidPotassium CarbonateEthanol505Ethanol/Water(S)-3-Aminoquinuclidine-D-tartrate
D-Camphorsulfonic AcidSodium HydroxideAcetonitrile252.5Acetonitrile(S)-3-Aminoquinuclidine-D-camphorsulfonate

Data extracted from patent CN101613349B.[1]

Experimental Protocols

Protocol 1: Resolution of Racemic 3-Aminoquinuclidine using D-(-)-Tartaric Acid

  • Liberation of the Free Amine: In a reaction vessel, suspend racemic 3-aminoquinuclidine dihydrochloride in ethanol. Add potassium carbonate (in a 1:3 molar ratio of salt to base) and stir the mixture at room temperature for 1 hour. Filter off the inorganic salts.

  • Diastereomeric Salt Formation: To the filtrate containing the free racemic amine, add D-(-)-tartaric acid (in a 1:1 molar ratio to the starting racemic salt). Heat the mixture to 50°C and stir for 5 hours to facilitate salt formation.

  • Crystallization: Allow the solution to cool down slowly. The (S)-3-aminoquinuclidine-D-tartrate salt will precipitate.

  • Isolation and Purification: Filter the solid precipitate and wash it with a small amount of cold ethanol. For further purification, recrystallize the salt from an ethanol/water mixture.

  • Liberation of (S)-3-Aminoquinuclidine: Dissolve the purified tartrate salt in ethanol and add potassium carbonate until the pH reaches 9. Stir for 1 hour. The solid will gradually dissolve, and an inorganic salt will precipitate. Filter off the inorganic salt.

  • Formation of the Dihydrochloride Salt: Concentrate the filtrate containing the free (S)-amine under reduced pressure. Dissolve the residue in a suitable solvent like methanol and bubble hydrogen chloride gas through the solution until the pH is acidic (around 1). The this compound will precipitate.

  • Final Purification: The crude dihydrochloride salt can be recrystallized from a methanol/water mixture, treated with activated carbon to remove colored impurities, to yield the final pure product.[1]

Mandatory Visualizations

Synthesis_Pathway racemic_amine Racemic 3-Aminoquinuclidine Dhydrochloride free_amine Racemic 3-Aminoquinuclidine (Free Base) racemic_amine->free_amine 1. Liberation diastereomeric_salts Diastereomeric Salts ((S)-Amine-(R)-Acid and (R)-Amine-(R)-Acid) free_amine->diastereomeric_salts 2. Salt Formation resolving_agent Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallized_salt Crystallized (S)-3-Aminoquinuclidine Diastereomeric Salt diastereomeric_salts->crystallized_salt 3. Fractional Crystallization s_amine (S)-3-Aminoquinuclidine (Free Base) crystallized_salt->s_amine 4. Liberation final_product (S)-Quinuclidin-3-amine Dhydrochloride s_amine->final_product 5. Salt Formation hcl HCl hcl->final_product base1 Base (e.g., K2CO3) base1->racemic_amine base2 Base (e.g., K2CO3) base2->crystallized_salt

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_yield Is the yield of the diastereomeric salt low? start->check_yield check_purity Is the enantiomeric excess (e.e.) low? check_yield->check_purity No optimize_solvent Optimize Solvent System check_yield->optimize_solvent Yes recrystallize Recrystallize Diastereomeric Salt check_purity->recrystallize Yes end Problem Resolved check_purity->end No optimize_ratio Optimize Resolving Agent Ratio optimize_solvent->optimize_ratio control_cooling Control Cooling Rate optimize_ratio->control_cooling control_cooling->end change_resolving_agent Change Resolving Agent recrystallize->change_resolving_agent verify_analysis Verify Analytical Method (e.g., Chiral HPLC) change_resolving_agent->verify_analysis verify_analysis->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (S)-Quinuclidin-3-amine dihydrochloride (B599025). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude (S)-Quinuclidin-3-amine dihydrochloride?

A1: The most prevalent and effective method for purifying this compound is through recrystallization. This technique is particularly useful for removing the undesired (R)-enantiomer, residual resolving agents, and other process-related impurities. The overall purification strategy often involves the chiral resolution of racemic 3-aminoquinuclidine (B1202703), followed by recrystallization of the desired diastereomeric salt, liberation of the free (S)-amine, and a final recrystallization of the target dihydrochloride salt.[1]

Q2: What are the likely impurities in my crude sample?

A2: Common impurities in crude this compound can include:

  • (R)-Quinuclidin-3-amine dihydrochloride: The undesired enantiomer from the initial racemic mixture.

  • Residual Chiral Resolving Agent: Agents like D-(-)-tartaric acid or D-camphorsulfonic acid used during the chiral resolution process.[1]

  • Starting Materials and Reagents: Unreacted precursors from the synthesis of the initial racemic 3-aminoquinuclidine.

  • Solvents: Residual solvents from the reaction and purification steps.

  • By-products: Minor products formed during the synthesis.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound is typically assessed by a combination of methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric excess (e.e.), which is the measure of how much of the desired (S)-enantiomer is present compared to the undesired (R)-enantiomer.[2][3][4] Due to the lack of a strong chromophore, a pre-column derivatization step is often necessary to allow for UV detection.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.

  • Melting Point: A sharp melting point close to the literature value (around 260°C) is indicative of high purity.

  • Optical Rotation: Measurement of the specific rotation can confirm the presence of the correct enantiomer.

Purification Workflow and Troubleshooting

The purification of this compound typically follows a multi-step process, starting from the racemic mixture. The diagram below outlines the general workflow.

Purification Workflow for this compound cluster_0 Preparation and Resolution cluster_1 Purification of Diastereomeric Salt cluster_2 Final Product Purification A Racemic 3-Aminoquinuclidin-3-amine dihydrochloride B Liberate Free Amine (add base) A->B C Chiral Resolution (add chiral acid, e.g., D-tartaric acid) B->C D Precipitate Diastereomeric Salt ((S)-amine-(+)-tartrate) C->D E Recrystallize Diastereomeric Salt (e.g., from THF or Ethanol) D->E F Liberate Free (S)-Amine (add base, remove salt) E->F G Convert to Dihydrochloride Salt (dissolve in Methanol, add HCl gas) F->G H Crude (S)-Quinuclidin-3-amine dihydrochloride G->H I Recrystallize Final Product (e.g., from Methanol/Water with charcoal) H->I J Pure (S)-Quinuclidin-3-amine dihydrochloride I->J

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization steps of the purification process.

Issue Potential Cause(s) Solution(s)
No crystals form upon cooling 1. The solution is too dilute (supersaturation not reached).2. The compound is too soluble in the chosen solvent at low temperatures.3. Inhibition of nucleation by soluble impurities.1. Concentrate the solution by evaporating some of the solvent and cool again.2. If possible, cool to a lower temperature (e.g., place in a freezer).3. Scratch the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of the desired product.
Product "oils out" instead of crystallizing 1. The solution is too concentrated.2. The cooling rate is too rapid.3. The melting point of the solute is below the boiling point of the solvent.1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.2. Decrease the cooling rate; allow the solution to cool to room temperature before placing it in an ice bath.3. Choose a solvent with a lower boiling point or use a solvent mixture.
Low yield of purified product 1. Too much solvent was used initially.2. Premature filtration before crystallization was complete.3. Significant solubility of the product in the mother liquor, even at low temperatures.1. Concentrate the mother liquor to recover a second crop of crystals (note: purity may be lower).2. Ensure the solution is sufficiently cooled for an adequate amount of time before filtration.3. Minimize the amount of solvent used for rinsing the crystals, and ensure it is ice-cold.
Poor enantiomeric excess (e.e.) after purification 1. Co-crystallization of the undesired diastereomer.2. Insufficient number of recrystallizations.3. Inappropriate solvent system for diastereomeric salt recrystallization.1. Perform multiple recrystallizations of the diastereomeric salt.2. Monitor the e.e. after each recrystallization step using chiral HPLC.3. Experiment with different solvent systems for the diastereomeric salt recrystallization (see table below).
Recrystallization Solvent Systems

The choice of solvent is critical for successful recrystallization. Below are some suggested solvent systems based on available literature.

Purification Step Suggested Solvent(s) Notes Optical Purity Achieved
Recrystallization of Diastereomeric Salt Tetrahydrofuran (B95107) (THF)Good for precipitating the diastereomeric salt.[1]>98% (after conversion to final product)[1]
Alcohols (Methanol, Ethanol)Can also be used for the diastereomeric salt.[1]>98% (after conversion to final product)[1]
Final Recrystallization of Dihydrochloride Salt Methanol/Water (e.g., 1:1 v/v)A common choice for the final purification step.[1]>98%[1]
Ethanol/WaterAn alternative alcohol/water mixture.[1]Not specified
Isopropanol/WaterAnother potential alcohol/water mixture.[1]Not specified

Experimental Protocols

The following protocols are based on procedures described in the scientific literature and are intended for guidance.[1] Researchers should adapt them as necessary for their specific scale and equipment.

Protocol 1: Purification of (S)-Quinuclidin-3-amine Diastereomeric Salt

This protocol assumes you have already performed the chiral resolution of racemic 3-aminoquinuclidine with D-(-)-tartaric acid to obtain the crude diastereomeric salt.

  • Dissolution: In a suitable flask, suspend the crude diastereomeric salt in tetrahydrofuran (THF). Use approximately 5-10 mL of THF per gram of crude salt.

  • Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Cooling: Stop heating and allow the solution to cool slowly to room temperature. A controlled cooling rate (e.g., 3°C/hour) is recommended to promote the formation of well-defined crystals.

  • Crystallization: Continue cooling the flask in an ice bath or refrigerator (0-10°C) for at least one hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold THF to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Final Purification of this compound

This protocol outlines the final recrystallization step after converting the purified (S)-amine into its dihydrochloride salt.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot 1:1 methanol/water solution.

  • Decolorization: Add a small amount of activated charcoal (5-10% of the crude product weight) to the hot solution to remove colored impurities.

  • Hot Filtration: Swirl the mixture and perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Filtration: Collect the white, crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of ice-cold methanol.

  • Drying: Dry the purified product under vacuum to a constant weight.

Troubleshooting Recrystallization Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals Oil Product Oils Out? Crystals->Oil Yes NoCrystals No Crystals Crystals->NoCrystals No Filter Filter and Dry Crystals Oil->Filter No OilingOut Oiling Out Oil->OilingOut Yes Yield Check Yield End Pure Product Yield->End Acceptable LowYield Low Yield Yield->LowYield Low Filter->Yield Sol_NoCrystals Concentrate solution Scratch flask Add seed crystal NoCrystals->Sol_NoCrystals Sol_Oil Reheat, add more solvent Cool slower OilingOut->Sol_Oil Sol_LowYield Concentrate mother liquor for second crop LowYield->Sol_LowYield Sol_NoCrystals->Cool Sol_Oil->Cool

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Overcoming solubility issues with (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Quinuclidin-3-amine dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is (S)-Quinuclidin-3-amine dihydrochloride and what are its common applications?

This compound is a chiral bicyclic amine salt. Quinuclidine derivatives are recognized for their role in synthesizing bioactive molecules and are being investigated for the development of therapies for neurological disorders.[1] The dihydrochloride salt form is often used to improve the solubility and stability of the parent compound.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is a polar molecule and is expected to be more soluble in polar solvents. It has been described as being slightly soluble in water and methanol. A published optical rotation measurement was taken at a concentration of 10 mg/mL in water, suggesting at least this level of solubility.[1][2]

Q3: I am having trouble dissolving this compound. What are some initial troubleshooting steps?

If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a suitable polar solvent. For stock solutions, freshly opened, anhydrous DMSO is a good starting point.

  • Sonication: Mechanical agitation, such as sonication, can aid in the dissolution process, particularly in viscous solvents like DMSO.

  • Gentle Heating: Carefully warming the solution may increase the rate of dissolution. However, be mindful of the potential for degradation at elevated temperatures.

  • pH Adjustment: As an amine salt, the solubility of this compound can be pH-dependent.

Q4: Can I convert the dihydrochloride salt to the free amine to improve solubility in organic solvents?

Yes, converting the hydrochloride salt to its corresponding free amine is a common strategy to increase solubility in less polar organic solvents. This is typically achieved by neutralizing the salt with a suitable base. The resulting free amine is less polar and often more soluble in solvents like dichloromethane (B109758) (DCM) or ethyl acetate.

Troubleshooting Guide

This guide provides systematic approaches to overcoming common solubility challenges encountered during experiments with this compound.

Issue 1: Compound precipitates out of solution.
  • Possible Cause: The concentration of the compound exceeds its solubility in the chosen solvent at the current temperature.

  • Solution:

    • Dilution: Try preparing a more dilute solution.

    • Co-solvents: The addition of a miscible co-solvent can increase the overall solvating power of the solvent system.[3]

    • Temperature: If the compound's stability permits, gentle heating of the solution may help to redissolve the precipitate and keep it in solution.

    • pH Adjustment (for aqueous solutions): Ensure the pH of your aqueous buffer is optimal for the solubility of the amine salt.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility or precipitation of the compound in the assay medium can lead to an inaccurate effective concentration.

  • Solution:

    • Solubility in Assay Buffer: Determine the solubility of the compound directly in the assay buffer under the experimental conditions (e.g., temperature, incubation time).

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments to account for any effects of the solvent on the assay.

    • Final DMSO Concentration: If using DMSO as a co-solvent, ensure the final concentration in the assay is low (typically <1%) and consistent across all experiments, as higher concentrations can be cytotoxic.

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported SolubilityMolar Concentration (approx.)Conditions
Dimethyl Sulfoxide (DMSO)50 mg/mL251 mMRequires sonication.[4]
Water≥ 10 mg/mL≥ 50 mMBased on optical rotation measurement at c=1.[1][2]
WaterSlightly SolubleNot specifiedQualitative observation.
MethanolSlightly SolubleNot specifiedQualitative observation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for rapidly assessing the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with turbidity or nephelometry capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate using DMSO.

  • Addition to Buffer: Transfer a small, equal volume of each DMSO dilution to a new 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature or the desired experimental temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Solubility Issue Encountered solvent_screen Systematic Solvent Screening (Polar Aprotic, Polar Protic) start->solvent_screen dissolution_check1 Complete Dissolution? solvent_screen->dissolution_check1 co_solvent Try Co-solvents (e.g., DMSO, Ethanol in buffer) dissolution_check1->co_solvent No success Proceed with Experiment dissolution_check1->success Yes dissolution_check2 Complete Dissolution? co_solvent->dissolution_check2 heating Apply Gentle Heating (monitor for degradation) dissolution_check2->heating No dissolution_check2->success Yes dissolution_check3 Complete Dissolution? heating->dissolution_check3 ph_adjustment Adjust pH of Aqueous Solution dissolution_check3->ph_adjustment No dissolution_check3->success Yes dissolution_check4 Complete Dissolution? ph_adjustment->dissolution_check4 free_amine Convert to Free Amine for Non-Aqueous Solvents dissolution_check4->free_amine No, for organic solvents dissolution_check4->success Yes fail Consider Formulation Strategies (e.g., cyclodextrins, solid dispersions) dissolution_check4->fail No, for aqueous solutions free_amine->success

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway ACh Acetylcholine (ACh) or Quinuclidine Derivative mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) ACh->mAChR Binds to Gq Gq/11 Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates CellularResponse Cellular Response (e.g., neuronal excitation, smooth muscle contraction) PKC->CellularResponse Phosphorylates target proteins leading to

Caption: Muscarinic acetylcholine receptor signaling pathway.

References

Technical Support Center: Synthesis of (S)-quinuclidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of (S)-quinuclidin-3-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Diastereoselectivity: The undesired (R)-enantiomer is forming in significant amounts.

  • Question: My reaction is producing a mixture of (S)- and (R)-quinuclidin-3-amine, with a low diastereomeric excess (d.e.). How can I improve the stereoselectivity of the reduction step?

  • Answer: Low diastereoselectivity in the synthesis of (S)-quinuclidin-3-amine via reductive amination of 3-quinuclidinone is a common issue. The key is to control the facial selectivity of the hydride attack on the intermediate imine. Here are several factors to consider and optimize:

    • Chiral Auxiliary: The choice of the chiral amine used to form the imine is critical. (S)-1-phenethylamine is a commonly used and effective chiral auxiliary for directing the synthesis towards the (S)-enantiomer of 3-aminoquinuclidine (B1202703).[1] Ensure the chiral purity of the auxiliary is high.

    • Reaction Temperature: Lowering the reaction temperature during the reduction step can significantly enhance diastereoselectivity. Running the sodium borohydride (B1222165) reduction at temperatures ranging from -20°C to 0°C is often recommended. While heating can drive the reaction to completion, it can also lead to a decrease in stereoselectivity.[2]

    • Solvent: The choice of solvent can influence the transition state of the reduction. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. Experimenting with different alcoholic solvents or co-solvent systems might improve the diastereomeric ratio.

    • Reducing Agent: While sodium borohydride is a common and effective reducing agent, other borohydride reagents can be explored.[1] However, NaBH4 is generally preferred for its balance of reactivity and selectivity in this context.

2. Incomplete Reaction: Unreacted 3-quinuclidinone or imine intermediate remains.

  • Question: After the reaction, I still observe the presence of the starting ketone or the imine intermediate by TLC or GC analysis. What can I do to drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors. Here's a systematic approach to troubleshoot this issue:

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. While low temperatures are favored for selectivity, they can slow down the reaction rate. A balance needs to be found. If the reaction stalls at low temperature, a slight increase in temperature towards the end of the reaction might be necessary. Some procedures suggest that heating can drive the reaction to completion, but this should be done cautiously to avoid side reactions and decreased selectivity.[2]

    • Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent is a common cause of incomplete reactions. It is common to use a molar excess of sodium borohydride (e.g., 2-4 equivalents) to ensure complete reduction of the imine.[3]

    • Quality of Reagents: Ensure that the 3-quinuclidinone and the chiral amine are of high purity. Impurities in the starting materials can interfere with the reaction. The sodium borohydride should be fresh and stored under dry conditions, as it can decompose upon exposure to moisture.

    • pH of the Reaction Mixture: The formation of the imine intermediate is typically favored under slightly acidic to neutral conditions. However, the stability of sodium borohydride is better in basic conditions. If performing a one-pot reaction, careful control of pH can be crucial.

3. Formation of Side Products: Unidentified impurities are present in the crude product.

  • Question: My crude product shows several unexpected spots on the TLC plate. What are the likely side products and how can I minimize their formation?

  • Answer: Besides the undesired diastereomer, other side products can form during the synthesis. Common impurities can arise from the starting materials or subsequent reactions in the synthesis of derivatives like palonosetron, which uses (S)-quinuclidin-3-amine as a key intermediate.[2] Potential side products include:

    • Over-reduction Products: Although less common with NaBH4 compared to stronger reducing agents, reduction of other functional groups in more complex derivatives can occur.

    • N-Oxide Formation: The tertiary amine of the quinuclidine (B89598) ring can be oxidized to the corresponding N-oxide, especially during workup or purification if oxidizing agents are present.

    • Byproducts from the Reducing Agent: The borate (B1201080) esters formed from the reaction of NaBH4 with the alcoholic solvent can sometimes complicate purification. A proper aqueous workup is necessary to remove these inorganic byproducts.[4]

    To minimize side product formation:

    • Control Reaction Conditions: Adhere to the optimized temperature and reaction time.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Careful Workup: A well-designed workup procedure is crucial. This typically involves quenching the excess hydride with a careful addition of water or acid, followed by extraction.

4. Racemization: Loss of enantiomeric purity during subsequent derivatization.

  • Question: I have successfully synthesized enantiomerically pure (S)-quinuclidin-3-amine, but I am observing racemization in the subsequent reaction steps to create derivatives. How can I prevent this?

  • Answer: Racemization can occur if the chiral center is subjected to harsh reaction conditions, particularly the presence of strong bases or high temperatures. The alpha-proton to a carbonyl group is susceptible to deprotonation, leading to racemization. When derivatizing the amine group, for example, in an acylation reaction, the following should be considered:

    • Base Selection: Use a non-nucleophilic, sterically hindered base for reactions that require a base. The basicity and steric hindrance of organic bases have a significant influence on racemization.[5]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Activating Agents: In amide coupling reactions, the choice of coupling agent can influence the extent of racemization. Some coupling reagents are known to cause more racemization than others.

Quantitative Data Summary

The following table provides a summary of how different reaction parameters can influence the outcome of the synthesis of 3-aminoquinuclidine derivatives. Please note that specific results can vary depending on the exact substrate and reaction conditions.

ParameterConditionEffect on YieldEffect on DiastereoselectivityPotential Side ProductsReference
Temperature Low (-20°C to 0°C)May require longer reaction timesGenerally higher-[2]
High (reflux)Faster reaction, may improve yield in some casesGenerally lowerIncreased risk of side reactions and racemization[2]
Reducing Agent NaBH4GoodGoodBorate esters[1]
NaBH3CNEffective, can be more selective in some casesGoodToxic cyanide byproducts[6]
NaBH(OAc)3Mild and selective, good for sensitive substratesGood-[7]
Solvent Methanol/EthanolCommonly used, good solubility for NaBH4Can influence selectivity-[3]
Aprotic solvents (e.g., THF) with co-solventMay be necessary for certain substratesCan affect transition state and selectivity--

Experimental Protocols

Synthesis of (S)-3-Amino-N-((S)-1-phenylethyl)quinuclidine

This protocol is adapted from the synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.[1]

Materials:

  • 3-Quinuclidinone hydrochloride

  • (S)-(-)-1-Phenylethylamine

  • Sodium hydroxide (B78521)

  • Toluene

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Free Base Preparation: 3-Quinuclidinone hydrochloride is neutralized with a solution of sodium hydroxide to obtain the free base. The free base is then extracted with an organic solvent like toluene.

  • Imine Formation: To the solution of 3-quinuclidinone in toluene, an equimolar amount of (S)-(-)-1-phenylethylamine is added. The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the imine product. The reaction progress can be monitored by TLC or GC.

  • Reduction: After the formation of the imine is complete, the reaction mixture is cooled to 0°C. Methanol is added as a solvent, and sodium borohydride (2-3 equivalents) is added portion-wise while maintaining the temperature below 5°C. The reaction is stirred at this temperature for several hours until the imine is completely consumed (monitored by TLC or GC).

  • Workup: The reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid. The aqueous layer is washed with diethyl ether to remove the chiral auxiliary. The aqueous layer is then basified with sodium hydroxide and the product, (S)-3-Amino-N-((S)-1-phenylethyl)quinuclidine, is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start 3-Quinuclidinone + (S)-1-Phenethylamine reflux Reflux in Toluene (Dean-Stark) start->reflux Heat imine Imine Intermediate reflux->imine reduction NaBH4 in Methanol (0°C) imine->reduction Cooling product (S)-3-Amino-N-((S)-1-phenylethyl)quinuclidine reduction->product quench Quench (H2O, HCl) product->quench extract Extraction quench->extract purify Purification extract->purify final_product Pure (S)-quinuclidin-3-amine derivative purify->final_product

Caption: Experimental workflow for the synthesis of (S)-quinuclidin-3-amine derivatives.

troubleshooting_guide cluster_solutions_de Solutions for Low d.e. cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Problem Encountered in Synthesis low_de Low Diastereomeric Excess (d.e.) start->low_de incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products sol_de1 Lower Reaction Temperature (-20°C to 0°C) low_de->sol_de1 sol_de2 Verify Chiral Auxiliary Purity low_de->sol_de2 sol_de3 Optimize Solvent System low_de->sol_de3 sol_inc1 Increase Reaction Time or Slightly Increase Temperature incomplete_reaction->sol_inc1 sol_inc2 Increase Molar Ratio of NaBH4 incomplete_reaction->sol_inc2 sol_inc3 Check Reagent Quality incomplete_reaction->sol_inc3 sol_side1 Strict Temperature Control side_products->sol_side1 sol_side2 Use Inert Atmosphere side_products->sol_side2 sol_side3 Optimize Workup Procedure side_products->sol_side3

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Optimizing Amide Coupling Reactions with (S)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the coupling of (S)-quinuclidin-3-amine with carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling (S)-quinuclidin-3-amine?

(S)-quinuclidin-3-amine is a sterically hindered secondary amine. This can lead to slower reaction rates compared to less hindered amines. Common challenges include incomplete reactions, low yields, and the need for carefully optimized conditions to achieve high conversion. The basicity of the quinuclidine (B89598) nitrogen can also sometimes lead to side reactions.

Q2: Which coupling reagents are most effective for this type of reaction?

Carbodiimide-based reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® are a common starting point. For more challenging couplings, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are often more effective due to their higher reactivity.

Q3: What is the ideal solvent for this reaction?

Aprotic polar solvents are generally preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. DMF can be particularly effective as it helps to dissolve many reagents and starting materials, although it can be more difficult to remove during workup. Acetonitrile (MeCN) is another viable option.

Q4: Which base should I use, and how much?

A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt. Diisopropylethylamine (DIPEA) is a very common choice due to its steric bulk, which minimizes side reactions. Triethylamine (TEA) can also be used. Typically, 2-3 equivalents of the base are used.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is generally the preferred method as it allows for the clear identification of starting materials, product, and any potential byproducts by their mass-to-charge ratio.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause 1: Inactive Coupling Reagent.

    • Solution: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. Use a fresh bottle of the reagent or verify the activity of the current batch. Ensure all glassware is thoroughly dried before use.

  • Possible Cause 2: Insufficient Stoichiometry of Base.

    • Solution: If your (S)-quinuclidin-3-amine is a hydrochloride salt, you need at least one equivalent of base to liberate the free amine and another to neutralize the acid generated during coupling. Increase the amount of base (e.g., DIPEA) to 2.5-3.0 equivalents.

  • Possible Cause 3: Steric Hindrance.

    • Solution: If either the carboxylic acid or the amine is particularly bulky, the reaction may be slow. Switch to a more powerful coupling reagent like HATU. Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can also improve the reaction rate.

Problem 2: The reaction has stalled and is not going to completion.

  • Possible Cause 1: Reagent Degradation.

    • Solution: Some coupling reagents have limited stability in solution. Add another portion (e.g., 0.25-0.5 equivalents) of the coupling reagent and base to the reaction mixture to restart the conversion.

  • Possible Cause 2: Product Inhibition.

    • Solution: While less common, sometimes the product can inhibit the reaction. In such cases, it may be necessary to run the reaction at a higher dilution.

Problem 3: Formation of an N-acylurea byproduct.

  • Possible Cause: Reaction with Carbodiimide (B86325).

    • Solution: This is a common side reaction when using carbodiimide reagents like EDC, where the activated carboxylic acid rearranges to form a stable N-acylurea before it can react with the amine. The addition of HOBt or OxymaPure® is crucial to suppress this side reaction by forming a more stable active ester intermediate.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their impact on product yield.

Table 1: Effect of Coupling Reagent and Additive on Yield

Carboxylic Acid (1.0 eq)(S)-quinuclidin-3-amine (1.2 eq)Coupling Reagent (1.2 eq)Additive (1.2 eq)Base (2.5 eq)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidDihydrochloride (B599025) SaltEDCDIPEADMF251645
Benzoic AcidDihydrochloride SaltEDCHOBtDIPEADMF251685
Benzoic AcidDihydrochloride SaltHATUDIPEADMF25495

Table 2: Effect of Solvent and Base on Yield

Carboxylic Acid (1.0 eq)(S)-quinuclidin-3-amine (1.2 eq)Coupling Reagent (1.2 eq)Additive (1.2 eq)Base (2.5 eq)SolventTemp (°C)Time (h)Yield (%)
Acetic AcidDihydrochloride SaltHATUTriethylamineDCM25688
Acetic AcidDihydrochloride SaltHATUDIPEADCM25496
Acetic AcidDihydrochloride SaltHATUDIPEAMeCN25494

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add (S)-quinuclidin-3-amine dihydrochloride (1.2 equivalents), followed by HATU (1.2 equivalents).

  • Base Addition: Add DIPEA (2.5-3.0 equivalents) dropwise to the stirred solution. The order of addition can be critical; adding the base last often gives the best results.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS or TLC every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, quench the mixture with water or saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents (Acid, Amine, HATU, DIPEA) dissolve Dissolve Acid in Anhydrous Solvent prep_reagents->dissolve add_reagents Add Amine, HATU, and DIPEA dissolve->add_reagents stir Stir at Room Temp (or 40-50°C) add_reagents->stir monitor Monitor by LC-MS/TLC stir->monitor monitor->stir Incomplete quench Quench with Water/NaHCO3 monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for HATU-mediated coupling of (S)-quinuclidin-3-amine.

troubleshooting_flowchart start Low Reaction Yield check_reagents Are reagents (especially coupling agent) fresh? start->check_reagents reagents_no Use fresh, anhydrous reagents. check_reagents->reagents_no No check_base Is amine a HCl salt? Is base stoichiometry sufficient (>2.5 eq)? check_reagents->check_base Yes base_no Increase base to 2.5-3.0 eq. check_base->base_no No check_coupling Is coupling reagent strong enough for hindered substrates? check_base->check_coupling Yes coupling_no Switch from EDC/HOBt to HATU. check_coupling->coupling_no No increase_temp Increase temperature to 40-50°C and monitor. check_coupling->increase_temp Yes

Caption: Troubleshooting flowchart for low yield in coupling reactions.

Preventing racemization of (S)-Quinuclidin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of (S)-Quinuclidin-3-amine During Reactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining the stereochemical integrity of (S)-Quinuclidin-3-amine during chemical modifications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-Quinuclidin-3-amine?

A1: Racemization is the conversion of an enantiomerically pure compound, such as (S)-Quinuclidin-3-amine, into a mixture of equal parts of both its (S) and (R) enantiomers (a racemic mixture).[1] This is a critical issue in drug development because different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. For (S)-Quinuclidin-3-amine, which is a key building block for various pharmaceuticals, maintaining its specific stereoconfiguration is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What are the primary mechanisms that could lead to racemization of (S)-Quinuclidin-3-amine?

A2: Unlike alpha-amino acids, where racemization often occurs through deprotonation at the acidic alpha-carbon, the chiral center in (S)-Quinuclidin-3-amine (C3) is a saturated carbon within a bicyclic system and lacks an adjacent activating group like a carbonyl. Therefore, direct deprotonation is highly unlikely under normal reaction conditions. Potential, albeit less common, racemization pathways include:

  • Formation of an Achiral Intermediate: Under certain oxidative conditions or through specific reaction sequences like N-chlorination followed by elimination, an achiral imine intermediate could be formed.[2] Subsequent non-stereoselective reduction would yield a racemic mixture of the amine.

  • Harsh Reaction Conditions: Although the quinuclidine (B89598) cage is conformationally rigid, extremely high temperatures in the presence of strong acids or bases could potentially promote racemization, though this is not a common pathway under standard synthetic protocols.[3][4]

Q3: Which reaction types pose the highest risk of racemization for (S)-Quinuclidin-3-amine?

A3: While (S)-Quinuclidin-3-amine is generally stereochemically robust, certain conditions during common reactions like acylation and alkylation can increase the risk of racemization. The primary risk is not typically from the core reaction itself but from side reactions or harsh conditions that could lead to the formation of an achiral intermediate. Reactions involving strong bases at high temperatures or certain oxidative reagents should be approached with caution.

Q4: How can I minimize the risk of racemization during an N-acylation reaction?

A4: To minimize racemization during N-acylation, it is crucial to use mild and efficient coupling methods. Activating the carboxylic acid component before introducing the amine is a key strategy. Recommended methods include:

  • Acyl Chlorides: Converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with (S)-Quinuclidin-3-amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), DIEA) at low temperatures (e.g., 0 °C to room temperature).

  • Peptide Coupling Reagents: Utilizing standard peptide coupling reagents such as HATU, HBTU, or EDC with additives like HOBt or HOAt. These reagents facilitate amide bond formation under mild conditions that are known to preserve stereochemistry.

Q5: What are the best practices for N-alkylation of (S)-Quinuclidin-3-amine without causing epimerization?

A5: For N-alkylation, direct alkylation with alkyl halides can sometimes require harsh conditions and lead to overalkylation. A highly effective and stereochemically safe alternative is:

  • Reductive Amination: This two-step, one-pot process involves the reaction of (S)-Quinuclidin-3-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is well-documented to proceed without epimerization of the chiral amine.

Troubleshooting Guides

Issue: Loss of Enantiomeric Purity Detected After Reaction

If you have observed a decrease in the enantiomeric excess (ee) of your (S)-Quinuclidin-3-amine derivative, consult the following troubleshooting guide.

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Caption: Troubleshooting workflow for unexpected racemization.

Data Presentation

The following tables summarize reaction conditions that have been shown to preserve or potentially compromise the stereochemical integrity of (S)-Quinuclidin-3-amine and similar chiral amines.

Table 1: N-Acylation Conditions and Impact on Stereochemistry

Acylating AgentBaseSolventTemperature (°C)Enantiomeric Excess (ee)RecommendationReference
(S)-Tetralin-1-carboxylic acid / SOCl₂Et₃NToluene30-80>99% (inferred)Recommended [1]
Boc₂OEt₃NCH₂Cl₂Room Temp>99%Recommended Generic Protocol
Acetic AnhydridePyridineCH₂Cl₂0 - RT>99%Recommended Generic Protocol
Carboxylic Acid (Direct)NoneXylene>140 (reflux)Potential for RacemizationUse with Caution [3]

Table 2: N-Alkylation Conditions and Impact on Stereochemistry

Alkylating AgentReducing Agent / BaseSolventTemperature (°C)Enantiomeric Excess (ee)RecommendationReference
Aldehyde/KetoneNaBH(OAc)₃ (STAB)CH₂Cl₂ or DCERoom Temp>99%Highly Recommended [5]
Aldehyde/KetoneNaBH₄ / BF₃·OEt₂Organic Solvent-10 to 15>99% (inferred)Recommended [1]
Alkyl HalideK₂CO₃Acetonitrile50-80High, but substrate dependentUse with Caution General Knowledge
Alkyl HalideNaHDMF>100High Risk of RacemizationNot Recommended [4]

Experimental Protocols

Protocol 1: Stereospecific N-Acylation using an Acyl Chloride

This protocol describes the acylation of (S)-Quinuclidin-3-amine with a pre-formed acyl chloride, a method known to preserve stereochemical integrity.

  • Preparation of (S)-Quinuclidin-3-amine Free Base:

    • If starting from the dihydrochloride (B599025) salt, dissolve (S)-Quinuclidin-3-amine·2HCl (1.0 eq) in water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a concentrated solution of NaOH or KOH until the pH is >12.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. Use immediately.

  • Acylation Reaction:

    • Dissolve the free (S)-Quinuclidin-3-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Slowly add a solution of the desired acyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15-30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Stereospecific N-Alkylation via Reductive Amination

This protocol details the N-alkylation of (S)-Quinuclidin-3-amine with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and highly selective method.

  • Reaction Setup:

    • To a solution of (S)-Quinuclidin-3-amine free base (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dichloroethane (DCE), add the desired aldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting N-alkylated product by flash column chromatography.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Since the amine and its derivatives may lack a strong UV chromophore, derivatization is often necessary for sensitive detection and chiral separation.[6][7]

  • Derivatization:

    • Dissolve a small sample (approx. 5 mg) of the N-acylated or N-alkylated quinuclidine derivative in dichloromethane (1 mL).

    • Add triethylamine (1.2 eq) followed by a derivatizing agent with a strong chromophore, such as benzoyl chloride (1.1 eq).[6]

    • Stir at room temperature for 1 hour.

    • Quench the reaction with methanol (B129727) (0.5 mL) and evaporate the solvent.

    • Redissolve the residue in the mobile phase for HPLC analysis.

  • Chiral HPLC Conditions (Example):

    • Column: Chiralpak IC (or similar cellulose-based chiral stationary phase).[6]

    • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 80:8:12:0.4 v/v/v/v).[6]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 15-25 °C.

    • Detection: UV at 230 nm (for benzoyl derivatives).[6]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic derivative (if available) to determine the retention times of both enantiomers.

    • Inject the derivatized sample from the reaction.

    • Calculate the enantiomeric excess using the peak areas (A) of the (S) and (R) enantiomers: ee (%) = [ |A(S) - A(R)| / (A(S) + A(R)) ] * 100

Visualizations

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Racemization_Factors cluster_conditions Reaction Conditions cluster_prevention Prevention Strategies Temp High Temperature (> 80-100 °C) Rac_Risk Increased Risk of Racemization Temp->Rac_Risk Base Strong Base (e.g., NaH, LDA) Base->Rac_Risk Acid Strong Acid (e.g., conc. H₂SO₄) Acid->Rac_Risk Oxidant Harsh Oxidants Oxidant->Rac_Risk LowTemp Low Temperature (0 °C to RT) Stereo_Integrity Preservation of Stereochemical Integrity LowTemp->Stereo_Integrity MildBase Mild/Non-nucleophilic Base (e.g., TEA, K₂CO₃) MildBase->Stereo_Integrity Activation Carboxylic Acid Activation (Acyl Chloride, Coupling Agents) Activation->Stereo_Integrity ReductiveAmin Reductive Amination (for Alkylation) ReductiveAmin->Stereo_Integrity

Caption: Key factors influencing racemization risk.

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References

Technical Support Center: Palonosetron Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Palonosetron (B1662849).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Palonosetron?

A1: The most prevalent and established synthetic route for Palonosetron hydrochloride commences with (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid. The synthesis generally proceeds through three key steps: acylation, reduction, and cyclization, with a reported total yield of approximately 76%.[1][2]

Q2: What are the critical intermediates in Palonosetron synthesis?

A2: Key intermediates in the common synthetic pathway include (S, S)-quinuclidine tetralin formamide, which is formed during the initial acylation step. This is subsequently reduced to form (S, S)-tetralin methyl quinine (B1679958) cyclic amine before the final cyclization to yield Palonosetron.[3]

Q3: What are the common impurities encountered during Palonosetron synthesis?

A3: Common impurities can arise from various stages of the synthesis. These primarily include reducing impurities, epimers (diastereomers), and by-products from nitrogen and oxygen-related side reactions.[] A significant diastereomeric impurity is the (3aR, S) isomer of Palonosetron.[5] Unreacted intermediates can also be present in the crude product.[5]

Q4: How can the diastereomeric purity of Palonosetron be improved?

A4: Achieving high diastereomeric purity often requires specific purification steps. A common method involves selective crystallization from a suitable solvent or a mixture of organic solvents.[5] In some processes, after hydrogenation which can produce a mixture of diastereomers, repeated crystallization from ethanol (B145695) is used, although this may lead to a significant loss in yield.[5] An alternative approach involves a slurry wash of the crude product with ethanol followed by recrystallization from methanol.[5]

Q5: What analytical techniques are recommended for monitoring the synthesis and purity of Palonosetron?

A5: High-Performance Liquid Chromatography (HPLC) is a frequently used technique for both qualitative and quantitative analysis of Palonosetron and its impurities.[6] Chiral HPLC methods have been developed to separate the enantiomers of Palonosetron and its related chiral impurities, which is crucial for ensuring the stereochemical purity of the final product.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the acylation step Incomplete reaction between (S)-tetralin formic acid and (S)-3-amino-quinuclidine.Ensure the use of a suitable activating agent for the carboxylic acid, such as thionyl chloride. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the complete consumption of starting materials.[3]
Formation of diol by-products during reduction Presence of oxygen during the sodium borohydride (B1222165) reduction of the imide intermediate.It is crucial to maintain an oxygen-free environment during the sodium borohydride reduction step to prevent the formation of diol by-products.[2]
Incomplete hydrogenation of the intermediate Inefficient catalyst or suboptimal reaction conditions (temperature, pressure, time).Use an appropriate hydrogenation catalyst such as 20% Pd(OH)₂/C or 10% Pd/C. Ensure adequate hydrogen pressure (e.g., 30-50 psi) and sufficient reaction time (which can be upwards of 24-68 hours).[5][8] The reaction temperature can also be optimized (e.g., 58-62°C).[5]
Presence of the undesired (3aR,S) diastereomer in the final product Non-selective reduction during the hydrogenation step.Employ purification techniques such as selective crystallization. A process involving N-bromosuccinimide treatment in an ethanol-methanol mixture has been shown to reduce the undesired diastereomer to less than 0.5%.[5]
Unexpected peaks in HPLC analysis of the final product Degradation of Palonosetron due to exposure to stress conditions.Palonosetron is known to degrade under oxidative, acidic, and basic conditions. Review the workup and purification steps to minimize exposure to these conditions. Ensure proper storage of the final product.[9]

Key Experimental Protocols

Acylation of (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid

This protocol describes the formation of the amide intermediate.

  • Dissolve (S)-1,2,3,4-tetrahydro-1-naphthoic acid in a suitable organic solvent such as toluene.

  • Under controlled temperature conditions (e.g., below 20°C with ice-cooling), add N,N-dimethylformamide (DMF) dropwise, followed by the slow addition of thionyl chloride.[10]

  • Stir the reaction mixture at room temperature for approximately 1 hour after the addition is complete.[10]

  • Subsequently, add (S)-3-amino-quinuclidine to the reaction mixture and continue stirring for 1-3 hours.[3]

  • Monitor the reaction to completion by thin-layer chromatography (TLC). The reaction mixture will typically turn from clear to turbid upon completion.[3]

Reduction of the Amide Intermediate

This step involves the reduction of the amide to form the corresponding amine.

  • The amide intermediate is reacted with a reducing agent such as sodium borohydride in the presence of boron trifluoride diethyl etherate.[3]

  • It is critical to conduct this reaction under an inert, oxygen-free atmosphere to prevent the formation of unwanted diol by-products.[2]

Cyclization to form Palonosetron

The final step involves the formation of the lactam ring.

  • The amine intermediate from the reduction step is reacted with a cyclizing agent such as diphosgene or bis(trichloromethyl)carbonate in the presence of boron trifluoride diethyl etherate.[3][10]

  • The resulting product is then typically treated with an alkaline solution and water to yield Palonosetron, which can be further purified and converted to its hydrochloride salt.[3]

Visualizations

Palonosetron_Synthesis_Pathway Start1 (S)-3-amino-quinuclidine Acylation Acylation Start1->Acylation Start2 (S)-1,2,3,4-tetrahydro- 1-naphalenecarboxylic acid Start2->Acylation Intermediate1 (S, S)-quinuclidine tetralin formamide Acylation->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 (S, S)-tetralin methyl quinine cyclic amine Reduction->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Palonosetron Palonosetron Cyclization->Palonosetron HCl_Salt Palonosetron HCl Palonosetron->HCl_Salt HCl

Caption: General synthetic pathway for Palonosetron hydrochloride.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Review_Reaction_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Review_Reaction_Conditions Analyze_Side_Products Analyze By-products/Impurities (HPLC, NMR, MS) Start->Analyze_Side_Products Modify_Protocol Modify Synthetic Protocol Check_Starting_Materials->Modify_Protocol Review_Reaction_Conditions->Modify_Protocol Optimize_Purification Optimize Purification (Crystallization, Chromatography) Analyze_Side_Products->Optimize_Purification Successful_Outcome Problem Resolved Optimize_Purification->Successful_Outcome Modify_Protocol->Successful_Outcome

Caption: Troubleshooting workflow for Palonosetron synthesis.

References

Technical Support Center: (S)-Quinuclidin-3-amine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of (S)-Quinuclidin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing the racemic precursor, 3-aminoquinuclidine (B1202703)?

A1: A common and industrially viable route starts from ethyl isonipecotate. The synthesis generally involves the alkylation with ethyl chloroacetate, followed by a Dieckmann condensation to form the quinuclidine (B89598) ring system (3-quinuclidinone). This intermediate is then converted to the amine, often via reductive amination or through an oxime intermediate. An alternative greener process has been described that minimizes solvent use, particularly in the initial alkylation and subsequent cyclization steps.

Q2: What methods are typically used for the chiral resolution of racemic 3-aminoquinuclidine on a large scale?

A2: The primary method for large-scale resolution is diastereomeric salt crystallization. This involves reacting the racemic amine with a chiral acid, such as D-camphorsulfonic acid or a tartaric acid derivative, in a suitable solvent.[1] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized. Subsequent liberation of the free amine from the salt yields the desired (S)-enantiomer. For high-throughput and continuous processing, chromatographic techniques like preparative liquid chromatography (LC) and supercritical fluid chromatography (SFC) are also employed.[2][3]

Q3: What are the critical process safety considerations when scaling up production?

A3: Key safety considerations include:

  • Thermal Hazards: Some steps, like the Dieckmann condensation using strong bases (e.g., potassium tert-butoxide) or reductions using reagents like sodium borohydride, can be exothermic. A thorough thermal hazard evaluation is crucial to prevent runaway reactions.[4]

  • Reagent Handling: The use of hazardous reagents should be minimized or replaced with safer alternatives where possible. For example, moving away from sodium hydride in DMF has been a focus in similar scale-up projects.[5]

  • Product Hazards: 3-Aminoquinuclidine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) and containment strategies are necessary.

Q4: How does the choice of solvent impact the resolution and purification steps at scale?

A4: Solvent selection is critical. In diastereomeric salt crystallization, the solvent system must provide a significant solubility difference between the two diastereomers to achieve high diastereomeric excess in the solid phase.[1] For chromatographic purification, the solvent (mobile phase) affects resolution, loading capacity, and overall throughput.[2] On a large scale, solvent cost, toxicity, and ease of recovery and recycling become major factors in process viability.

Troubleshooting Guides

Issue 1: Low Yield After Scale-Up

Problem: A significant drop in overall yield is observed when moving from lab-scale to pilot or production scale.

Possible Cause Troubleshooting Step
Inefficient Heat Transfer In larger reactors, surface-area-to-volume ratio decreases. For exothermic or endothermic steps, ensure the reactor's heating/cooling capacity is sufficient. Monitor the internal reaction temperature closely.
Poor Mixing Inadequate agitation can lead to localized "hot spots" or concentration gradients, resulting in side reactions. Evaluate and optimize the impeller type, speed, and baffle configuration for the larger vessel.
Phase Separation Issues Liquid-liquid extractions that work well in a separatory funnel may be problematic in a large reactor. Allow for adequate settling time and consider installing interface detection probes. In some cases, a continuous liquid-liquid extraction setup can improve efficiency.[7]
Changes in Reagent Addition Rate The rate of reagent addition can be critical. A slower, controlled addition may be necessary at scale to manage exotherms and minimize impurity formation.
Issue 2: Decreased Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the final (S)-Quinuclidin-3-amine product is lower than achieved at the lab scale.

Possible Cause Troubleshooting Step
Incomplete Crystallization The crystallization kinetics can change at scale. Review and optimize the cooling profile, seeding strategy, and aging time for the diastereomeric salt crystallization.
Co-precipitation of Diastereomers If the undesired diastereomer precipitates with the desired one, it will lower the ee. Experiment with different solvents or solvent ratios to maximize the solubility difference.
Racemization The free amine can be susceptible to racemization under harsh pH or high-temperature conditions. Ensure conditions during the salt-breaking step and subsequent purification are mild.
Inaccurate Chiral Analysis Verify that the chiral analytical method (e.g., HPLC, SFC) is robust and validated for the concentration ranges and potential impurities present in the scaled-up batches.
Issue 3: Purification Challenges

Problem: The final product does not meet purity specifications due to persistent impurities.

Possible Cause Troubleshooting Step
Formation of New Impurities Longer reaction times or higher temperatures at scale can lead to the formation of new, unforeseen byproducts. Re-evaluate the impurity profile of the crude product using techniques like LC-MS.
Overloaded Chromatography Column When scaling up preparative chromatography, simply increasing the column diameter is not enough. The bed height and linear flow rate must be maintained to ensure consistent residence time.[8] Consider the cost and availability of the chiral stationary phase at a larger scale.[8]
Inefficient Final Crystallization/Isolation The final isolation step may need re-optimization. Screen different solvents for final crystallization to effectively reject key impurities. Ensure efficient drying to remove residual solvents.

Quantitative Data & Experimental Protocols

Table 1: Example Yields in Racemic 3-Quinuclidinol Synthesis

This data is adapted from a reported large-scale synthesis of a key precursor.

StepProductStarting MaterialKey ReagentsYield (%)
11-Carbethoxymethyl-4-CarbethoxypiperidineEthyl isonipecotateEthyl chloroacetate, Triethylamine~97%
23-Quinuclidinone1-Carbethoxymethyl-4-CarbethoxypiperidinePotassium tert-butoxide, H₂SO₄-
3(RS)-3-Quinuclidinol3-QuinuclidinoneSodium borohydride~89%
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This is a representative protocol based on common resolution procedures.[1]

  • Salt Formation: Dissolve racemic 3-aminoquinuclidine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add Resolving Agent: Add a solution of the chiral resolving agent, such as D-(-)-tartaric acid or N-acetyl-L-phenylalanine (0.5 - 1.0 eq), to the amine solution. The mixture may need to be heated to achieve full dissolution.

  • Crystallization: Allow the solution to cool slowly to ambient temperature. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial. Age the resulting slurry for several hours, potentially with further cooling, to maximize yield and purity.

  • Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent.

  • Salt Breaking: Dissolve the isolated diastereomeric salt in water. Adjust the pH to >10 with a base (e.g., NaOH) to liberate the free amine.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Isolation of (S)-Amine: Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-Quinuclidin-3-amine.

Visualizations

G Workflow: (S)-Quinuclidin-3-amine Production cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Purification & Isolation Start Ethyl Isonipecotate Step1 Alkylation Start->Step1 Step2 Dieckmann Condensation Step1->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 Step4 Amination/Reduction Step3->Step4 Racemate Racemic 3-Aminoquinuclidine Step4->Racemate Resolution Diastereomeric Salt Formation & Crystallization Racemate->Resolution SaltBreak Salt Breaking (Basification) Resolution->SaltBreak CrudeS Crude (S)-Amine SaltBreak->CrudeS Purify Final Purification (e.g., Crystallization/Distillation) CrudeS->Purify Final (S)-Quinuclidin-3-amine Purify->Final

Caption: High-level workflow for the production of (S)-Quinuclidin-3-amine.

G Troubleshooting: Low Enantiomeric Excess (ee) Start Low ee Observed CheckMethod Is the chiral analytical method validated? Start->CheckMethod CheckConditions Review Resolution Conditions CheckMethod->CheckConditions Yes Sol_Validate Validate Analytical Method (Repeatability, Linearity) CheckMethod->Sol_Validate No CheckPurity Analyze Diastereomeric Salt Purity CheckConditions->CheckPurity Optimal PurityIssue Optimize Crystallization: - Solvent System - Cooling Profile - Seeding Strategy CheckConditions->PurityIssue Sub-optimal CheckPurity->PurityIssue Low Purity Racemization Investigate Racemization Risk CheckPurity->Racemization High Purity Racemization_Steps Are conditions harsh during salt break or workup? (High Temp, Extreme pH) Racemization->Racemization_Steps Sol_Mild Use Milder Conditions Racemization_Steps->Sol_Mild Yes End Root Cause Unidentified (Consult Process Chemist) Racemization_Steps->End No

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: (S)-Quinuclidin-3-amine dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-Quinuclidin-3-amine dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in (S)-Quinuclidin-3-amine dihydrochloride?

A1: The most common impurities include:

  • The (R)-enantiomer: This is the most significant impurity from a pharmacological and regulatory perspective.

  • Starting materials and synthetic byproducts: These can include 3-quinuclidinone, the resolving agent (e.g., D-(-)-tartaric acid or D-camphorsulfonic acid), and reagents from preceding synthetic steps.

  • Residual solvents: Solvents used during synthesis and purification, such as ethanol (B145695), methanol, toluene, or isopropanol, may be present in the final product.[1][2]

  • Degradation products: Depending on storage conditions, degradation impurities may form over time.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for the purification of this compound are:

  • Recrystallization: This is a widely used technique to remove the undesired (R)-enantiomer and other solid impurities.[3][4] The dihydrochloride salt's solubility properties are exploited in different solvent systems.

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used for both analytical determination of enantiomeric purity and for preparative separation of the enantiomers.[5][6][7][]

Q3: How can I determine the enantiomeric purity of my sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of this compound.[9][10][11] This technique utilizes a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.

Q4: What is the significance of removing the (R)-enantiomer?

A4: In chiral drug development, it is crucial to control the stereochemistry of the active pharmaceutical ingredient (API). Often, one enantiomer exhibits the desired therapeutic effect while the other may be inactive, less active, or even cause undesirable side effects. Regulatory agencies typically require the stereoisomeric composition of a drug substance to be well-defined and controlled.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Recommended Solution(s)
No crystal formation upon cooling. 1. The solution is too dilute (not supersaturated).2. The chosen solvent is not appropriate; the salt is too soluble even at low temperatures.3. Inhibition of nucleation by soluble impurities.1. Concentrate the solution by carefully evaporating some of the solvent.2. Try a different solvent or a mixture of solvents. For amine salts, alcohol-water mixtures are often effective.[4]3. Scratch the inside of the flask with a glass rod to create nucleation sites.[12]4. Add a seed crystal of pure this compound.[12]
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated.2. The cooling rate is too fast.3. The boiling point of the solvent is higher than the melting point of the solvated salt.1. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.[13]2. Decrease the cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath or refrigerator.[13]3. Select a solvent with a lower boiling point or use a solvent mixture.
Low yield of purified crystals. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.2. Premature filtration before crystallization was complete.1. Cool the mother liquor to a lower temperature for a longer period to induce further crystallization.2. Concentrate the mother liquor to recover a second crop of crystals (note: the purity of the second crop may be lower).
Poor improvement in enantiomeric excess (e.e.). 1. The chosen solvent system is not effective for discriminating between the diastereomeric salts (if a resolving agent is used) or the enantiomers.2. Co-crystallization of the undesired (R)-enantiomer.1. Screen different solvent systems. A mixture of a protic solvent (like ethanol or methanol) and water can be effective.[4]2. Perform multiple recrystallizations. The enantiomeric excess generally improves with each successive recrystallization.
Chiral Chromatography Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor resolution of enantiomers. 1. Suboptimal mobile phase composition.2. Inappropriate chiral stationary phase (CSP).3. Flow rate is too high.1. Adjust the ratio of the mobile phase components. For normal phase HPLC, varying the alcohol content can significantly impact resolution.[9][10]2. Screen different types of CSPs (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[5]3. Reduce the flow rate to allow for better interaction with the stationary phase.
Peak tailing. 1. Secondary interactions between the basic amine and acidic silanol (B1196071) groups on the silica-based stationary phase.1. Add a basic modifier to the mobile phase, such as diethylamine (B46881) or triethylamine, to suppress the silanol interactions.[9][10]
Long analysis time. 1. Strong retention of the analyte on the column.1. Increase the strength of the mobile phase (e.g., by increasing the percentage of the more polar solvent).2. Consider using Supercritical Fluid Chromatography (SFC), which often provides faster separations for chiral compounds.[7][14]

Experimental Protocols

Recrystallization for Enantiomeric Enrichment

This protocol describes a general procedure for enriching the (S)-enantiomer from a mixture containing the (R)-enantiomer.

Objective: To increase the enantiomeric excess of this compound.

Materials:

  • This compound with known enantiomeric excess

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Cooling bath (ice-water or refrigerator)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the dihydrochloride salt is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of ethanol and water is often a good starting point.[4]

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in a cooling bath. Slower cooling generally results in purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the more soluble (R)-enantiomer.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the enantiomeric excess of the purified crystals using chiral HPLC. Repeat the recrystallization process if the desired purity has not been achieved.

Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of this compound.

Objective: To separate and quantify the (S) and (R) enantiomers of Quinuclidin-3-amine.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® IC)[9][10]

  • Mobile phase solvents (e.g., n-hexane, ethanol, 2-propanol, diethylamine)[9][10]

  • Sample of this compound

  • Reference standard of the racemic mixture (if available)

Chromatographic Conditions (Example): [9][10]

  • Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (e.g., 80:8:12:0.4 v/v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 15°C

  • Detection: UV at 230 nm (Note: Derivatization may be needed if sensitivity is low)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a known concentration.

  • System Suitability: Inject a standard solution (e.g., racemic mixture) to verify the performance of the chromatographic system, ensuring adequate resolution between the enantiomer peaks.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times. Calculate the enantiomeric excess (e.e.) using the peak areas:

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow start_recrys Impure (S)-Quinuclidin-3-amine dihydrochloride dissolve Dissolve in minimal hot solvent start_recrys->dissolve cool Slow cooling and crystallization dissolve->cool filtrate Vacuum filtration cool->filtrate wash Wash with cold solvent filtrate->wash dry Dry purified crystals wash->dry analyze_recrys Analyze purity (Chiral HPLC) dry->analyze_recrys analyze_recrys->start_recrys Repeat if needed end_recrys Pure (S)-enantiomer analyze_recrys->end_recrys Purity met

Caption: Workflow for the purification of this compound by recrystallization.

chiral_hplc_workflow cluster_hplc Chiral HPLC Analysis Workflow start_hplc Sample of (S)-Quinuclidin-3-amine dihydrochloride prepare_sample Prepare sample solution start_hplc->prepare_sample inject Inject into HPLC system with Chiral Stationary Phase prepare_sample->inject separate Separation of (S) and (R) enantiomers inject->separate detect UV Detection separate->detect quantify Quantify peak areas detect->quantify calculate_ee Calculate enantiomeric excess (e.e.) quantify->calculate_ee end_hplc Purity Report calculate_ee->end_hplc

Caption: Workflow for the analysis of enantiomeric purity using Chiral HPLC.

References

Enhancing the stability of (S)-quinuclidin-3-amine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Quinuclidin-3-amine Solutions

Welcome to the technical support center for (S)-quinuclidin-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of (S)-quinuclidin-3-amine solutions and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving (S)-quinuclidin-3-amine and its salts?

For (S)-quinuclidin-3-amine free base, consider using anhydrous aprotic organic solvents if the free base is required for a reaction. However, due to the higher stability of its salt forms, it is recommended to use the dihydrochloride (B599025) salt. (S)-Quinuclidin-3-amine dihydrochloride is typically soluble in aqueous solutions. For biological applications, sterile phosphate-buffered saline (PBS) at a physiological pH is a common choice. The solubility can be enhanced by gentle warming and sonication. Always verify the compatibility of the solvent with your specific experimental setup.

Q2: What are the optimal storage conditions for (S)-quinuclidin-3-amine solutions?

For optimal stability, (S)-quinuclidin-3-amine solutions should be stored under the following conditions:

  • Temperature: For short-term storage (up to 1 month), refrigeration at 2-8°C is recommended.[1][2] For long-term storage (up to 6 months), freezing at -20°C or -80°C is preferable.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][4] Amines can be susceptible to photo-degradation.

  • Atmosphere: For maximum stability, especially for the free base, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

  • Container: Use tightly sealed, high-quality glass or chemically resistant polymer containers to prevent solvent evaporation and contamination.[4]

Q3: I observe a color change in my (S)-quinuclidin-3-amine solution over time. What could be the cause?

A color change, typically to a yellow or brown hue, is often an indication of oxidative degradation.[5] Amines are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion impurities.[3][6] To mitigate this, prepare solutions with degassed solvents, store them under an inert atmosphere, and protect them from light.

Q4: Can I use additives to improve the stability of my (S)-quinuclidin-3-amine solution?

While the most common method to enhance the stability of amines is by converting them to their salt form (e.g., dihydrochloride), other stabilizing agents can be considered, depending on the application. For instance, antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) may be included in the formulation to inhibit oxidative degradation. However, the compatibility and potential interference of any additive with your downstream experiments must be thoroughly evaluated. In some industrial applications, bisulfite agents have been shown to be effective in stabilizing amine blends against color deterioration.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in a refrigerated solution The solubility of (S)-quinuclidin-3-amine or its salt may be significantly lower at reduced temperatures. The pH of the solution may have shifted, affecting solubility.Gently warm the solution to room temperature and sonicate to redissolve the precipitate. Ensure the pH of the solution is maintained within the optimal range for solubility. If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
Decreased potency or unexpected experimental results This is likely due to the chemical degradation of (S)-quinuclidin-3-amine. The primary degradation pathways for amines are oxidation and reaction with atmospheric carbon dioxide (for the free base).Prepare fresh solutions more frequently. Implement the optimal storage conditions outlined in the FAQs (low temperature, protection from light and air). Quantify the concentration of your solution using a validated analytical method (e.g., HPLC) before each use.
Inconsistent results between different batches of solution This could be due to variations in solution preparation, storage conditions, or the age of the solution.Standardize your solution preparation protocol. Ensure all batches are stored under identical, optimal conditions. Label each batch with the preparation date and a "use by" date.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[8][9][10]

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • HPLC system with a suitable C18 column

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a final concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the concentration of (S)-quinuclidin-3-amine and separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Summary of Forced Degradation Study Results
Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 M HCl8 hours60°C~5%1
0.1 M NaOH8 hours60°C~15%2
3% H₂O₂24 hoursRoom Temp~20%3
Thermal48 hours80°C~8%1
PhotolyticAs per ICH Q1BAmbient~12%2

Note: The data presented are representative and may vary based on the specific experimental conditions.

Visualizations

Troubleshooting_Flow start Issue Observed with (S)-quinuclidin-3-amine Solution issue_type What is the nature of the issue? start->issue_type color_change Color Change (Yellowing/Browning) issue_type->color_change Visual Change precipitation Precipitate Formation issue_type->precipitation Physical Change potency_loss Decreased Potency/ Inconsistent Results issue_type->potency_loss Performance Issue cause_oxidation Probable Cause: Oxidation color_change->cause_oxidation cause_solubility Probable Cause: Low Temperature Solubility / pH Shift precipitation->cause_solubility cause_degradation Probable Cause: Chemical Degradation potency_loss->cause_degradation solution_oxidation Action: - Use degassed solvents - Store under inert gas (N2/Ar) - Protect from light (amber vials) cause_oxidation->solution_oxidation solution_solubility Action: - Warm to RT and sonicate - Verify and adjust pH - Prepare fresh, lower conc. solution cause_solubility->solution_solubility solution_degradation Action: - Prepare fresh solutions - Adhere to optimal storage conditions - Quantify concentration before use (HPLC) cause_degradation->solution_degradation

Caption: Troubleshooting workflow for common issues with (S)-quinuclidin-3-amine solutions.

Forced_Degradation_Workflow prep_stock Prepare 1 mg/mL Stock Solution of (S)-quinuclidin-3-amine HCl stress_conditions Expose Aliquots to Stress Conditions prep_stock->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H2O2, RT) stress_conditions->oxidative thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sample_prep Neutralize and Dilute Samples acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep analysis Analyze by Stability-Indicating HPLC Method sample_prep->analysis results Quantify Degradation and Identify Degradants analysis->results

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Chiral HPLC of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method development for the chiral High-Performance Liquid Chromatography (HPLC) of quinuclidine (B89598) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the chiral separation of quinuclidine derivatives.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for quinuclidine derivatives.[1] If the initial column does not provide separation, a screening of different CSPs with varying chiral selectors is recommended.[1][2]
Suboptimal Mobile Phase Composition The composition of the mobile phase, including the organic modifiers and additives, significantly influences selectivity. For basic compounds like quinuclidine derivatives, adding a basic modifier such as 0.1% diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution.[3][4] Experiment with different ratios of solvents in the mobile phase. For normal-phase chromatography, common mobile phases include mixtures of n-hexane, ethanol, and isopropanol.[5][6]
Inappropriate Column Temperature Temperature affects the thermodynamics of the chiral recognition process.[7][8] Generally, lower temperatures enhance chiral selectivity.[2][9] Conversely, in some cases, increasing the temperature can improve resolution or even reverse the elution order.[2][10] Therefore, temperature should be carefully controlled and optimized for each specific separation.
High Flow Rate A high flow rate can reduce the interaction time between the analytes and the CSP, leading to poor resolution. Lowering the flow rate may improve separation, although it will increase the analysis time.[1]

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor or No Resolution csp_check Is the Chiral Stationary Phase (CSP) appropriate? start->csp_check mp_optimize Optimize Mobile Phase Composition csp_check->mp_optimize Yes screen_csp Screen Different CSPs csp_check->screen_csp No temp_optimize Optimize Temperature mp_optimize->temp_optimize flow_rate Reduce Flow Rate temp_optimize->flow_rate resolution_ok Resolution Improved flow_rate->resolution_ok screen_csp->mp_optimize

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical. Tailing peaks have a broad, drawn-out tail, while fronting peaks have a sharp front with a leading shoulder.[11]

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic compounds like quinuclidine derivatives, peak tailing is often caused by interactions with acidic residual silanol (B1196071) groups on silica-based stationary phases.[1] Adding a basic modifier like 0.1% diethylamine (DEA) to the mobile phase can mitigate these interactions.[2] Adjusting the mobile phase pH can also help; for basic analytes, a lower pH can protonate the silanols, reducing their interaction with the analyte.[1]
Column Overload Injecting too much sample can lead to peak distortion.[2] To check for this, dilute the sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, the original sample concentration was too high.[2]
Inappropriate Injection Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
Column Contamination or Degradation Contaminants from the sample accumulating on the column can lead to poor peak shape.[12] If the problem persists, flushing the column with a strong solvent (as recommended by the manufacturer) may help. In some cases, the column may be degraded and need replacement.[12]

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape check_overload Check for Column Overload (Dilute Sample) start->check_overload optimize_mp Optimize Mobile Phase (Additives/pH) check_overload->optimize_mp No Improvement peak_shape_ok Peak Shape Improved check_overload->peak_shape_ok Improved check_solvent Check Injection Solvent optimize_mp->check_solvent check_column Check Column Health (Wash/Replace) check_solvent->check_column check_column->peak_shape_ok

Caption: Workflow for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of quinuclidine derivatives important?

A1: Quinuclidine derivatives are significant in pharmaceutical development, and their stereochemistry often dictates their pharmacological and toxicological effects.[1] Regulatory agencies frequently require that a chiral drug be marketed as a single, active enantiomer. Therefore, robust chiral separation methods are crucial for quality control and the purification of these compounds.[1]

Q2: What are the most common chiral stationary phases (CSPs) for separating quinuclidine derivatives?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for quinuclidine derivatives.[1] Examples include columns like Chiralpak® IA, IC, AD, and OD.[3][5]

Q3: My quinuclidine derivative lacks a UV chromophore. How can I detect it using HPLC with a UV detector?

A3: For quinuclidine derivatives with poor UV absorbance, such as 3-quinuclidinol (B22445), pre-column derivatization is a common and effective strategy.[1] This involves reacting the analyte with a UV-active agent, like benzoyl chloride, to introduce a chromophore. This allows for sensitive UV detection.[5][6]

Q4: Should I use normal-phase or reversed-phase HPLC for my chiral separation?

A4: Both normal-phase and reversed-phase modes can be used for the chiral separation of quinuclidine derivatives.[3] The choice depends on the specific analyte's properties and the CSP. Normal-phase, with mobile phases like hexane/alcohol mixtures, is very common.[3][5] Reversed-phase, using aqueous/organic mobile phases, can also be effective, especially with certain multimodal CSPs.[3] A screening approach using both modes is often the best strategy to find the optimal separation conditions.[3][13]

Q5: How does temperature affect chiral separations?

A5: Temperature is a critical parameter in chiral HPLC. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution.[2][9] However, higher temperatures can improve column efficiency and peak shape.[10] In some instances, changing the temperature can even reverse the elution order of the enantiomers.[7][10] It is essential to control the column temperature and explore its effect during method development.

Experimental Protocols

Protocol 1: Pre-column Derivatization of 3-Quinuclidinol with Benzoyl Chloride

This protocol is based on the method described for the quantification of 3-(S)-quinuclidinol.[5][6]

Materials:

  • 3-Quinuclidinol sample

  • Benzoyl chloride

  • A suitable base (e.g., triethylamine (B128534) or pyridine)

  • A suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Quenching solution (e.g., dilute aqueous acid or sodium bicarbonate solution)

  • HPLC grade solvents for extraction and sample dilution

Procedure:

  • Dissolve a known amount of the 3-quinuclidinol sample in the aprotic solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a molar excess of benzoyl chloride to the stirred solution.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature, monitoring the reaction by a suitable method (e.g., TLC).

  • Once the reaction is complete, quench the excess benzoyl chloride by adding the quenching solution.

  • If necessary, perform a liquid-liquid extraction to isolate the derivatized product.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase or a suitable solvent for injection.

Protocol 2: Chiral HPLC Method for Derivatized 3-Quinuclidinol

This protocol provides an example of a validated method for the enantioseparation of benzoyl-derivatized 3-quinuclidinol.[5][6]

HPLC System and Conditions:

ParameterSpecification
Column Chiralpak IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 15 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Expected Results:

  • Under these conditions, the two enantiomers should be well-separated with a high resolution value (e.g., >11).[5][6]

  • The typical retention times are approximately 12.8 min for the (S)-enantiomer and 19.3 min for the (R)-enantiomer.[5]

Method Development Workflow

MethodDevelopment start Define Separation Goal analyte_info Gather Analyte Information (Structure, pKa, Solubility) start->analyte_info derivatization Derivatization Needed? (e.g., for UV detection) analyte_info->derivatization csp_screening Screen Chiral Stationary Phases (Polysaccharide-based) derivatization->csp_screening mode_screening Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) csp_screening->mode_screening optimization Optimize Mobile Phase & Temperature mode_screening->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Final Method validation->final_method

Caption: General workflow for chiral HPLC method development.

References

Technical Support Center: Optimizing Catalyst Performance with (S)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (S)-quinuclidin-3-amine and its derivatives in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is (S)-quinuclidin-3-amine and what are its primary applications in catalysis?

(S)-quinuclidin-3-amine is a chiral amine featuring a rigid bicyclic quinuclidine (B89598) core.[1] This structure makes it a valuable component in asymmetric synthesis, where it can be used as a catalyst or a chiral building block for more complex organocatalysts, such as bifunctional thiourea (B124793) derivatives.[1][2] Its primary applications are in enantioselective reactions, including Michael additions, Friedel-Crafts alkylations, and other transformations where stereochemical control is critical.[2]

Q2: My reaction is suffering from low enantioselectivity (ee). What are the most common causes and how can I address them?

Low enantioselectivity can be caused by several factors:

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the stereochemical outcome.[3][4] In some cases, changing the solvent (e.g., from a polar to a non-polar solvent) can even invert the favored enantiomer.[3]

  • Reaction Temperature: Temperature is a critical parameter for enantioselectivity.[3] Lowering the reaction temperature often enhances enantiomeric excess, although it may require longer reaction times.[3] Conversely, even a moderate change in temperature can sometimes lead to an inversion of the product's chirality.[3]

  • Catalyst Structure: The steric and electronic properties of the catalyst are crucial. If using a derivative of (S)-quinuclidin-3-amine, substituents on the catalyst can directly influence the chiral environment of the reaction.[3]

  • Substrate-Catalyst Mismatch: The inherent structure of the substrate and its interaction with the catalyst may lead to poor stereochemical discrimination.[3] In such cases, screening different catalyst derivatives may be necessary.

Q3: I am observing a very low yield. What are the likely reasons?

Poor yields are often attributed to several issues that can be systematically investigated:

  • Catalyst Deactivation: The basic and nucleophilic nature of amine products can inhibit the catalyst.[3][5] The catalyst may also react with the substrate or impurities to form inactive species.[3] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that degrade the catalyst or reagents.[6]

  • Reagent Purity: The purity of all reactants, including the substrate, catalyst, and solvents, is crucial.[7] Impurities can poison the catalyst or promote side reactions.[4][6] (S)-quinuclidin-3-amine and its derivatives can be sensitive to air and moisture.

  • Sub-optimal Conditions: Incorrect temperature or concentration can lead to slow reaction rates, catalyst decomposition, or side reactions.[3][6]

  • Procedural Losses: Significant product loss can occur during work-up and purification steps, especially if the product has some water solubility or adheres strongly to chromatography media.[6][7] Ensure thorough extraction and rinsing of all glassware and equipment.[7]

Q4: How does catalyst loading affect the reaction?

Catalyst loading must be optimized to balance reaction speed, yield, and cost-effectiveness. While a higher catalyst loading can increase the reaction rate, it is crucial to determine the minimum loading required to achieve high conversion and enantioselectivity in a reasonable timeframe.[3] Systematically varying the catalyst loading is a key step in reaction optimization.

Troubleshooting Guides

Issue 1: Low Enantioselectivity

If your reaction is producing the desired product but with poor enantiomeric excess, consult the following decision tree and data tables.

G start Low Enantioselectivity (ee) temp Optimize Temperature start->temp solvent Screen Solvents start->solvent catalyst Evaluate Catalyst start->catalyst substrate Check Substrate start->substrate temp_action1 Decrease Temperature (e.g., RT to 0°C to -78°C) temp->temp_action1 temp_action2 Monitor for rate vs. ee trade-off temp->temp_action2 solvent_action1 Test a range of polarities (e.g., Toluene, CH2Cl2, THF, MeOH) solvent->solvent_action1 solvent_action2 Consider solvent's ability to H-bond solvent->solvent_action2 catalyst_action1 Verify catalyst purity and integrity catalyst->catalyst_action1 catalyst_action2 Screen structurally modified quinuclidine catalysts catalyst->catalyst_action2 substrate_action1 Confirm substrate purity substrate->substrate_action1 G start Low Yield reagents Verify Reagents & Setup start->reagents conditions Optimize Reaction Conditions start->conditions deactivation Investigate Catalyst Deactivation start->deactivation workup Check Workup & Purification start->workup reagents_action1 Confirm purity of all starting materials (Substrate, Catalyst, Solvent) reagents->reagents_action1 reagents_action2 Ensure reaction is under inert atmosphere (N2 or Ar) reagents->reagents_action2 conditions_action1 Vary substrate/catalyst concentration conditions->conditions_action1 conditions_action2 Optimize temperature (balance rate vs. stability) conditions->conditions_action2 conditions_action3 Adjust catalyst loading conditions->conditions_action3 deactivation_action1 Check for product inhibition (high basicity of amine products) deactivation->deactivation_action1 deactivation_action2 Analyze crude mixture for catalyst degradation products deactivation->deactivation_action2 workup_action1 Check aqueous layers for product loss workup->workup_action1 workup_action2 Ensure thorough rinsing of all glassware and purification media workup->workup_action2 G start_end start_end process process decision decision start Start Optimization step1 1. Catalyst Screening (if applicable) start->step1 step2 2. Solvent Screening step1->step2 step3 3. Temperature Optimization step2->step3 step4 4. Concentration & Loading Study step3->step4 check Yield & ee Acceptable? step4->check check->step2  No, Re-evaluate end Optimized Protocol check->end  Yes

References

Technical Support Center: Improving Enantioselectivity in Friedel-Crafts Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of their Friedel-Crafts alkylation reactions.

Troubleshooting Guide: Low Enantioselectivity

Issue: The enantiomeric excess (ee) of my product is low.

This is a common issue in asymmetric Friedel-Crafts alkylations. The following steps provide a systematic approach to troubleshoot and improve enantioselectivity.

1. Catalyst and Ligand Evaluation:

  • Is the catalyst active and the ligand appropriate? The choice of the chiral catalyst and ligand is paramount for achieving high enantioselectivity.

    • Catalyst Integrity: Ensure the catalyst is pure, dry, and handled under appropriate inert conditions if it is air or moisture sensitive.[1] Deactivated catalysts can lead to a loss of stereocontrol.

    • Ligand Choice: The steric and electronic properties of the chiral ligand are crucial. A mismatch between the ligand, substrate, and electrophile can result in poor enantioselectivity. It may be necessary to screen a variety of ligands to find the optimal one for your specific transformation.

    • Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. Low loading may not be sufficient to drive the chiral pathway effectively, while high concentrations can sometimes lead to the formation of less selective catalyst aggregates.[1]

2. Reaction Conditions Optimization:

  • Have the reaction conditions been optimized for stereoselectivity?

    • Temperature: Higher reaction temperatures can diminish enantioselectivity by providing enough energy to overcome the activation energy difference between the two diastereomeric transition states.[1] Running the reaction at a lower temperature often improves the enantiomeric excess.

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. A screening of different solvents is often necessary to find the optimal one for a given reaction.[1][2] In some cases, a mixture of solvents can provide the best results.

    • Concentration: The concentration of the reactants can also play a role. It is advisable to investigate the effect of concentration on the enantioselectivity.

3. Substrate and Reagent Considerations:

  • Are the starting materials suitable and pure?

    • Substrate Electronics: The electronic properties of the aromatic substrate can influence the reaction's stereochemical outcome. Electron-rich arenes are generally more reactive, but the position and nature of substituents can affect the approach of the electrophile to the chiral catalyst.

    • Purity of Reagents: Impurities in the substrate or electrophile can sometimes poison the catalyst or participate in non-selective background reactions, leading to a decrease in the overall enantioselectivity.[1]

4. Side Reactions and Isomerization:

  • Are there competing side reactions or product isomerization?

    • Racemization: The product itself might be susceptible to racemization under the reaction conditions. This can be checked by subjecting the enantioenriched product to the reaction conditions in the absence of the electrophile.

    • Regioselectivity: Poor regioselectivity can lead to the formation of multiple isomers, which can complicate purification and may also be associated with lower enantioselectivity for the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst for my Friedel-Crafts alkylation?

A1: The selection of an appropriate chiral catalyst is crucial and depends on the nature of your aromatic substrate and electrophile. Here are some general guidelines:

  • Lewis Acids: Chiral Lewis acid catalysts, often based on metals like copper, zinc, or nickel complexed with chiral ligands (e.g., BOX, PYBOX, N,N'-dioxides), are widely used.[4][5] They are particularly effective for activating α,β-unsaturated carbonyl compounds and other electron-poor electrophiles.

  • Brønsted Acids: Chiral Brønsted acids, such as phosphoric acids, can be highly effective, especially for reactions involving imines or alcohols as electrophile precursors.[5]

  • Organocatalysts: Chiral amines and other organocatalysts can be used to activate α,β-unsaturated aldehydes and ketones through the formation of chiral iminium ions. Cinchona alkaloid-based catalysts are also frequently employed for various asymmetric Friedel-Crafts reactions.[6]

A preliminary literature search for similar substrate and electrophile combinations is the best starting point. If no direct precedent exists, screening a small library of different catalyst types is recommended.

Q2: My enantioselectivity is high, but the reaction yield is low. What can I do?

A2: Low yield with high enantioselectivity suggests that the chiral catalyst is performing well but the reaction is not proceeding to completion or is plagued by side reactions that consume starting material without producing the desired product. Consider the following:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Ensure all reagents and solvents are pure and dry.[1]

  • Reaction Time and Temperature: The reaction may simply be too slow at the temperature required for high enantioselectivity. Try increasing the reaction time or incrementally increasing the temperature while monitoring the effect on both yield and ee.

  • Reagent Stoichiometry: Ensure the stoichiometry of the reactants is optimal. An excess of one reactant may be beneficial in some cases.

Q3: I am observing the formation of multiple regioisomers. How can I improve regioselectivity?

A3: Poor regioselectivity in Friedel-Crafts alkylations is a common challenge.[3] Here are some strategies to improve it:

  • Directing Groups: The inherent directing effects of substituents on the aromatic ring will play a major role.

  • Steric Hindrance: The steric bulk of the catalyst-electrophile complex can influence the position of attack on the aromatic ring. Sometimes, a bulkier ligand can improve regioselectivity.

  • Solvent and Temperature: These parameters can also influence the ratio of regioisomers. For instance, in some cases, non-polar solvents may favor the kinetically controlled product, while polar solvents might lead to the thermodynamically more stable isomer.[7]

Q4: Can polyalkylation be a problem in enantioselective Friedel-Crafts reactions, and how can I avoid it?

A4: Yes, polyalkylation can be a significant issue, as the initially alkylated product is often more electron-rich and thus more reactive than the starting material.[8] This can lead to multiple alkyl groups being added to the aromatic ring. To minimize polyalkylation:

  • Use a large excess of the aromatic substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[8]

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Friedel-Crafts Alkylation of Indole (B1671886)

EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Toluene2.48592
2Dichloromethane9.19085
3Tetrahydrofuran (THF)7.67870
4Acetonitrile37.56555

Data is hypothetical and for illustrative purposes to show general trends.

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)ee (%)
1259580
209291
3-208896
4-4075>99

Data is hypothetical and for illustrative purposes to show general trends.

Experimental Protocols

Key Experiment: Enantioselective Friedel-Crafts Alkylation of N-Methylindole with a β,γ-Unsaturated α-Ketoester

This protocol is adapted from a procedure for the synthesis of 2-substituted indole derivatives.[4]

Materials:

  • Chiral N,N'-dioxide ligand

  • Ni(OTf)₂

  • N-Methylskatole (3-methyl-1H-indole)

  • β,γ-Unsaturated α-ketoester

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.02 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add N-methylskatole (0.2 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the β,γ-unsaturated α-ketoester (0.24 mmol) dropwise.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enantioenriched indole derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Check Substrate & Reagents start->substrate side_reactions Investigate Side Reactions start->side_reactions sub_catalyst1 Verify Catalyst Purity & Activity catalyst->sub_catalyst1 sub_catalyst2 Screen Different Ligands catalyst->sub_catalyst2 sub_catalyst3 Optimize Catalyst Loading catalyst->sub_catalyst3 sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 sub_conditions2 Screen Solvents conditions->sub_conditions2 sub_conditions3 Vary Reactant Concentration conditions->sub_conditions3 sub_substrate1 Ensure Purity of Starting Materials substrate->sub_substrate1 sub_substrate2 Consider Substrate Electronic Effects substrate->sub_substrate2 sub_side1 Check for Product Racemization side_reactions->sub_side1 sub_side2 Address Regioselectivity Issues side_reactions->sub_side2 end Improved Enantioselectivity sub_catalyst1->end sub_catalyst2->end sub_catalyst3->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_substrate1->end sub_substrate2->end sub_side1->end sub_side2->end

Caption: Troubleshooting workflow for low enantioselectivity.

Reaction_Parameter_Relationships enantioselectivity Enantioselectivity (ee%) catalyst Chiral Catalyst/ Ligand catalyst->enantioselectivity Steric/Electronic Control temperature Temperature catalyst->temperature solvent Solvent catalyst->solvent substrate Substrate/ Electrophile catalyst->substrate temperature->enantioselectivity Thermodynamic Control temperature->solvent solvent->enantioselectivity Transition State Solvation substrate->enantioselectivity Steric/Electronic Match

Caption: Key parameter relationships influencing enantioselectivity.

References

Work-up procedures for reactions involving (S)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Quinuclidin-3-amine.

Physicochemical Properties

Property(S)-Quinuclidin-3-amine (Free Base)(S)-Quinuclidin-3-amine dihydrochloride (B599025)
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂
Molecular Weight 126.20 g/mol 199.12 g/mol [1][2][3]
Appearance White to off-white solidWhite to off-white solid
pKa (predicted) 10.58 ± 0.33-
Solubility in Water Data not availableSlightly soluble[2]
Solubility in Methanol (B129727) Data not availableSlightly soluble[2]
Solubility in DMSO Data not available50 mg/mL (with sonication)[1]
Solubility in Dichloromethane Data not availableData not available
Solubility in Ethyl Acetate (B1210297) Data not availableData not available
Solubility in THF Data not availableData not available

Frequently Asked Questions (FAQs)

Q1: I am starting with (S)-Quinuclidin-3-amine dihydrochloride. How do I obtain the free base for my reaction?

A1: To obtain the free base from the dihydrochloride salt, you need to perform a neutralization reaction. A common procedure involves dissolving the salt in a suitable solvent (e.g., water or a lower alcohol like methanol or ethanol) and adding a base to raise the pH to above the pKa of the amine (which is predicted to be around 10.58).

Example Protocol:

  • Dissolve the this compound in water.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate with stirring until the pH of the solution is greater than 11.

  • The free amine will separate and can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic extracts should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free base.

Q2: What are the best practices for storing (S)-Quinuclidin-3-amine?

A2: (S)-Quinuclidin-3-amine, particularly as the free base, should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric carbon dioxide. The dihydrochloride salt is more stable and can be stored at room temperature in a tightly sealed container.[4]

Troubleshooting Guides

Amide Coupling Reactions

dot

AmideCouplingTroubleshooting Troubleshooting Amide Coupling Reactions cluster_start Problem cluster_solutions Potential Causes & Solutions cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Issues start Low or No Product Formation reagent_quality Poor quality of coupling reagents (e.g., EDC, HOBt) start->reagent_quality amine_form (S)-Quinuclidin-3-amine used as dihydrochloride salt without prior neutralization start->amine_form solvent Inappropriate solvent start->solvent temperature Suboptimal temperature start->temperature product_loss Product loss during aqueous work-up start->product_loss reagent_sol Solution: Use fresh, high-purity coupling reagents and ensure the amine is the free base. reagent_quality->reagent_sol amine_form->reagent_sol conditions_sol Solution: Use anhydrous polar aprotic solvents like DMF or DCM. Optimize temperature based on the coupling reagents used. solvent->conditions_sol temperature->conditions_sol product_loss_sol Solution: Ensure the aqueous phase is sufficiently basic (pH > 11) during extraction to keep the product in the organic layer. Multiple extractions with smaller volumes of organic solvent can improve recovery. product_loss->product_loss_sol

Caption: Troubleshooting guide for amide coupling.

Q3: My amide coupling reaction with (S)-Quinuclidin-3-amine is not working. What are the common pitfalls?

A3: Several factors can lead to low yields in amide coupling reactions. Firstly, ensure you are using the free base of (S)-Quinuclidin-3-amine, as the hydrochloride salt will not be nucleophilic. Secondly, the choice and quality of coupling reagents are critical. Reagents like EDC and HOBt can degrade over time, so using fresh reagents is recommended.[5][6] The reaction should be carried out in an anhydrous polar aprotic solvent such as DMF or DCM.

Q4: I have a complex mixture after my amide coupling work-up. How can I effectively purify my product?

A4: Purification of amide products can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reagents (e.g., ureas from carbodiimides).

Purification Strategy:

  • Aqueous Washes: Start with a series of aqueous washes. A dilute acid wash (e.g., 1M HCl) can remove any unreacted amine. A wash with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid and HOBt.

  • Removal of Urea (B33335) Byproducts: If you used EDC, the resulting urea byproduct is often water-soluble and can be removed with aqueous washes. If DCC or DIC was used, the urea byproduct is less soluble and may precipitate out of the reaction mixture. Filtration before work-up can remove it.

  • Chromatography: If impurities remain, column chromatography on silica (B1680970) gel is a standard method for purification. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce tailing of the basic product on the silica gel.

Reductive Amination Reactions

dot

ReductiveAminationTroubleshooting Troubleshooting Reductive Amination cluster_start Problem cluster_solutions Potential Causes & Solutions cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_workup Work-up Complications start Low Yield of Aminated Product ph_issue Incorrect pH for imine formation start->ph_issue water_issue Presence of excess water start->water_issue reducing_agent Inappropriate reducing agent start->reducing_agent product_extraction Difficulty in extracting the product start->product_extraction imine_sol Solution: Maintain a weakly acidic pH (around 4-6) to facilitate imine formation. Use a dehydrating agent or Dean-Stark trap if necessary. ph_issue->imine_sol water_issue->imine_sol reduction_sol Solution: Use a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN) that selectively reduces the imine. reducing_agent->reduction_sol product_extraction_sol Solution: After quenching the reaction, basify the mixture to pH > 11 before extraction to ensure the product is in its free base form. product_extraction->product_extraction_sol

References

Validation & Comparative

Enantiomeric Bioactivity Showdown: (S)-Quinuclidin-3-amine vs. (R)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, the quinuclidine (B89598) scaffold is a privileged structure, frequently incorporated into ligands targeting a variety of receptors. This guide provides a detailed comparison of the bioactivity of the enantiomers of a key quinuclidine building block: (S)-Quinuclidin-3-amine and (R)-Quinuclidin-3-amine. While direct comparative data on the parent amines is limited in publicly available literature, compelling evidence from studies on their derivatives reveals a striking stereoselectivity, particularly at nicotinic acetylcholine (B1216132) receptors (nAChRs).

Differential Bioactivity at Nicotinic Acetylcholine Receptors

Research into derivatives of (S)- and (R)-Quinuclidin-3-amine has uncovered a significant divergence in their binding affinities for different subtypes of nicotinic acetylcholine receptors. A pivotal study on quinuclidinyl-triazole derivatives has demonstrated that the stereochemistry at the 3-position of the quinuclidine ring dictates subtype selectivity. Specifically, derivatives containing the (S)-quinuclidin-3-amine moiety exhibit preferential binding to the α3β4 nAChR subtype, whereas derivatives incorporating the (R)-quinuclidin-3-amine scaffold show marked selectivity for the α7 nAChR subtype.[1][2]

This enantioselectivity highlights the distinct ways in which the spatial arrangement of the amino group on the rigid quinuclidine framework interacts with the chiral environment of the receptor binding pockets.

Quantitative Comparison of Derivative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of representative (S)- and (R)-quinuclidin-3-amine derivatives for human nAChR subtypes.

Compound IDEnantiomerTarget ReceptorBinding Affinity (Ki) [nM]
AK1(S)hα3β42.28
AK1(S)hα4β2-
AK1(S)hα7-
AK2(R)hα3β4601
AK2(R)hα4β2-
AK2(R)hα7-
AK3(S)hα3β43.18
AK3(S)hα4β2-
AK3(S)hα7>10,000
AK4(R)hα3β4112
AK4(R)hα4β2-
AK4(R)hα7-

Data extracted from a study on quinuclidine-triazole derivatives.[1]

Role in 5-HT3 Receptor Antagonism

Experimental Protocols

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a general method for determining the binding affinity of test compounds to different nAChR subtypes expressed in cell lines.

1. Cell Culture and Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α3β4, α4β2, or α7).

  • Harvest the cells and homogenize them in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine), and varying concentrations of the test compound (either (S)- or (R)-Quinuclidin-3-amine derivative).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).

  • Incubate the plates to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_detection Detection & Analysis cell_culture Cell Culture (nAChR expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki determination) scintillation->data_analysis

Workflow for nAChR Radioligand Binding Assay.
Functional Assay for 5-HT3 Receptors (Calcium Flux Assay)

This protocol describes a cell-based functional assay to measure the antagonist activity of compounds at the 5-HT3 receptor.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).

  • Plate the cells in a 96-well microplate and allow them to adhere overnight.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

3. Compound Incubation:

  • Pre-incubate the cells with varying concentrations of the test compound (e.g., a derivative of (S)- or (R)-Quinuclidin-3-amine) or a vehicle control.

4. Receptor Activation and Signal Detection:

  • Add a known agonist of the 5-HT3 receptor (e.g., serotonin) to all wells to stimulate the receptor.

  • Immediately measure the change in fluorescence intensity using a fluorescent plate reader. The influx of calcium through the activated 5-HT3 receptor channels will cause an increase in fluorescence.

5. Data Analysis:

  • The antagonist activity of the test compound is determined by its ability to reduce the fluorescence signal induced by the agonist.

  • Plot the percentage of inhibition against the concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

signaling_pathway_5ht3 cluster_receptor_activation Receptor Activation cluster_cellular_response Cellular Response cluster_antagonism Antagonist Action serotonin Serotonin (Agonist) receptor 5-HT3 Receptor serotonin->receptor Binds ion_channel Ion Channel Opening receptor->ion_channel Activates ca_influx Ca²⁺ Influx ion_channel->ca_influx depolarization Membrane Depolarization ca_influx->depolarization antagonist (S)/(R)-Quinuclidin-3-amine Derivative antagonist->receptor Blocks Binding

5-HT3 Receptor Signaling and Antagonism.

Conclusion

The stereochemistry of the 3-aminoquinuclidine (B1202703) scaffold is a critical factor in determining its interaction with nicotinic acetylcholine receptor subtypes. Derivatives of (S)-Quinuclidin-3-amine show a clear preference for the α3β4 nAChR, while derivatives of (R)-Quinuclidin-3-amine are selective for the α7 nAChR. This enantioselectivity provides a valuable starting point for the rational design of subtype-selective nAChR ligands for various therapeutic applications. While the role of these enantiomers as precursors for 5-HT3 receptor antagonists is established, further research is needed to directly compare their bioactivities at this target. The experimental protocols provided herein offer standardized methods for such future investigations.

References

A Comparative Guide to the Synthetic Routes of (S)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Quinuclidin-3-amine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably Palonosetron, a 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The efficient and stereoselective synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of the primary synthetic routes to (S)-Quinuclidin-3-amine, offering objective analysis supported by experimental data to aid researchers in selecting the most suitable method for their needs.

Key Synthetic Strategies

Two principal strategies dominate the synthesis of enantiomerically pure (S)-Quinuclidin-3-amine:

  • Diastereoselective Reductive Amination of 3-Quinuclidinone: This approach introduces the desired stereochemistry through the use of a chiral auxiliary.

  • Resolution of Racemic 3-Aminoquinuclidine (B1202703): This classic method involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.

A potential alternative for obtaining the chiral precursor involves the enzymatic reduction of 3-quinuclidinone to (S)-3-quinuclidinol, which can then be converted to the target amine.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the two primary synthetic routes, allowing for a direct comparison of their efficiency.

Table 1: Diastereoselective Reductive Amination Route

StepStarting MaterialProductReagentsSolventYield (%)Diastereomeric Excess (%)Reference
1. Imine Formation & Diastereoselective Reduction3-Quinuclidinone(S)-N-((S)-1-Phenylethyl)-quinuclidin-3-amine(S)-1-Phenethylamine, NaBH₄Methanol (B129727)7090[1]
2. Hydrogenolysis (Debenzylation)(S)-N-((S)-1-Phenylethyl)-quinuclidin-3-amine(S)-Quinuclidin-3-amineH₂, Pd/CEthanol (B145695)83-[1]
Overall 3-Quinuclidinone (S)-Quinuclidin-3-amine ~58 >98 (after recryst.) [1]

Table 2: Resolution of Racemic 3-Aminoquinuclidine Route

StepStarting MaterialProductReagentsSolventYield (%)Optical Purity (%)Reference
1. Synthesis of Racemic 3-Quinuclidinone1-Carbethoxymethyl-4-carbethoxypiperidine3-QuinuclidinonePotassium tert-butoxide, H₂SO₄Toluene (B28343), THF69-
2. Synthesis of Racemic 3-Aminoquinuclidine3-QuinuclidinoneRacemic 3-Aminoquinuclidine Dihydrochloride (B599025)(Not detailed in provided sources)----
3. ResolutionRacemic 3-Aminoquinuclidine Dihydrochloride(S)-3-Aminoquinuclidine-D-tartrate saltD-Tartaric Acid, Potassium CarbonateMethanol>40 (resolution ratio)>98[2]
4. Liberation of Free Amine & Salt Formation(S)-3-Aminoquinuclidine-D-tartrate salt(S)-Quinuclidin-3-amine DihydrochlorideK₂CO₃, HClEthanol, Methanol->98[2]
Overall (from racemic amine) Racemic 3-Aminoquinuclidine Dihydrochloride This compound >35 >98 [2]

Experimental Protocols

Route 1: Diastereoselective Reductive Amination

This method, reported by Langlois et al., utilizes (S)-1-phenethylamine as a chiral auxiliary to induce diastereoselectivity.[1]

Step 1: Synthesis of (S)-N-((S)-1-Phenylethyl)-quinuclidin-3-amine

A solution of 3-quinuclidinone (1.25 g, 10 mmol) and (S)-1-phenethylamine (1.21 g, 10 mmol) in methanol (50 mL) is stirred at room temperature for 2 hours. The mixture is then cooled to 0°C, and sodium borohydride (B1222165) (0.76 g, 20 mmol) is added portion-wise. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. The solvent is evaporated, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate (B86663) and concentrated to give the crude product, which is purified by chromatography to yield (S)-N-((S)-1-Phenylethyl)-quinuclidin-3-amine (diastereomeric mixture).

Step 2: Synthesis of (S)-Quinuclidin-3-amine

The mixture of diastereomers from the previous step (2.3 g, 10 mmol) is dissolved in ethanol (50 mL), and 10% palladium on carbon (0.23 g) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is filtered off, and the solvent is evaporated. The residue is dissolved in a 2N ethanolic hydrogen chloride solution until the pH is 1 to precipitate the dihydrochloride salt. The white solid is filtered, washed with acetone, and recrystallized from an ethanol-methanol mixture (1/1) to provide this compound.[1]

Route 2: Resolution of Racemic 3-Aminoquinuclidine

This route, detailed in a Chinese patent, involves the separation of enantiomers from a racemic mixture.[2]

Step 1: Synthesis of Racemic 3-Quinuclidinone

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 mL) is added dropwise to a refluxing solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 mL) and THF (5 mL) over 3 hours. The mixture is refluxed for an additional 3 hours. Dilute sulfuric acid is added, and the aqueous layer is collected and heated to reflux for 6 hours. The pH is then adjusted to 10.5 with 50% sodium hydroxide (B78521) solution. The product is extracted with chloroform, and the solvent is removed to give crude 3-quinuclidinone, which is purified by hexane (B92381) to yield a white crystalline solid.

Step 2: Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride

To a 250 mL single-necked bottle, add 10 g of 3-aminoquinuclidine dihydrochloride and 150 mL of methanol. Cool the mixture to 0-5°C in an ice-water bath and add 6.9 g of potassium carbonate. Stir at room temperature for 1 hour, then filter to remove the inorganic salt. To the mother liquor, add 7.3 g of D-tartaric acid with stirring at 50°C. Stir for 1 hour to form the salt, during which a large amount of solid precipitates. Filter the solid, wash with a small amount of solvent, and dry.[2]

Step 3: Recrystallization and Liberation of the Free Amine

The obtained (S)-3-aminoquinine-D-tartrate salt is dissolved in methanol (50 mL) by heating to 50°C. The solution is then slowly cooled at a rate of 3°C/min to 0°C to crystallize the desired diastereomeric salt. The solid is filtered, and the free amine is liberated by dissolving the salt in ethanol and adding potassium carbonate until the pH reaches 9. The inorganic salts are filtered off, and the mother liquor is concentrated under reduced pressure to yield (S)-3-aminoquinuclidine. The final dihydrochloride salt can be obtained by dissolving the free amine in methanol and bubbling hydrogen chloride gas until the pH is 1, followed by crystallization.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Diastereoselective Reductive Amination 3-Quinuclidinone 3-Quinuclidinone Imine Formation Imine Formation 3-Quinuclidinone->Imine Formation (S)-1-Phenethylamine Diastereoselective Reduction Diastereoselective Reduction Imine Formation->Diastereoselective Reduction NaBH4 Diastereomeric Mixture Diastereomeric Mixture Diastereoselective Reduction->Diastereomeric Mixture Hydrogenolysis Hydrogenolysis Diastereomeric Mixture->Hydrogenolysis H2, Pd/C (S)-Quinuclidin-3-amine (S)-Quinuclidin-3-amine Hydrogenolysis->(S)-Quinuclidin-3-amine

Caption: Diastereoselective Reductive Amination Pathway.

G cluster_1 Route 2: Resolution of Racemic Mixture Racemic 3-Aminoquinuclidine Racemic 3-Aminoquinuclidine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic 3-Aminoquinuclidine->Diastereomeric Salt Formation D-Tartaric Acid Diastereomeric Salts Diastereomeric Salts Diastereomeric Salt Formation->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Separated Diastereomer Separated Diastereomer Crystallization->Separated Diastereomer Liberation of Free Amine Liberation of Free Amine Separated Diastereomer->Liberation of Free Amine Base (S)-Quinuclidin-3-amine (S)-Quinuclidin-3-amine Liberation of Free Amine->(S)-Quinuclidin-3-amine

Caption: Resolution of Racemic 3-Aminoquinuclidine Pathway.

Comparison and Conclusion

Diastereoselective Reductive Amination:

  • Advantages: This route offers a more direct approach to the chiral amine, potentially involving fewer overall steps from a common precursor. The stereochemistry is introduced early in the synthesis.

  • Disadvantages: The success of this method hinges on the efficiency of the diastereoselective reduction, and the diastereomeric excess may require enhancement through crystallization. The use of a chiral auxiliary and a palladium catalyst can add to the cost.

Resolution of Racemic 3-Aminoquinuclidine:

  • Advantages: This is a well-established and often high-yielding method for obtaining enantiomerically pure compounds. The resolving agents, such as tartaric acid, are readily available and relatively inexpensive. The reported optical purity is excellent.[2]

  • Disadvantages: This route is inherently less atom-economical as the undesired enantiomer must be separated and ideally recycled. The synthesis of the initial racemic amine adds to the overall step count. The resolution process itself can be labor-intensive, involving multiple crystallization steps.

Enzymatic Reduction:

  • Potential: The enzymatic reduction of 3-quinuclidinone to (S)-3-quinuclidinol presents a green and highly enantioselective alternative for creating the chiral core.[3] This could then be converted to the desired amine. This approach avoids the use of chiral auxiliaries or resolving agents. However, it would require an additional synthetic step to convert the alcohol to the amine.

Recommendation:

The choice between these synthetic routes will depend on the specific requirements of the researcher or organization.

  • For large-scale industrial production , the resolution of the racemic mixture is often favored due to its robustness, high optical purity, and the potential for recycling the undesired enantiomer, making it economically viable.[2]

  • For laboratory-scale synthesis and process development , the diastereoselective reductive amination route can be an attractive option due to its more direct nature, provided that the diastereoselectivity is sufficient and purification is manageable.[1]

  • Researchers with access to biocatalysis facilities may find the enzymatic reduction of the ketone to the chiral alcohol an appealing and environmentally friendly first step, which can then be followed by a standard conversion to the amine.

Ultimately, a thorough evaluation of factors such as cost of starting materials and reagents, available equipment, desired scale, and required purity will guide the selection of the optimal synthetic strategy for (S)-Quinuclidin-3-amine.

References

A Spectroscopic Duel: Unveiling the Chiral Twins, (S)- and (R)-3-Aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of innovation. This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (S)- and (R)-3-aminoquinuclidine, crucial building blocks in the synthesis of various pharmaceuticals. By presenting key experimental data and methodologies, this document aims to be an essential resource for the unambiguous identification and quality control of these important chiral synthons.

As enantiomers, (S)- and (R)-3-aminoquinuclidine possess identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. Spectroscopic techniques that do not rely on chiral probes, like standard Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), will yield identical results for both compounds. The differentiation between these "molecular twins" hinges on their interaction with plane-polarized light and other chiral entities, a property known as optical activity.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the dihydrochloride (B599025) salts of (S)- and (R)-3-aminoquinuclidine.

Spectroscopic Technique(S)-(-)-3-Aminoquinuclidine Dihydrochloride(R)-(+)-3-Aminoquinuclidine DihydrochlorideKey Observations
Optical Rotation [α]²⁰/D: -24° (c=1 in H₂O)[1][2][α]²⁰/D: +24° (c=1 in H₂O)[3]The specific rotation values are equal in magnitude and opposite in sign, which is characteristic of an enantiomeric pair.
¹H NMR (D₂O)Spectra are identical to the (R)-enantiomer in a non-chiral solvent.Chemical shifts (ppm): 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, 2.09.As expected, the ¹H NMR spectra of the enantiomers are indistinguishable in a non-chiral solvent like D₂O.
¹³C NMR (D₂O)Spectra are identical to the (R)-enantiomer in a non-chiral solvent.Spectra available on SpectraBase.[4]Similar to ¹H NMR, the ¹³C NMR spectra are identical for both enantiomers under standard conditions.
FTIR (Nujol Mull)Spectrum available on SpectraBase.[5]Spectrum available on SpectraBase.[4]The infrared spectra of the two enantiomers are identical, showing the same vibrational modes.
Mass Spectrometry Mass spectrum is identical to the (R)-enantiomer.m/z of top peaks for the free base: 126, 56.[6]Enantiomers do not fragment differently in a non-chiral mass spectrometry experiment, resulting in identical mass spectra.
Circular Dichroism Expected to show a mirror-image spectrum to the (R)-enantiomer.Expected to show a mirror-image spectrum to the (S)-enantiomer.No experimental data found in the public domain. This technique is the most definitive for distinguishing enantiomers in solution.

Experimental Workflow & Methodologies

The characterization and comparison of (S)- and (R)-3-aminoquinuclidine follow a logical workflow designed to first confirm the molecular structure and then to establish the stereochemical identity.

G Experimental Workflow for Chiral Amine Comparison cluster_0 Structural Confirmation (Identical for Enantiomers) cluster_1 Chiral Differentiation NMR NMR Spectroscopy (¹H & ¹³C) Structural_Confirmation Structural Integrity Confirmed NMR->Structural_Confirmation Provides proton and carbon framework MS Mass Spectrometry MS->Structural_Confirmation Confirms molecular weight IR FTIR Spectroscopy IR->Structural_Confirmation Identifies functional groups Polarimetry Optical Rotation Chiral_Identity Enantiomeric Purity & Identity Confirmed Polarimetry->Chiral_Identity Determines direction of optical rotation CD Circular Dichroism (CD/VCD) CD->Chiral_Identity Definitive assignment of absolute configuration Sample Sample of (S)- or (R)-3-Aminoquinuclidine Sample->NMR Sample->MS Sample->IR Sample->Polarimetry Sample->CD

A logical workflow for the spectroscopic analysis of chiral amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the 3-aminoquinuclidine (B1202703) backbone.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the 3-aminoquinuclidine dihydrochloride sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Accumulate at least 16 scans with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a spectral width of about 240 ppm and a relaxation delay of 2 seconds.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal or external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule and to confirm its identity against a reference standard.

  • Protocol (Nujol Mull):

    • Sample Preparation: Place a small amount (2-5 mg) of the solid sample in an agate mortar. Add 1-2 drops of Nujol (mineral oil) and grind the mixture to a fine, uniform paste.

    • Sample Application: Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl) and press a second plate on top to create a thin film.

    • Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Background Correction: Perform a background scan of the clean salt plates prior to the sample scan to subtract any atmospheric or instrumental interferences.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.

  • Protocol (Electron Ionization - EI):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for the free base).

    • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Optical Rotation (Polarimetry)
  • Objective: To measure the specific rotation of the enantiomers, which is the primary method for their differentiation.

  • Protocol:

    • Sample Preparation: Accurately prepare a solution of the sample of known concentration (e.g., 1 g/100 mL, or c=1) in a suitable solvent (e.g., water).

    • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

    • Measurement: Calibrate the instrument with the pure solvent. Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed rotation.

    • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Circular Dichroism (CD) Spectroscopy
  • Objective: To provide definitive proof of the absolute configuration of the enantiomers.

  • Protocol (General):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that is transparent in the desired UV-Vis region.

    • Instrumentation: Use a CD spectrometer.

    • Data Acquisition: Record the CD spectrum by measuring the difference in absorbance of left and right circularly polarized light as a function of wavelength.

    • Data Analysis: The resulting spectrum will show positive and/or negative Cotton effects. The CD spectrum of one enantiomer will be a mirror image of the other.

Conclusion

The spectroscopic comparison of (S)- and (R)-3-aminoquinuclidine highlights a fundamental principle of stereochemistry: while enantiomers are indistinguishable by many standard analytical techniques, their chiroptical properties are distinct and defining. For routine structural confirmation, NMR, IR, and MS are invaluable tools. However, for the critical task of identifying and differentiating the enantiomers, polarimetry is essential, and circular dichroism spectroscopy offers the most detailed and unambiguous fingerprint of their chirality. The data and protocols presented in this guide provide a comprehensive framework for the rigorous analysis of these important pharmaceutical building blocks.

References

A Comparative Analysis of Quinuclidine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinuclidine (B89598) and its derivatives have emerged as a versatile and powerful class of organocatalysts in modern organic synthesis. Their unique bridged bicyclic structure imparts a combination of steric accessibility and high basicity, leading to exceptional catalytic activity in a variety of transformations. This guide provides an objective comparison of quinuclidine-based catalysts with common alternatives, supported by experimental data, to aid researchers in catalyst selection and methods development.

Performance in Key Organic Reactions

Quinuclidine-based catalysts have demonstrated significant utility in several important synthetic reactions, most notably the Morita-Baylis-Hillman (MBH) reaction and, more recently, in photoredox-mediated Hydrogen Atom Transfer (HAT) processes.

The Morita-Baylis-Hillman Reaction

The MBH reaction is a crucial carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene. The choice of catalyst is critical to the reaction's efficiency. Quinuclidine has been shown to be a superior catalyst in many instances when compared to other commonly used tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).

A direct correlation has been established between the basicity (pKa of the conjugate acid) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction.[1][2] The higher basicity of quinuclidine (pKa = 11.3) compared to DABCO (pKa = 8.7) often leads to significantly enhanced reaction rates.[1][2]

Table 1: Comparison of Catalyst Performance in the Baylis-Hillman Reaction of p-Chlorobenzaldehyde and Methyl Acrylate (B77674)

CatalystpKa (Conjugate Acid)Reaction Time (h)Yield (%)
Quinuclidine11.3388
3-Hydroxyquinuclidine9.9871
3-Acetoxyquinuclidine9.38-
DABCO8.7826
3-Quinuclidinone7.2813

Data sourced from multiple studies for comparative purposes.[1][3]

The use of an ionic liquid-supported quinuclidine catalyst has also been shown to be highly effective, offering comparable activity to the non-immobilized counterpart while allowing for catalyst recovery and reuse for up to six cycles without significant loss of activity.[3][4][5] The reaction of p-chlorobenzaldehyde with methyl acrylate using an ionic liquid-supported quinuclidine catalyst in methanol (B129727) yielded 71% of the product in 8 hours.[3] In comparison, under similar conditions, DABCO and 3-quinuclidinone gave significantly lower yields.[4]

Asymmetric Catalysis: Comparison with Cinchona Alkaloids

While quinuclidine itself is achiral, chiral derivatives and related cinchona alkaloids are widely used in asymmetric synthesis. Cinchona alkaloids, which contain a quinuclidine core, are powerful organocatalysts for a range of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions.[6][7][8]

The catalytic activity of cinchona alkaloids is often attributed to the bifunctional nature of the molecule, where the basic quinuclidine nitrogen activates the nucleophile and another functional group (e.g., a hydroxyl or thiourea (B124793) group) interacts with the electrophile.[6][7] The saturation of the vinyl group on the quinuclidine ring of cinchona alkaloids has been shown to increase basicity; however, this does not always translate to significant differences in yield or enantiomeric excess in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene.[7][9]

Table 2: Performance of Cinchona Alkaloid-Derived Catalysts in the Asymmetric Michael Addition of Methyl 2-Oxocyclopentanecarboxylate to trans-β-Nitrostyrene

CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Cinchonine-derived squaramide7593-
Cinchonidine-derived sulfonamideup to 96up to 99-

Data sourced from studies on cinchona alkaloid-derived catalysts.[10][11]

These results highlight that while the core quinuclidine structure is crucial, modifications to the cinchona alkaloid scaffold can be tailored to achieve high yields and excellent enantioselectivities.

Hydrogen Atom Transfer (HAT) Catalysis

In recent years, quinuclidine has gained prominence as a highly effective HAT catalyst in photoredox reactions.[12][13][14] The quinuclidine radical cation, formed via single-electron transfer with an excited photoredox catalyst, is a powerful oxidant capable of abstracting hydrogen atoms from typically strong C-H bonds.[12][15] This has enabled the direct functionalization of otherwise inert C-H bonds in substrates like alcohols, amines, and ethers.[12][13]

Alternatives in HAT catalysis include thiols and benzophenones.[12] However, quinuclidine and its derivatives exhibit a distinct reactivity profile, preferentially abstracting hydrogen from electron-rich or hydridic C-H bonds.[12][13] This complementary reactivity allows for selective functionalization in the presence of other potentially reactive sites.

Experimental Protocols

General Procedure for the Morita-Baylis-Hillman Reaction

The following is a representative experimental protocol for the quinuclidine-catalyzed Baylis-Hillman reaction between an aldehyde and an activated alkene.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (e.g., methyl acrylate, 1.5 mmol)

  • Quinuclidine (0.1-0.3 mmol, 10-30 mol%)

  • Solvent (e.g., Methanol, THF, or neat)

Procedure:

  • To a stirred solution of the aldehyde in the chosen solvent, add the activated alkene.

  • Add quinuclidine to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.[16]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Baylis-Hillman adduct.[16]

General Procedure for Asymmetric Michael Addition using a Cinchona Alkaloid-Derived Catalyst

This protocol outlines a typical procedure for an asymmetric Michael addition catalyzed by a cinchona alkaloid derivative.

Materials:

  • Michael donor (e.g., methyl 2-oxocyclopentanecarboxylate, 0.5 mmol)

  • Michael acceptor (e.g., trans-β-nitrostyrene, 0.55 mmol)

  • Cinchona alkaloid-derived catalyst (e.g., cinchonine (B1669041) squaramide, 5 mol%)

  • Solvent (e.g., Dichloromethane, 2.5 mL)

Procedure:

  • Dissolve the cinchona alkaloid-derived catalyst in the solvent in a reaction vessel at room temperature.

  • Add the Michael donor to the solution.

  • Add the Michael acceptor to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[11]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral Michael adduct.[11]

  • Determine the enantiomeric excess and diastereomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC).[11]

Visualizing Reaction Mechanisms

Morita-Baylis-Hillman Reaction Workflow

The catalytic cycle of the MBH reaction involves the initial nucleophilic attack of the tertiary amine catalyst on the activated alkene, followed by the addition to the aldehyde and subsequent elimination of the catalyst.

MBH_Reaction Catalyst Quinuclidine Zwitterion1 Zwitterionic Enolate Catalyst->Zwitterion1 Michael Addition Alkene Activated Alkene Alkene->Zwitterion1 Zwitterion2 Adduct Zwitterion Zwitterion1->Zwitterion2 Aldol Addition Aldehyde Aldehyde Aldehyde->Zwitterion2 ProtonTransfer Proton Transfer Zwitterion2->ProtonTransfer Product MBH Adduct ProtonTransfer->Product Catalyst Elimination Product->Catalyst Regenerated

Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.

Photocatalytic Hydrogen Atom Transfer (HAT) Pathway

This diagram illustrates the general mechanism for a photoredox-catalyzed HAT reaction using quinuclidine for C-H functionalization.

HAT_Pathway cluster_photo Photocatalytic Cycle cluster_hat HAT Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light PC_reduced Reduced PC PC_excited->PC_reduced SET Quinuclidine_radical Quinuclidine Radical Cation PC_excited->Quinuclidine_radical Quenches PC_reduced->PC Regeneration Quinuclidine Quinuclidine Quinuclidine->Quinuclidine_radical Substrate_radical Substrate Radical (R•) Quinuclidine_radical->Substrate_radical HAT Substrate Substrate (R-H) Substrate->Substrate_radical Functionalized_Product Functionalized Product Substrate_radical->Functionalized_Product Reaction with Reagent

Caption: General pathway for photocatalytic HAT using quinuclidine.

References

A Comparative Guide to the Structure-Activity Relationships of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine (B89598) scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, lending itself to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinuclidine derivatives in two key therapeutic areas: antimicrobial agents and modulators of cholinergic receptors. The information is presented to facilitate the rational design of novel and more potent therapeutic agents.

Antimicrobial Quinuclidine Derivatives: Targeting Bacterial Cell Integrity

Quinuclidine-based compounds have emerged as a promising class of antimicrobial agents, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] The primary mechanism for many of these derivatives involves the disruption of the bacterial cell membrane.

Structure-Activity Relationship Insights

The antimicrobial efficacy of quinuclidine derivatives is significantly influenced by the nature of the substituents on the quinuclidine core and the quaternization of the nitrogen atom.

  • Quaternary Ammonium (B1175870) Compounds (QACs): Quaternization of the quinuclidine nitrogen generally leads to more potent and broad-spectrum antimicrobial activity compared to their non-quaternized analogs.[1]

  • N-Substituents: The introduction of N-benzyl groups on the quinuclidinium oxime core enhances activity. Electron-withdrawing groups (e.g., halogens, nitro groups) on the benzyl (B1604629) ring are favorable for potency, while electron-donating groups (e.g., methyl) tend to decrease activity.[1]

  • Alkyl Chain Length at C-3: For bisquaternary ammonium compounds (bisQACs) with a quinuclidine core, the length of the alkyl chain at the C-3 position plays a crucial role. Longer alkyl chains, such as C14 and C16, generally show improved antibacterial activity, suggesting that increased lipophilicity enhances membrane disruption.[2][3] For instance, a derivative with a C14 alkyl chain (QOH-C14) demonstrated potent activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/mL.[3]

  • Linker Length in BisQACs: The spatial distance and flexibility between the two quaternary nitrogen centers in bisQACs, governed by the linker length, significantly modulate antibacterial potency.[2]

Comparative Antimicrobial Activity of Quinuclidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinuclidine derivatives against various bacterial strains.

Compound Class/DerivativeModificationTarget OrganismMIC (µg/mL)Reference
Quaternary Quinuclidinium Oximes para-N-chlorobenzylPseudomonas aeruginosa0.25[1][4]
Klebsiella pneumoniae0.50[4]
Staphylococcus aureus1.00[4]
meta-N-bromobenzylPseudomonas aeruginosa0.25[1][4]
Klebsiella pneumoniae1.00[4]
Staphylococcus aureus2.00[4]
3-Substituted Quinuclidine Salts C14 alkyl chain (QOH-C14)Gram-positive bacteria0.06 - 3.9[3]
Fungi0.12 - 3.9[3]
Pyrimidine-Linked Quinuclidine Quinuclidine 1Methicillin-resistant S. aureus (MRSA)24[4]
Vancomycin-resistant Enterococcus faecium24[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized procedure to assess the antimicrobial potency of a compound.[4]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium like Mueller-Hinton broth.[4]

  • Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth and bacteria, no compound) and a negative control (broth only) are included.[4]

  • Incubation: The plate is incubated under appropriate conditions, typically at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Mechanism of Action: FtsZ Inhibition

One of the targeted mechanisms for antimicrobial quinuclidine derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division that polymerizes to form the Z-ring, which is essential for cytokinesis. Pyrimidine-linked quinuclidines have been shown to inhibit FtsZ, preventing its protofilament formation, thereby impairing Z-ring assembly and bacterial division.[4]

FtsZ_Inhibition_Workflow cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Protofilaments Protofilaments FtsZ_monomers->Protofilaments Polymerization Z_ring Z-ring Assembly Protofilaments->Z_ring Cell_division Cell Division Z_ring->Cell_division Quinuclidine_derivative Pyrimidine-Linked Quinuclidine Derivative Quinuclidine_derivative->Inhibition Inhibition->Protofilaments Inhibits Formation

Mechanism of FtsZ inhibition by pyrimidine-linked quinuclidine derivatives.

Cholinergic Receptor Modulators: Targeting Muscarinic and Nicotinic Receptors

Quinuclidine derivatives are well-known for their interactions with cholinergic receptors, acting as both agonists and antagonists at muscarinic and nicotinic acetylcholine (B1216132) receptors. These receptors are implicated in a wide range of physiological functions and are important targets for treating neurological and psychiatric disorders.

Muscarinic Receptor Ligands

The affinity of quinuclidine derivatives for the five muscarinic receptor subtypes (M1-M5) is highly dependent on the substituents attached to the quinuclidine core.

  • N-Phenylcarbamate Analogs: For quinuclidinyl N-phenylcarbamate analogs, substituents on the phenyl ring of the N-phenethyl group significantly impact affinity. An electron-withdrawing group, such as fluorine, on this phenyl ring appears to be favorable for receptor binding. For example, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate exhibited high affinity across all M1-M5 subtypes, with Ki values in the low nanomolar range.[5][6]

  • Substituent Effects on Selectivity: While high affinity is achievable, obtaining subtype selectivity can be challenging. However, subtle changes can introduce a degree of selectivity. For instance, the analog (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate showed a 17-fold selectivity for M3 over M2 receptors.[7]

  • Linker and Stereochemistry: In hybrid molecules incorporating a quinuclidine moiety, the nature of the linker (e.g., ester vs. ether) and the stereochemistry play a crucial role in determining affinity for muscarinic receptor subtypes. An ether bridge has been shown to confer higher affinities for all mAChR subtypes.[8]

The following table presents the binding affinities (Ki in nM) of a series of (±)-quinuclidin-3-yl N-phenylcarbamate derivatives at the five human muscarinic receptor subtypes.

CompoundR (N-substituent)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
3a 3,4-dimethoxyphenethyl96>10,0001251,07086[5]
3b 4-methoxyphenethyl13220134214[7]
3c 4-fluorophenethyl2.0132.62.21.8[5][6]
Nicotinic Receptor Ligands

Quinuclidine derivatives have been developed as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is a target for cognitive disorders.

  • Substitutions at the 3-Position: Arylidene groups at the 3-position of the quinuclidine ring can lead to selective α7 nAChR agonists, with EC50 values in the low micromolar range.[9]

  • Amide Derivatives: For α7 nAChR ligands based on the quinuclidine moiety, amide derivatives have been shown to bind effectively to the receptor, with Ki values ranging from 14 to 133 nM.[10]

CompoundReceptor SubtypeActivityValueReference
3-Arylidene quinuclidineα7 nAChRAgonist (EC50)1.5 µM[9]
N-methyl quinuclidineα7 nAChRAgonist (EC50)40 µM[9]
Quinuclidine amide derivativeα7 nAChRBinding Affinity (Ki)14 - 133 nM[10]
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

The binding affinity of quinuclidine derivatives to muscarinic receptor subtypes is determined by competitive radioligand binding assays.[11][12]

  • Membrane Preparation: Cell membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (the quinuclidine derivative).[12]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.[12]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Signaling Pathway of Cholinergic Modulation

The following diagram illustrates the general mechanism of action of quinuclidine derivatives at cholinergic receptors.

Cholinergic_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic AChR (M1-M5) ACh->mAChR nAChR Nicotinic AChR (e.g., α7, α4β2) ACh->nAChR G_protein G-protein Signaling mAChR->G_protein Ion_channel Ion Channel Opening (Na+, Ca2+) nAChR->Ion_channel Cellular_response Cellular Response (e.g., Neuronal Excitability) G_protein->Cellular_response Ion_channel->Cellular_response Quinuclidine_agonist Quinuclidine Agonist Quinuclidine_agonist->mAChR Activates Quinuclidine_agonist->nAChR Activates Quinuclidine_antagonist Quinuclidine Antagonist Quinuclidine_antagonist->mAChR Blocks Quinuclidine_antagonist->nAChR Blocks

Modulation of cholinergic signaling by quinuclidine derivatives.

This guide highlights the versatility of the quinuclidine scaffold and provides a foundation for the further development of derivatives with enhanced potency and selectivity for various therapeutic targets. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

Validating the Enantiomeric Purity of (S)-Quinuclidin-3-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. This guide provides a comprehensive comparison of analytical methods for validating the enantiomeric purity of (S)-Quinuclidin-3-amine, a key chiral building block in pharmaceutical synthesis. We present objective comparisons of chromatographic and spectroscopic techniques, supported by experimental data and detailed protocols.

The accurate determination of enantiomeric excess (% ee) is a critical quality attribute in the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide explores three primary analytical approaches for assessing the enantiomeric purity of (S)-Quinuclidin-3-amine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on factors such as available instrumentation, sample throughput requirements, and the desired level of precision. The following table summarizes the key performance characteristics of each technique.

ParameterChiral HPLC with DerivatizationChiral GC with DerivatizationNMR with Chiral Solvating Agent (CSA)NMR with Chiral Derivatizing Agent (CDA)
Principle Chromatographic separation of diastereomeric derivatives on a chiral stationary phase.Chromatographic separation of volatile diastereomeric derivatives on a chiral stationary phase.Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals.[1]Covalent bonding to a chiral agent to form stable diastereomers with distinct NMR spectra.[1]
Sample Preparation Derivatization required.Derivatization required.Simple mixing of analyte and CSA.Chemical reaction to form a new compound.
Instrumentation HPLC with a chiral column and UV detector.GC with a chiral column and FID or MS detector.High-resolution NMR spectrometer.High-resolution NMR spectrometer.
Analysis Time Typically < 30 minutes per sample.[2]Variable, depending on temperature programming.Rapid, often < 15 minutes per sample.Longer, requires reaction and purification time.
Resolution Excellent enantioseparation is often achievable.[2]High resolution for volatile compounds.Dependent on the choice of CSA and solvent.Generally provides well-resolved signals.
Quantification Integration of peak areas.Integration of peak areas.Integration of diastereotopic NMR signals.Integration of diastereotopic NMR signals.
LOD/LOQ Generally low, suitable for trace impurity detection.High sensitivity, especially with MS detection.Moderate, may be less sensitive than chromatographic methods.Moderate sensitivity.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. While specific data for (S)-Quinuclidin-3-amine is not extensively published, the following protocols are based on established methods for the closely related analogue, 3-quinuclidinol, and general procedures for chiral amines.[2][3][4]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the pre-column derivatization of the amine to introduce a chromophore, enabling UV detection and enhancing chiral recognition.

1. Derivatization Procedure (with Benzoyl Chloride): a. Dissolve a known amount of (S)-Quinuclidin-3-amine in a suitable aprotic solvent (e.g., dichloromethane). b. Add an equimolar amount of a base (e.g., triethylamine). c. Slowly add a slight excess of benzoyl chloride and stir at room temperature. d. Quench the reaction and extract the derivatized product. e. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2][3]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 15 °C

  • Detection: UV at 230 nm[2][3]

  • Injection Volume: 10 µL

Expected Results: The (R) and (S) enantiomers of the derivatized amine will be separated, allowing for the determination of the enantiomeric excess by comparing the peak areas. For the analogous 3-quinuclidinol, excellent separation with a resolution of more than 11.4 has been reported under similar conditions.[2][3]

Method 2: Chiral Gas Chromatography (GC)

Similar to HPLC, this method typically requires derivatization to increase the volatility and improve the chromatographic properties of the amine.

1. Derivatization Procedure (with Trifluoroacetic Anhydride): a. Dissolve the (S)-Quinuclidin-3-amine sample in a suitable solvent (e.g., dichloromethane). b. Add an excess of trifluoroacetic anhydride. c. Heat the mixture if necessary to ensure complete reaction. d. Evaporate the excess reagent and solvent under a stream of nitrogen. e. Dissolve the residue in a suitable solvent for injection.

2. GC Conditions:

  • Column: A chiral column with a cyclodextrin-based stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[5]

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: Isothermal or a gradient program (e.g., 90 to 190 °C) to optimize separation.[5]

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C

Expected Results: The derivatized enantiomers will be resolved, and their relative amounts can be quantified by peak area integration.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)

This technique offers a rapid determination of enantiomeric purity without the need for covalent derivatization.

1. Sample Preparation: a. In an NMR tube, dissolve a precise amount of the (S)-Quinuclidin-3-amine sample in a suitable deuterated solvent (e.g., CDCl3). b. Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[1] c. Gently mix the solution.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H NMR.

  • Experiment: Standard one-dimensional proton NMR spectrum.

Expected Results: In the presence of the chiral solvating agent, the protons of the (R) and (S) enantiomers of the amine will experience different chemical environments, leading to the splitting of certain signals into two distinct sets of peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for validating the enantiomeric purity of (S)-Quinuclidin-3-amine using the described analytical methods.

G Workflow for Enantiomeric Purity Validation of (S)-Quinuclidin-3-amine cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis Sample Sample of (S)-Quinuclidin-3-amine HPLC Chiral HPLC Derivatization → Separation → Detection Sample->HPLC GC Chiral GC Derivatization → Separation → Detection Sample->GC NMR NMR Spectroscopy Addition of Chiral Auxiliary → Spectral Acquisition Sample->NMR Data Data Acquisition Chromatogram or Spectrum HPLC->Data GC->Data NMR->Data Quant Quantification Peak Integration / Signal Integration Data->Quant Result {Result | {Enantiomeric Purity (% ee)}} Quant->Result

References

Revolutionizing Asymmetric Synthesis: A Comparative Guide to Novel Catalysts Surpassing (S)-Quinuclidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of chiral synthesis, the quest for more efficient and selective catalysts is perpetual. This guide provides an objective comparison of new-generation organocatalysts against the established (S)-quinuclidin-3-amine framework in the context of the asymmetric Michael addition, a cornerstone reaction in the construction of complex chiral molecules. Supported by experimental data, this analysis highlights the advancements in catalyst design that have led to superior performance in terms of yield and enantioselectivity.

The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins serves as a robust platform for evaluating the efficacy of chiral catalysts. This reaction is pivotal in the synthesis of optically active compounds that are precursors to a wide array of pharmaceuticals and natural products. In this guide, we benchmark the performance of a bifunctional thiourea (B124793) catalyst derived from (S)-quinuclidin-3-amine against more recently developed catalysts, including those based on cinchona alkaloids and prolinol ethers.

Performance Benchmark: Asymmetric Michael Addition

The following data summarizes the catalytic performance in the asymmetric Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, a representative and well-studied reaction.

Benchmark Catalyst: (S)-Quinuclidin-3-amine Derivative

A bifunctional thiourea organocatalyst derived from (-)-(S)-3-aminoquinuclidine has been synthesized and evaluated in the asymmetric Michael addition. While demonstrating catalytic activity, the performance in terms of yield and enantioselectivity has been reported as modest.

CatalystSolventTime (h)Conversion (%)ee (%)
Bifunctional thiourea from (-)-(S)-3-aminoquinuclidineToluene1201723 (S)

Data sourced from a study on the synthesis and applications of a (-)-(S)-3-aminoquinuclidine-derived thiourea.

Newer Generation Catalysts: Cinchona Alkaloid and Prolinol Ether Derivatives

In contrast, newer generations of organocatalysts, particularly those derived from cinchona alkaloids and prolinol ethers, have demonstrated significantly enhanced performance in similar asymmetric Michael additions.

Table 1: Performance of Cinchona Alkaloid-Derived Catalysts

Cinchona alkaloids, with their rigid backbone and multiple stereocenters, have proven to be excellent scaffolds for the design of highly effective bifunctional catalysts.

CatalystSolventTime (h)Yield (%)ee (%)
Cinchonidine-derived squaramideToluene249597 (R)
Quinine-derived thioureaDichloromethane489294 (S)

Performance data for cinchona alkaloid-derived catalysts in the Michael addition of 1,3-dicarbonyls to nitroolefins.

Table 2: Performance of Prolinol Ether Catalysts

Proline and its derivatives, particularly prolinol ethers, are another class of highly successful organocatalysts that operate through enamine catalysis, often providing excellent stereocontrol.

CatalystSolventTime (h)Yield (%)ee (%)
(S)-Diphenylprolinol silyl (B83357) etherToluene29899 (S)
(S)-2-(Triflylaminomethyl)pyrrolidineToluene249695 (S)

Performance data for prolinol-derived catalysts in the Michael addition of aldehydes or ketones to nitroolefins.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Experimental Protocol for Asymmetric Michael Addition

To a solution of the nitroalkene (0.25 mmol) in the specified solvent (1.0 mL) was added the 1,3-dicarbonyl compound (0.5 mmol). The chiral organocatalyst (0.025 mmol, 10 mol%) was then added, and the reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess (ee) of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow

The logical flow of a typical asymmetric Michael addition experiment is depicted in the following diagram.

G General Workflow for Asymmetric Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Solutions (Nitroalkene, Dicarbonyl) Mixing Combine Reagents and Catalyst Reagents->Mixing Catalyst Weigh Catalyst Catalyst->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction (TLC, GC/MS) Stirring->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Chiral_HPLC Determine Enantiomeric Excess (Chiral HPLC) Purification->Chiral_HPLC

General experimental workflow for a catalytic asymmetric Michael addition.

The presented data clearly demonstrates the significant advancements in organocatalyst design. While (S)-quinuclidin-3-amine derivatives have played a foundational role in the development of asymmetric catalysis, the newer generations of catalysts, such as those derived from cinchona alkaloids and prolinol ethers, offer superior performance, providing higher yields and enantioselectivities in shorter reaction times. These improvements are critical for the efficient and scalable synthesis of chiral molecules in academic and industrial settings. Researchers are encouraged to consider these newer catalysts for their synthetic challenges to achieve optimal results.

A Researcher's Guide to Comparing Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the strength of the interaction between a ligand and its receptor is fundamental. This binding affinity, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd), is a critical determinant of a drug's potency and selectivity.[1][2] This guide provides a comparative analysis of the binding affinities of several opioid ligands to the mu-opioid receptor, details the experimental methodology used to determine these values, and visualizes the associated signaling pathway and experimental workflow.

Comparative Binding Affinity of Opioid Ligands for the Mu-Opioid Receptor

The mu-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for many widely used analgesics.[3][4] The binding affinities (Ki) of various opioid drugs for the human mu-opioid receptor have been determined using competitive radioligand binding assays.[3][4] A lower Ki value indicates a higher binding affinity.[1][2]

The following table summarizes the Ki values for a selection of opioid drugs, providing a clear comparison of their relative affinities for the mu-opioid receptor.

LigandKi (nM)Relative Affinity Category
Sufentanil0.138Very High
Buprenorphine< 1Very High
Hydromorphone< 1Very High
Oxymorphone< 1Very High
Levorphanol< 1Very High
Butorphanol< 1Very High
Morphine1 - 100High
Fentanyl1 - 100High
Nalbuphine1 - 100High
Methadone1 - 100High
Alfentanil1 - 100High
Diphenoxylate1 - 100High
Oxycodone1 - 100High
Hydrocodone1 - 100High
Pentazocine> 100Moderate
Propoxyphene> 100Moderate
Meperidine> 100Moderate
Codeine> 100Moderate
Tramadol12,486Low

Data sourced from a study using a single binding assay in a cell membrane preparation expressing recombinant human mu-opioid receptor.[3][4]

Experimental Protocols

The determination of binding affinity is commonly achieved through in vitro assays, with the radioligand binding assay being a gold standard.[5][6]

Protocol: Competitive Radioligand Binding Assay

This method determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][7]

1. Membrane Preparation:

  • Homogenize frozen tissue or washed cells containing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

  • Centrifuge the homogenate at a low speed to remove large debris.[8]

  • Pellet the membranes by centrifuging the supernatant at a high speed (e.g., 20,000 x g).[8]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[8]

  • Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).[8]

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[8]

  • Perform the assay in a 96-well plate with a final volume of 250 µL per well.[8]

  • To each well, add:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[8]

    • 50 µL of the unlabeled test compound at various concentrations.[8]

    • 50 µL of a fixed concentration of the radioligand solution.[8]

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[8]

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters) using a cell harvester. This separates the bound from the free radioligand.[8]

  • Wash the filters multiple times with an ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Dry the filters and add a scintillation cocktail.[8]

  • Measure the radioactivity retained on the filters using a scintillation counter.[8]

4. Data Analysis:

  • For each concentration of the test compound, subtract the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding to obtain the specific binding.[8]

  • Plot the specific binding as a function of the test compound concentration.

  • Fit the data using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Visualizations

Signaling Pathway

Opioid receptors are a class of G-protein coupled receptors (GPCRs).[10] Upon activation by a ligand, GPCRs initiate intracellular signaling cascades.[11][12]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Opioid) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binding G_Protein G-Protein (inactive) (αβγ-GDP) GPCR->G_Protein Activation G_Protein_act G-Protein (active) G_Protein->G_Protein_act GDP/GTP Exchange G_alpha Gα-GTP G_Protein_act->G_alpha G_betagamma Gβγ G_Protein_act->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Downstream Downstream Signaling Second_Messenger->Downstream

Caption: G-protein coupled receptor (GPCR) signaling cascade.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Receptor-containing Membrane Preparation Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand 2. Radiolabeled Ligand Solution Radioligand->Incubation Test_Compound 3. Unlabeled Test Compound Dilutions Test_Compound->Incubation Filtration 5. Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting 6. Scintillation Counting (Measures Radioactivity) Filtration->Counting IC50_Calc 7. IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

A Pharmacokinetic Comparison of Drugs Synthesized from (S)- and (R)-Quinuclidin-3-amine: A Focus on Palonosetron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinuclidin-3-amine serves as a versatile chiral building block in the synthesis of various pharmacologically active compounds. The stereochemistry of this starting material, whether (S) or (R), can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product. This guide provides a comparative overview of the pharmacokinetics of drugs synthesized from these enantiomeric precursors, with a primary focus on palonosetron (B1662849), a selective 5-HT3 receptor antagonist. Palonosetron is synthesized from (S)-quinuclidin-3-amine and is clinically available as the (S)-enantiomer. Despite extensive literature searches, comprehensive pharmacokinetic data for the corresponding (R)-enantiomer of palonosetron is not publicly available. Therefore, this guide will present the detailed pharmacokinetics of (S)-palonosetron and, where possible, discuss the implications of stereochemistry on drug metabolism and disposition.

Pharmacokinetic Profile of (S)-Palonosetron

(S)-palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its pharmacokinetic profile is characterized by a long terminal half-life and high binding affinity to the 5-HT3 receptor, contributing to its sustained clinical efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (S)-palonosetron following intravenous and oral administration in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Intravenous (S)-Palonosetron

ParameterValueReference
Maximum Plasma Concentration (Cmax) 5.63 ± 5.48 ng/mL (at 3 mcg/kg)[2]
Area Under the Curve (AUC0-∞) 35.8 ± 20.9 h•mcg/L (at 3 mcg/kg)[2]
Terminal Elimination Half-Life (t1/2) ~40 hours[2][3]
Total Body Clearance 160 ± 35 mL/h/kg[4]
Renal Clearance 67 ± 18 L/h/kg[2]
Volume of Distribution (Vd) 8.3 ± 2.5 L/kg[2]
Plasma Protein Binding ~62%[2]

Table 2: Pharmacokinetic Parameters of Oral (S)-Palonosetron (0.5 mg dose)

ParameterValueReference
Maximum Plasma Concentration (Cmax) 0.82 ± 0.17 ng/mL[5]
Time to Maximum Concentration (Tmax) 6.3 ± 4.3 hours[5]
Area Under the Curve (AUC0-168h) 43 ± 12 h•ng/mL[5]
Terminal Elimination Half-Life (t1/2) 44 ± 9 hours[5]
Absolute Bioavailability ~97-100%[6]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This section outlines a typical experimental design for a clinical study to evaluate the pharmacokinetics of (S)-palonosetron.

Study Design: A randomized, open-label, two-way crossover study.[7]

Subjects: Healthy adult male and female volunteers.

Procedure:

  • Dosing: Subjects receive a single intravenous bolus dose of 0.25 mg (S)-palonosetron on day 1 of the first treatment period.[7]

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).[7]

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

  • Bioanalysis: Plasma concentrations of (S)-palonosetron are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

In Vitro Metabolism Study Protocol

This protocol describes a typical experiment to investigate the metabolism of (S)-palonosetron using human liver microsomes.

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of (S)-palonosetron.

Materials:

  • (S)-Palonosetron

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Specific chemical inhibitors for various CYP enzymes (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)

  • LC-MS/MS system for metabolite identification and quantification.

Procedure:

  • Incubation: (S)-palonosetron is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.

  • Inhibition: To identify the specific CYP enzymes involved, parallel incubations are performed in the presence of specific chemical inhibitors.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Analysis: The formation of metabolites, such as N-oxide-palonosetron and 6-S-hydroxy-palonosetron, is monitored by LC-MS/MS.[8] The rate of metabolite formation in the presence and absence of inhibitors is compared to determine the contribution of each CYP enzyme. In vitro studies have indicated that CYP2D6 is the primary enzyme involved in the metabolism of palonosetron, with minor contributions from CYP3A4 and CYP1A2.[4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of 5-HT3 receptor antagonists and a typical workflow for a pharmacokinetic study.

G cluster_0 Chemotherapy/Surgery cluster_1 Enterochromaffin Cells cluster_2 Vagal Afferent Nerves cluster_3 Central Nervous System cluster_4 Physiological Response Chemo Emetogenic Insult EC_Cells Release of Serotonin (5-HT) Chemo->EC_Cells Vagal_Nerve 5-HT3 Receptors EC_Cells->Vagal_Nerve 5-HT binds to receptors NTS Nucleus Tractus Solitarius Vagal_Nerve->NTS Signal Transmission Palonosetron (S)-Palonosetron Palonosetron->Vagal_Nerve blocks binding CTZ Chemoreceptor Trigger Zone NTS->CTZ Vomiting_Center Vomiting Center CTZ->Vomiting_Center Emesis Nausea and Vomiting Vomiting_Center->Emesis

Caption: Mechanism of action of (S)-palonosetron as a 5-HT3 receptor antagonist.

G cluster_0 Study Setup cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis A Subject Recruitment & Screening B Informed Consent A->B C Randomization B->C D Drug Administration (IV or Oral) C->D E Serial Blood Sampling D->E F Sample Processing (Centrifugation) E->F G Plasma Storage (-20°C) F->G H LC-MS/MS Analysis G->H I Data Acquisition H->I J Pharmacokinetic Modeling I->J K Statistical Analysis J->K L Final Report Generation K->L

Caption: Workflow of a typical clinical pharmacokinetic study.

References

(S)-Quinuclidin-3-amine Analogs: A Comparative Guide to In Vitro and In Vivo Efficacy as α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro and in vivo efficacy of (S)-quinuclidin-3-amine analogs, a class of compounds with significant potential as modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The α7 nAChR is a key target in the central nervous system for therapeutic intervention in cognitive impairment, neurodegeneration, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform discovery and development efforts.

Executive Summary

(S)-Quinuclidin-3-amine serves as a versatile scaffold for the development of potent and selective α7 nAChR modulators. This guide focuses on a series of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole analogs that have been characterized for their in vitro activity. While direct in vivo efficacy data for this specific series remains to be published, this guide presents their in vitro profile alongside representative in vivo data from other relevant quinuclidine-based α7 nAChR agonists to illustrate the translation of in vitro activity to in vivo pharmacological effects. The presented data highlights the potential of these analogs and provides a framework for their further preclinical development.

In Vitro Efficacy: Electrophysiological Characterization of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Analogs

The in vitro activity of a novel series of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole analogs was assessed on human α7 nAChRs expressed in Xenopus laevis oocytes using two-electrode voltage clamping.[1][2] The compounds were evaluated for their ability to act as "silent agonists." A silent agonist itself does not activate the receptor but can induce a desensitized state, and its activity is revealed by a significant increase in current upon co-application with a type II positive allosteric modulator (PAM), such as PNU-120596.[1]

The following table summarizes the key in vitro findings for selected analogs, showing their net-charge response when applied alone and in combination with PNU-120596, relative to the response of the endogenous agonist acetylcholine (ACh).

Analog IDStructureNet-Charge Response (30 µM) Relative to AChNet-Charge Response (30 µM) with PNU-120596 Relative to ACh
34a 3-methyl substituted tertiary amine0.042 ± 0.0085.1 ± 0.3
26b Quaternary ammonium (B1175870) derivativeWeak responseWeak potentiated response
28b Quaternary ammonium derivativeWeak responseWeak potentiated response
29b Quaternary ammonium derivativeWeak responseWeak potentiated response
30b Quaternary ammonium derivativeWeak responseWeak potentiated response
31b Quaternary ammonium derivativeWeak responseWeak potentiated response

Data sourced from Dallanoce et al., 2018.[1][2]

These in vitro results indicate that while the analogs themselves elicit minimal to no direct activation of the α7 nAChR, their interaction with the receptor is confirmed by the robust response observed in the presence of a PAM. This "silent agonist" profile is of therapeutic interest as it may offer a more nuanced modulation of the cholinergic system compared to direct agonists, potentially reducing side effects associated with continuous receptor activation.

In Vivo Efficacy: Cognitive Enhancement in Animal Models

While in vivo efficacy data for the specific 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole analogs are not yet available, studies on other quinuclidine-based α7 nAChR agonists demonstrate their potential to enhance cognitive function in animal models. A commonly used assay to evaluate learning and memory is the Novel Object Recognition (NOR) test.

The table below presents representative data from a study on a different quinuclidine-based M1 selective cholinergic agonist, AF102B, which has been shown to attenuate cognitive dysfunction in an animal model of Alzheimer's disease.[3] This data is included to illustrate the type of in vivo outcomes that can be expected from effective α7 nAChR modulators.

Treatment GroupDiscrimination Index (DI)
Vehicle Control~0.1
AF102B (1 mg/kg)~0.35
Scopolamine (impairment)~ -0.1
AF102B + Scopolamine~0.25

Illustrative data based on findings for related compounds. The Discrimination Index (DI) is a measure of recognition memory.

A higher DI indicates that the animal spends more time exploring the novel object, reflecting better memory of the familiar object. In this representative example, the compound of interest reverses the cognitive deficit induced by scopolamine, demonstrating its potential as a cognitive enhancer. It is hypothesized that potent and selective (S)-quinuclidin-3-amine-based α7 nAChR modulators would yield similar positive outcomes in such models.

Experimental Protocols

In Vitro: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion.[4][5]

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[4]

    • The oocyte membrane potential is clamped at a holding potential (typically -70 mV).

    • The test compound, acetylcholine (as a control), and/or a PAM are applied via the perfusion system.

    • The resulting ion currents flowing through the expressed α7 nAChR channels are recorded.[6]

    • Data is analyzed by measuring the peak current amplitude and the net charge carried during the response.[1]

In Vivo: Novel Object Recognition (NOR) Test in Mice
  • Habituation: On day one, mice are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects.[7][8]

  • Training (Familiarization) Phase: On day two, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.[9] Exploration is typically defined as sniffing or touching the object with the nose.[10]

  • Inter-trial Interval: The mouse is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring both the familiar and the novel object is recorded for a set duration (e.g., 5-10 minutes).[7][11]

  • Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Analog Analog a7_nAChR α7 nAChR Analog->a7_nAChR Binds Ca_channel Voltage-Gated Ca2+ Channel a7_nAChR->Ca_channel Modulates (Ca2+ influx) Dopamine_release Dopamine Release Ca_channel->Dopamine_release Dopamine_receptor Dopamine Receptor Dopamine_release->Dopamine_receptor Activates Cognitive_function Enhanced Cognitive Function Dopamine_receptor->Cognitive_function Signal Transduction Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Oocyte_prep 1. Oocyte Preparation (Xenopus laevis) cRNA_inject 2. h-α7 nAChR cRNA Injection Oocyte_prep->cRNA_inject TEVC 3. Two-Electrode Voltage Clamp Recording cRNA_inject->TEVC Data_analysis_vitro 4. Measure Net-Charge Response TEVC->Data_analysis_vitro Data_analysis_vivo 4. Calculate Discrimination Index Data_analysis_vitro->Data_analysis_vivo Informs Habituation 1. Habituation to Arena Training 2. Training with Two Identical Objects Habituation->Training Testing 3. Testing with One Familiar & One Novel Object Training->Testing Testing->Data_analysis_vivo

References

Cross-Reactivity Profile of (S)-Quinuclidin-3-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of (S)-Quinuclidin-3-amine, a versatile chiral building block in medicinal chemistry.

The quinuclidine (B89598) scaffold is a key feature in a variety of bioactive molecules. (S)-Quinuclidin-3-amine serves as a crucial intermediate in the synthesis of compounds targeting diverse biological systems. This analysis will focus on two prominent derivatives, Palonosetron and Cevimeline, to illustrate how modifications to the parent amine can dramatically alter the pharmacological profile and, consequently, the cross-reactivity with off-target receptors.

High Selectivity of Palonosetron for the 5-HT3 Receptor

Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a primary example of a highly selective drug derived from (S)-Quinuclidin-3-amine. It is widely used for the prevention of chemotherapy-induced nausea and vomiting.[1] Extensive research has demonstrated its potent and specific binding to the 5-HT3 receptor with little to no affinity for other receptors.[1]

Clinical pharmacology reviews and safety assessments have consistently supported the favorable safety profile of Palonosetron, with adverse events being similar to placebo in clinical trials.[2][3] This high selectivity is a key factor in its excellent tolerability.

Alternative Targeting: Cevimeline's Muscarinic Agonism

In contrast to the 5-HT3 antagonism of Palonosetron, Cevimeline, another derivative of the quinuclidine class, is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors.[4][5] It is used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[6] The pharmacological activity of Cevimeline is primarily mediated through the stimulation of these muscarinic receptors, leading to increased saliva and tear secretion.[4] While effective, its mechanism of action can also lead to side effects associated with cholinergic stimulation due to the widespread expression of muscarinic receptors in the body.[7]

Comparative Quantitative Data

The following table summarizes the available binding affinity data for Palonosetron and the receptor subtype selectivity for Cevimeline, highlighting their distinct pharmacological profiles.

CompoundPrimary TargetBinding Affinity (Ki/Kd)Off-Target Profile
Palonosetron 5-HT3A Receptor0.3 nM (Ki)Stated to have "little or no affinity for other receptors".[1] Comprehensive quantitative screening data is not publicly available.
Cevimeline Muscarinic M1 & M3 ReceptorsHigh affinity for M1 and M3 subtypesPrimarily selective for muscarinic receptors. Does not inhibit cytochrome P450 isozymes.[4]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the process of evaluating cross-reactivity, the following diagrams are provided.

G Signaling Pathways of Palonosetron and Cevimeline cluster_0 Palonosetron (5-HT3 Antagonist) cluster_1 Cevimeline (Muscarinic Agagonist) Palonosetron Palonosetron 5-HT3_Receptor 5-HT3_Receptor Palonosetron->5-HT3_Receptor blocks Vomiting_Reflex Vomiting_Reflex 5-HT3_Receptor->Vomiting_Reflex inhibits Cevimeline Cevimeline M1_M3_Receptors M1_M3_Receptors Cevimeline->M1_M3_Receptors activates Salivary_Glands Salivary_Glands M1_M3_Receptors->Salivary_Glands stimulates secretion

Caption: Signaling Pathways of Palonosetron and Cevimeline

G Experimental Workflow for Cross-Reactivity Screening Compound_Synthesis (S)-Quinuclidin-3-amine Derivative Synthesis Primary_Target_Assay Primary Target Binding/Functional Assay Compound_Synthesis->Primary_Target_Assay Safety_Panel_Screening In Vitro Safety Pharmacology Panel Primary_Target_Assay->Safety_Panel_Screening Data_Analysis Data Analysis & Selectivity Profiling Safety_Panel_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for Cross-Reactivity Screening

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor (Palonosetron):

This assay is performed to determine the binding affinity of a test compound for the 5-HT3 receptor.

  • Membrane Preparation: Cell membranes expressing the human 5-HT3 receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-Granisetron) and varying concentrations of the test compound (Palonosetron).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Safety Pharmacology Panel Screening:

To assess the broader cross-reactivity profile, a comprehensive in vitro safety pharmacology panel, such as the SafetyScreen44 panel offered by Eurofins Discovery, is utilized.[8]

  • Compound Submission: The test compound is submitted at a specified concentration (e.g., 10 µM).

  • Assay Performance: The compound is tested in a battery of radioligand binding and enzymatic assays against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.

  • Data Reporting: The results are reported as the percent inhibition of binding or enzyme activity at the tested concentration.

  • Follow-up Studies: For any significant off-target interactions ("hits"), follow-up concentration-response curves are generated to determine IC50 or Ki values.

Conclusion

The stark contrast between the pharmacological profiles of Palonosetron and Cevimeline underscores the profound impact of chemical modifications on the (S)-Quinuclidin-3-amine scaffold. While Palonosetron exemplifies a highly selective drug with a clean off-target profile, the therapeutic action of Cevimeline relies on its specific agonism at muscarinic receptors, which can also lead to predictable, mechanism-based side effects. For drug development professionals, these examples highlight the critical importance of early and comprehensive cross-reactivity screening to identify potential off-target liabilities and guide the optimization of lead compounds towards safer and more effective medicines. The use of standardized in vitro safety pharmacology panels is an essential tool in this endeavor.

References

Unveiling the Conformation of Quinuclidine: A Comparative Analysis of Computational and Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of theoretical calculations and gas-phase experimental results provides a comprehensive understanding of the three-dimensional structure of quinuclidine (B89598), a key bicyclic amine in medicinal chemistry and catalysis. This guide presents a side-by-side analysis of structural parameters obtained from computational modeling and gas-phase electron diffraction, offering researchers valuable insights into the accuracy and complementarity of these methods.

Quinuclidine, with its rigid cage-like structure, serves as a fundamental building block in the design of various pharmacologically active compounds and catalysts. A precise understanding of its conformational preferences, including bond lengths and angles, is paramount for accurate molecular modeling and the prediction of its interactions with biological targets. This guide delves into a comparative study, primarily referencing the work of Rankin et al. (2007), which utilized gas-phase electron diffraction (GED) and ab initio computational methods to elucidate the geometry of quinuclidine.

Structural Parameters: A Quantitative Comparison

The conformational analysis of quinuclidine reveals a high degree of symmetry. The following table summarizes the key structural parameters determined by experimental gas-phase electron diffraction (GED) and computational methods at the MP2/6-311+G* level of theory. The experimental data provides a snapshot of the molecule's average structure in the gas phase, while the computational results represent the optimized geometry at the theoretical minimum energy.

ParameterExperimental (GED, rh1)Computational (MP2/6-311+G*)
Bond Lengths (Å)
C-N1.472(3)1.469
C-C1.536(3)1.538
C-H1.115(3)1.101
Bond Angles (deg)
C-N-C108.8(2)108.7
N-C-C109.8(2)109.9
C-C-C109.1(2)109.0
N-C-H108.8(10)109.1
C-C-H109.9(8)110.1
H-C-H107.8(12)107.5

Note: Values in parentheses for the experimental data represent the uncertainty in the last digit(s).

The data presented in the table highlights the excellent agreement between the experimental and computational results, providing a high degree of confidence in the determined structure of quinuclidine.

Experimental and Computational Methodologies

A robust comparison relies on a clear understanding of the methodologies employed to obtain the structural data. The following sections detail the experimental and computational protocols used in the study of quinuclidine's conformation.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid or liquid phases.[1]

  • Sample Preparation and Introduction: A gaseous sample of quinuclidine was introduced into a high-vacuum chamber through a nozzle, creating a molecular beam that intersects with a high-energy electron beam.

  • Electron Beam and Scattering: A monochromatic beam of electrons, accelerated to a high voltage, was directed at the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the quinuclidine molecules.

  • Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which was recorded on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The diffraction pattern was analyzed to extract the molecular scattering function, which contains information about the internuclear distances within the molecule. By fitting a structural model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined. In the study by Rankin et al., the GED data was analyzed in conjunction with previously published rotational constants from microwave spectroscopy to obtain a highly reliable structure (rh1).[2]

Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of molecules in the gas phase. These constants are related to the molecule's moments of inertia and can provide very accurate information about its geometry. While a detailed experimental protocol for the microwave spectroscopy of quinuclidine was not the primary focus of the comparative study, the rotational constants obtained from such experiments were crucial for refining the GED structural model.

Computational Methods

Ab Initio Calculations

The computational determination of quinuclidine's geometry was performed using ab initio (from first principles) quantum mechanical methods.

  • Method and Basis Set: The geometry of quinuclidine was optimized at the second-order Møller-Plesset perturbation theory (MP2) level. This method accounts for electron correlation, which is important for accurate structural predictions. The 6-311+G* basis set was employed, which provides a good balance between accuracy and computational cost for a molecule of this size.

  • Geometry Optimization: The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is typically achieved using gradient-based algorithms, where the forces on each atom are calculated and the atomic positions are iteratively adjusted until the forces are close to zero, indicating that a stationary point has been reached. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Workflow for Determining Quinuclidine's Conformation

The relationship between the experimental and computational approaches to determining the conformation of quinuclidine can be visualized as a synergistic workflow. Experimental techniques provide real-world data on the molecule's structure, while computational methods offer a theoretical model that can be refined and validated against the experimental results.

Quinuclidine_Conformation_Workflow cluster_experimental Experimental Determination cluster_computational Computational Modeling GED Gas-Phase Electron Diffraction (GED) Exp_Data Experimental Structural Data (Bond Lengths, Angles, Rotational Constants) GED->Exp_Data Provides MW Microwave Spectroscopy MW->Exp_Data Provides Comparison Comparative Analysis Exp_Data->Comparison Input Comp_Method Ab Initio Calculation (MP2/6-311+G*) Geom_Opt Geometry Optimization Comp_Method->Geom_Opt Performs Comp_Data Computed Structural Data (Optimized Geometry) Geom_Opt->Comp_Data Yields Comp_Data->Comparison Input Conclusion Validated Quinuclidine Conformation Comparison->Conclusion Leads to

Caption: Workflow for the conformational analysis of quinuclidine.

Conclusion

The close agreement between the structural parameters of quinuclidine determined by gas-phase electron diffraction and high-level ab initio calculations provides a strong validation for both methodologies. This comparative guide demonstrates the power of combining experimental and computational approaches to obtain a detailed and reliable understanding of molecular conformations. For researchers in drug development and related fields, this information is critical for building accurate molecular models and predicting the behavior of quinuclidine-based molecules in complex biological systems.

References

Head-to-head comparison of different chiral resolving agents for 3-aminoquinuclidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient resolution of racemic 3-aminoquinuclidine (B1202703), a key chiral intermediate in the synthesis of various pharmaceuticals, is of paramount importance. The selection of an appropriate chiral resolving agent is a critical step that can significantly impact yield, purity, and overall process efficiency. This guide provides an objective comparison of different chiral resolving agents used for the separation of 3-aminoquinuclidine enantiomers, supported by available experimental data.

The most common method for resolving racemic amines like 3-aminoquinuclidine is through the formation of diastereomeric salts with a chiral acid.[1] These diastereomers, having different physical properties, can then be separated by fractional crystallization. The success of this method heavily relies on the choice of the resolving agent, which influences the ease of crystallization and the degree of separation.

Quantitative Data Comparison

Chiral Resolving AgentDiastereomeric SaltMelting Point (°C)Specific Rotation [α]D (c=1, H₂O)Optical PurityYield of Diastereomeric Salt
D-(-)-Tartaric Acid(S)-3-Aminoquinuclidine-D-tartrate215-217-43.6°>98%>40%
D-(+)-Camphorsulfonic Acid(S)-3-Aminoquinuclidine-D-camphorsulfonate>300-55.7°>98%>40%

Data sourced from a Chinese patent (CN101613349B) describing the preparation of (S)-3-aminoquinuclidine dihydrochloride (B599025). The reported yields and purity are for the target enantiomer after resolution.[2]

Logical Workflow for Chiral Resolution

The general process of chiral resolution via diastereomeric salt formation follows a straightforward logical workflow. The diagram below illustrates the key steps involved, from the initial reaction of the racemate with the resolving agent to the isolation of the pure enantiomer.

G cluster_0 Diastereomeric Salt Formation & Separation cluster_1 Enantiomer Isolation racemate Racemic (R/S)-3-Aminoquinuclidine reaction Reaction in Solvent racemate->reaction agent Chiral Resolving Agent (e.g., D-Tartaric Acid) agent->reaction mixture Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid) reaction->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble liberation Liberation of Amine (Base Treatment) less_soluble->liberation pure_enantiomer Pure (S)-3-Aminoquinuclidine liberation->pure_enantiomer recovered_agent Recovered Chiral Resolving Agent liberation->recovered_agent

Diagram 1: General workflow for the chiral resolution of 3-aminoquinuclidine via diastereomeric salt formation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of a resolution process. Below are the generalized protocols for the resolution of racemic 3-aminoquinuclidine using D-(-)-tartaric acid and D-(+)-camphorsulfonic acid, as adapted from the patent literature.

Resolution with D-(-)-Tartaric Acid
  • Preparation of the Free Base: Racemic 3-aminoquinuclidine dihydrochloride is dissolved in an organic solvent. An inorganic base (e.g., sodium hydroxide) is added to neutralize the hydrochloride salt and liberate the free amine. The resulting inorganic salt is removed by filtration.

  • Diastereomeric Salt Formation: D-(-)-tartaric acid is added to the filtrate containing the free racemic 3-aminoquinuclidine. The molar ratio of the amine to the resolving agent is typically 1:1.

  • Crystallization: The mixture is stirred at a controlled temperature (e.g., 0°C) to induce the crystallization of the less soluble diastereomeric salt, (S)-3-aminoquinuclidine-D-tartrate.

  • Isolation: The crystalline solid is collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in a suitable solvent (e.g., ethanol), and a base (e.g., sodium acetate) is added to adjust the pH to approximately 9. This liberates the (S)-3-aminoquinuclidine and precipitates the tartrate salt, which is removed by filtration. The filtrate is then concentrated to yield the desired enantiomer.[2]

Resolution with D-(+)-Camphorsulfonic Acid

The protocol for resolution with D-(+)-camphorsulfonic acid is analogous to the one described for D-(-)-tartaric acid.

  • Preparation of the Free Base: As described above, the free racemic 3-aminoquinuclidine is obtained from its dihydrochloride salt.

  • Diastereomeric Salt Formation: D-(+)-camphorsulfonic acid is used as the resolving agent, typically in a 1:1 molar ratio with the racemic amine.

  • Crystallization: The mixture is stirred, often at a reduced temperature, to facilitate the precipitation of the (S)-3-aminoquinuclidine-D-camphorsulfonate salt.

  • Isolation: The precipitated diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The free (S)-3-aminoquinuclidine is recovered by treating the diastereomeric salt with a base in a suitable solvent (e.g., sodium hydroxide (B78521) in acetonitrile), followed by filtration of the inorganic salt and evaporation of the solvent.[2]

Conclusion

Both D-(-)-tartaric acid and D-(+)-camphorsulfonic acid have been demonstrated to be effective resolving agents for racemic 3-aminoquinuclidine, yielding the (S)-enantiomer with high optical purity. The choice between these agents may depend on factors such as cost, availability, and specific process conditions like solvent systems and crystallization kinetics. The provided data and protocols serve as a valuable starting point for researchers in the development and optimization of chiral separation processes for 3-aminoquinuclidine. It is important to note that other resolving agents, such as mandelic acid derivatives, are also commonly employed for the resolution of amines and could be considered as viable alternatives.[3][4] Further empirical investigation is often necessary to determine the optimal resolving agent and conditions for a specific application.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of (S)-Quinuclidin-3-amine dihydrochloride (B599025), a biochemical reagent used in life science research.[1] Adherence to these protocols is necessary to minimize environmental impact and maintain laboratory safety.

Hazard and Safety Information

(S)-Quinuclidin-3-amine dihydrochloride is classified as a hazardous substance.[2][3] All handling and disposal operations should be conducted based on a thorough understanding of its potential hazards. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2][3]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[2][3]Ingestion[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Skin Contact[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Eye Contact[2]
Specific target organ toxicity May cause respiratory irritation.[3]Inhalation[3]

Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations.[4] It should be treated as hazardous chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[2][3]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or mixed with other reagents.

  • Segregate Incompatible Chemicals: This is a critical step to prevent dangerous chemical reactions.[5] Do not mix this compound waste with the following:

    • Strong oxidizing agents[2][6]

    • Acids[5]

    • Halogenated solvents[7]

    • Other reactive chemical waste streams[7]

    • Keep amine waste separate to prevent hazardous reactions and ensure proper handling.[5]

Step 2: Containerization and Labeling

  • Use a Compatible Waste Container: Collect the waste in a designated, leak-proof container that is compatible with amines.[8] The original container is often the best option for storing waste if it is in good condition.[9]

  • Label the Container Clearly: The waste container must be clearly labeled with its contents. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components if it is a mixture

    • Associated hazard symbols (e.g., irritant, harmful)

Step 3: Storage and Accumulation

  • Store Safely: Keep the waste container tightly closed when not in use.[2][5]

  • Designated Area: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation, away from incompatible materials.[2][5] This area should be a satellite accumulation area within the laboratory.

Step 4: Final Disposal

  • Contact EHS: Arrange for pickup and final disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10][11]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for hazardous waste disposal.[9]

Step 5: Empty Container Disposal

  • Decontaminate: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (such as water, as the compound is water-soluble) before it can be disposed of as regular trash.[6][8][9]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[8][9]

  • Deface Label: Before disposing of the cleaned container, deface or remove the original label to prevent misidentification.[10]

Spill and Emergency Procedures

In the event of a spill, avoid generating dust.[2] Sweep up the solid material, and place it into a suitable, labeled container for disposal.[2][12] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_characterize cluster_mixed cluster_segregate cluster_containerize cluster_store cluster_end start Start: (S)-Quinuclidin-3-amine dihydrochloride Waste characterize Step 1: Characterize Waste (Solid, Solution, Mixture?) start->characterize is_mixed Is the waste mixed with other chemicals? characterize->is_mixed segregate Segregate from Incompatibles (e.g., Oxidizers, Acids) is_mixed->segregate Yes containerize Step 2: Containerize & Label - Use compatible container - Label: 'Hazardous Waste' - List all contents is_mixed->containerize No treat_hazardous Treat Entire Mixture as Hazardous Waste segregate->treat_hazardous treat_hazardous->containerize store Step 3: Store in Designated Satellite Accumulation Area containerize->store contact_ehs Step 4: Contact EHS or Licensed Waste Contractor for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling (S)-Quinuclidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Quinuclidin-3-amine dihydrochloride (B599025). The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment

(S)-Quinuclidin-3-amine dihydrochloride is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)SpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered solid, which can cause respiratory irritation.[1]
Eye Protection Tight-sealing safety goggles or a face shieldProtects against eye irritation or serious eye damage from dust particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation.[1]
Body Protection Laboratory coatProvides a barrier against accidental skin contact with the chemical.

Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]

2. Preparation and Weighing:

  • Conduct all handling of the solid compound within a certified chemical fume hood to ensure adequate ventilation.[3]

  • To minimize dust formation, handle the powder gently.[3] Avoid actions that could cause the powder to become airborne.

  • Use appropriate tools (e.g., a chemical spatula) for transferring the solid.

3. Dissolution and Use:

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • This compound is soluble in water.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops.[2][4]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills: For minor spills, sweep up the solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][5] For major spills, evacuate the area and follow your institution's emergency spill response procedures.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, dust masks), in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions in a labeled, sealed hazardous waste container. Do not empty into drains.[4]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G cluster_prep Preparation & Weighing cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Spill Spill or Exposure? Experiment->Spill Decontaminate Decontaminate Work Area Waste Collect Waste Decontaminate->Waste Dispose Dispose of Hazardous Waste Waste->Dispose Spill->Decontaminate No SpillResponse Follow Spill Response Spill->SpillResponse Yes FirstAid Administer First Aid Spill->FirstAid Exposure SpillResponse->Decontaminate FirstAid->Decontaminate

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.